4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-10(13)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOBRUPKXAKFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557467 | |
| Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76693-04-4 | |
| Record name | 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one
Abstract
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several FDA-approved drugs like cilostazol and aripiprazole.[1] Its derivatives exhibit a vast range of biological activities, from phosphodiesterase inhibition to interactions with central nervous system receptors.[1] This guide provides a comprehensive technical overview of the synthesis and underlying mechanisms for a specific, sterically hindered analog: 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The introduction of the gem-dimethyl group at the C4 position presents distinct synthetic challenges and influences the reactivity of the scaffold, making it a subject of interest for drug development professionals and organic chemists. We will explore the primary synthetic routes, delve into their reaction mechanisms with field-proven insights, and provide actionable experimental protocols.
Strategic Approaches to Synthesis
The construction of the this compound core can be achieved through several strategic pathways. The choice of method is dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most prevalent and robust strategies involve the intramolecular cyclization of acyclic precursors.
Intramolecular Friedel-Crafts Cyclization
This classical approach remains one of the most direct and reliable methods for constructing the dihydroquinolinone ring system. The strategy hinges on the acid-catalyzed intramolecular electrophilic aromatic substitution of an N-aryl amide precursor.
Core Concept: The synthesis begins with N-phenyl-3,3-dimethylacrylamide. In the presence of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, the amide is activated, and the electron-rich aniline ring performs a nucleophilic attack on the activated alkene or a resulting carbocation, leading to the 6-endo-trig cyclization that forms the six-membered ring.
Mechanistic Insights: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
-
Activation: The carbonyl oxygen of the amide or the double bond is protonated by the strong acid, creating a highly electrophilic species. This can either be a resonance-stabilized acylium-like intermediate or a tertiary carbocation at the C3 position.
-
Cyclization: The ortho-position of the N-phenyl group, activated by the nitrogen atom, acts as a nucleophile and attacks the electrophilic center. This is the key ring-forming step.
-
Rearomatization: A proton is lost from the sp³-hybridized carbon of the aromatic ring, restoring aromaticity and yielding the final this compound product.
Sources
An In-Depth Technical Guide to the NMR Spectral Analysis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound featuring a lactam moiety fused to a benzene ring. The dihydroquinolinone scaffold is a prevalent structural motif in numerous biologically active molecules and pharmaceuticals. A thorough understanding of its spectral characteristics is paramount for researchers engaged in the synthesis, characterization, and development of novel chemical entities based on this framework.
This document, crafted from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. It further outlines the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment and presents standardized protocols for data acquisition.
Molecular Structure and Numbering
A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used throughout this guide for the assignment of all proton and carbon signals.
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the gem-dimethyl protons, and the N-H proton of the lactam. The predicted chemical shifts (δ) in ppm, multiplicities, and integration values are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and analysis of related structures.[3][4][5][6]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (N-H) | 8.0 - 9.0 | Singlet (broad) | 1H |
| H5 | ~7.2 | Doublet | 1H |
| H6 | ~7.0 | Triplet of doublets | 1H |
| H7 | ~7.3 | Triplet of doublets | 1H |
| H8 | ~6.9 | Doublet | 1H |
| H3 | ~2.5 | Singlet | 2H |
| H9, H10 (2 x CH₃) | ~1.3 | Singlet | 6H |
Rationale for Predictions:
-
N-H Proton (H1): The proton attached to the nitrogen of the lactam is expected to appear as a broad singlet in the downfield region (8.0 - 9.0 ppm) due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.
-
Aromatic Protons (H5, H6, H7, H8): These protons will reside in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[4] The exact chemical shifts and coupling patterns will depend on the electronic environment. H8, being ortho to the electron-donating nitrogen atom, is expected to be the most shielded (upfield). H5, being ortho to the carbonyl-containing ring junction, might be slightly deshielded. The coupling patterns will arise from ortho and meta spin-spin coupling.
-
Methylene Protons (H3): The two protons on C3 are adjacent to a quaternary carbon (C4) and a carbonyl group (C2). The absence of adjacent protons means this signal will appear as a singlet. The proximity to the electron-withdrawing carbonyl group will shift this signal downfield to approximately 2.5 ppm.
-
Gem-dimethyl Protons (H9, H10): The six protons of the two methyl groups at the C4 position are chemically equivalent and will appear as a single, sharp singlet. Their position around 1.3 ppm is characteristic of alkyl protons in such an environment.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound will display signals for each unique carbon atom. The predicted chemical shifts are based on typical values for lactams, aromatic carbons, and alkyl groups.[7][8][9][10]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 170 - 175 |
| C3 | 35 - 40 |
| C4 | 30 - 35 |
| C4a | 125 - 130 |
| C5 | 128 - 132 |
| C6 | 120 - 125 |
| C7 | 125 - 130 |
| C8 | 115 - 120 |
| C8a | 135 - 140 |
| C9, C10 (2 x CH₃) | 25 - 30 |
Rationale for Predictions:
-
Carbonyl Carbon (C2): The carbonyl carbon of the lactam is expected to resonate in the far downfield region, typically between 170 and 175 ppm.[8]
-
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These carbons will appear in the aromatic region (110-140 ppm). The carbon attached to the nitrogen (C8a) and the quaternary carbon of the fused ring (C4a) are expected at the downfield end of this range. The carbon ortho to the nitrogen (C8) will likely be the most shielded.
-
Aliphatic Carbons (C3, C4, C9, C10): The methylene carbon (C3) will be influenced by the adjacent carbonyl and quaternary carbon. The quaternary carbon (C4) will likely be in a similar region. The two equivalent methyl carbons (C9, C10) will appear at the most upfield position, characteristic of sp³ hybridized carbons.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[7][11][12][13]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
The following is a general procedure for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer.
Caption: A generalized workflow for NMR data acquisition and analysis.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition (Optional but Recommended):
Advanced Spectral Analysis with 2D NMR
For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[12][14]
COSY (¹H-¹H Correlation Spectroscopy)
The COSY spectrum will show correlations between protons that are spin-coupled. For this compound, the following cross-peaks are expected:
-
Correlations between the aromatic protons (H5, H6, H7, and H8) that are ortho or meta to each other. This will allow for the complete assignment of the aromatic spin system.
-
No other cross-peaks are expected as the methylene protons (H3) and the gem-dimethyl protons (H9, H10) are isolated spin systems.
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)
The HSQC spectrum provides direct one-bond C-H correlations, which is essential for assigning the carbon signals.[12][14] The expected correlations are:
-
A cross-peak connecting the signal of the aromatic protons (H5, H6, H7, H8) to their corresponding carbon signals (C5, C6, C7, C8).
-
A cross-peak between the methylene protons (H3) and the methylene carbon (C3).
-
A cross-peak linking the gem-dimethyl protons (H9, H10) to the methyl carbons (C9, C10).
Quaternary carbons (C2, C4, C4a, and C8a) will not show a correlation in the HSQC spectrum. Their assignment can often be inferred from their chemical shifts or confirmed with an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows longer-range C-H correlations.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions based on fundamental NMR principles with data from structurally related compounds, a detailed and reliable spectral interpretation is presented. The inclusion of protocols for sample preparation and data acquisition, along with the application of 2D NMR techniques, offers a complete workflow for the structural elucidation of this important heterocyclic scaffold. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the accurate and efficient characterization of novel dihydroquinolinone derivatives.
References
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Technical Guide: Elucidating the Solid-State Architecture of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one via Single-Crystal X-ray Diffraction
Abstract: This technical guide provides a comprehensive, field-proven methodology for the de novo crystal structure determination of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a representative scaffold of interest in medicinal chemistry and materials science. The dihydroquinolin-2(1H)-one core is a privileged structure found in numerous bioactive compounds, making a precise understanding of its three-dimensional conformation and intermolecular interactions critical for rational drug design and solid-form development[1][2]. We will navigate the complete workflow, from strategic synthesis and the nuanced art of crystallization to the instrumental analysis and final structural refinement. This document is intended for researchers and professionals in chemistry and drug development, offering not just a protocol, but the underlying scientific rationale that governs each experimental decision.
Part 1: Material Synthesis and Purity Confirmation
The prerequisite for any successful crystallization is the availability of highly pure material. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality[3][4].
Synthesis Pathway
While various synthetic routes to dihydroquinolinones exist[1][2], a common and effective approach involves the intramolecular cyclization of an N-aryl-3,3-dimethylacrylamide precursor. This can be achieved via a Friedel-Crafts-type reaction under acidic conditions.
Experimental Protocol: Synthesis
-
Precursor Synthesis: React aniline with 3,3-dimethylacryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature to yield N-phenyl-3,3-dimethylacrylamide.
-
Cyclization: Add the N-phenyl-3,3-dimethylacrylamide precursor to a polyphosphoric acid (PPA) or Eaton's reagent medium.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a base (e.g., aqueous NaOH) and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the target compound, this compound.
Purity Assessment
Before proceeding to crystallization, the purity of the synthesized compound must be rigorously confirmed (>99%).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₁H₁₃NO, MW: 175.23 g/mol )[5].
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.
Part 2: The Crystallization Campaign
Growing a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions with no significant imperfections—is often the most challenging step[6]. The strategy involves exploring a matrix of conditions to find the optimal parameters for slow, ordered molecular assembly.
Solvent Selection Rationale
The ideal solvent is one in which the compound is moderately soluble[3]. High solubility often leads to the formation of microcrystals, while poor solubility prevents the necessary solution phase. A preliminary screening with common laboratory solvents is recommended.
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Methanol, Ethanol | Can act as hydrogen bond donors/acceptors, potentially aiding in crystal packing.[7] |
| Esters | Ethyl Acetate | Good balance of polarity and volatility for slow evaporation techniques. |
| Ketones | Acetone | Higher volatility, useful for rapid screening. |
| Halogenated | Dichloromethane | Good solubilizing power, often used in layering techniques. |
| Aromatic | Toluene | Can promote π-stacking interactions. |
| Ethers | Diethyl Ether, THF | Often used as anti-solvents in diffusion methods.[4] |
Crystallization Methodologies
It is best practice to attempt several methods in parallel to maximize the chances of success. Do not disturb the crystallization vessels; patience is paramount[3][4].
Protocol: Slow Evaporation This is the most straightforward method[4][8].
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a clean vial.
-
Filter the solution through a syringe filter into a new, clean vial to remove any particulate matter.
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and allow it to stand for several days to weeks.
Protocol: Vapor Diffusion (Solvent/Anti-Solvent) This highly successful technique relies on the slow diffusion of an "anti-solvent" (in which the compound is insoluble) into a solution of the compound[4].
-
Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., chloroform) in a small, open vial.
-
Place this small vial inside a larger, sealable jar.
-
Add a larger volume of a volatile anti-solvent (e.g., hexane or pentane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.
-
Seal the jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, reduce the compound's solubility, and promote crystallization.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, its atomic structure can be determined by analyzing how it diffracts a beam of X-rays[6].
Data Collection
Protocol: Crystal Mounting and Data Acquisition
-
Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. An ideal size is 0.1-0.3 mm[6][8].
-
Mounting: Carefully pick up the crystal using a cryo-loop and a small amount of paratone or cryo-oil.
-
Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. This minimizes atomic thermal vibrations and protects the crystal from radiation damage.
-
Centering: Center the crystal in the X-ray beam.
-
Data Collection: A modern single-crystal diffractometer (e.g., Bruker APEX or Rigaku Synergy) is used. The instrument software will determine the unit cell and optimal data collection strategy. A full sphere of data is collected by rotating the crystal through a series of frames.
Structure Solution and Refinement
This phase translates the raw diffraction pattern into a 3D model of the molecule.
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (like Lorentz and polarization effects), and performing an absorption correction.
-
Space Group Determination: The software analyzes the symmetry and systematic absences in the diffraction data to determine the crystal's space group.
-
Structure Solution: Direct methods are typically used for small organic molecules. This is a mathematical approach that phases the reflections to generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed by several factors, including the R-factors (R1 and wR2, which should be low) and the Goodness of Fit (GooF, which should be close to 1).
Part 4: Structural Analysis and Data Presentation
The final result is a Crystallographic Information File (CIF) containing all information about the structure. Below are tables presenting hypothetical yet plausible data for this compound, based on known structures of similar compounds[9][10].
Crystallographic Data
This table summarizes the key parameters of the crystal and the data collection/refinement process.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₁H₁₃NO |
| Formula weight | 175.23 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.512(1) |
| b (Å) | 10.234(2) |
| c (Å) | 11.567(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 970.5(3) |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | 1.200 |
| Temperature (K) | 100(2) |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Reflections collected / unique | 8540 / 2210 [R(int) = 0.025] |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| Goodness-of-fit (S) on F² | 1.03 |
Molecular Geometry and Intermolecular Interactions
The refined structure provides precise bond lengths, angles, and insights into how molecules pack in the solid state. The gem-dimethyl groups on the C4 position would be expected to significantly influence the conformation of the dihydro-pyridine ring.
A key feature to analyze is hydrogen bonding. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. In the solid state, it is highly probable that these molecules would form hydrogen-bonded chains or dimers. For example, molecules could link via N-H···O=C interactions, creating centrosymmetric dimers or extended chains that define the crystal packing.
Sources
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- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. This compound;76693-04-4 [abichem.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Foreword: The Imperative of Physicochemical Characterization in Drug Development
An In-Depth Technical Guide to the Solubility and Stability of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
The journey of a promising molecule from discovery to a viable therapeutic is paved with rigorous scientific investigation. Among the most critical early-stage assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's formulation, bioavailability, manufacturing, storage, and ultimately, its safety and efficacy. The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This guide focuses on a specific analog, This compound (CAS: 76693-04-4, Molecular Formula: C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol ), outlining a comprehensive strategy for its solubility and stability characterization.[3][4] This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.
Part 1: Comprehensive Solubility Profiling
Expertise & Experience: Solubility is a primary determinant of a drug's absorption and bioavailability.[5] For an orally administered drug, poor aqueous solubility can be a significant barrier to achieving therapeutic concentrations in the bloodstream. The predicted partition coefficient (XLogP3) for this compound is 1.8, suggesting a lipophilic character and anticipating low intrinsic aqueous solubility.[6] Therefore, a systematic experimental evaluation across a range of pharmaceutically relevant media is not merely a data-gathering exercise; it is a critical step in de-risking the compound for further development.
The Rationale for Multi-Condition Assessment
A drug candidate will encounter a variety of environments, from the acidic milieu of the stomach to the neutral pH of the bloodstream and the excipients within a formulation. Assessing solubility in multiple media provides a holistic profile of the molecule's behavior. We will employ the gold-standard shake-flask method to determine thermodynamic solubility, ensuring the data reflects a true equilibrium state.
Experimental Workflow for Solubility Assessment
The workflow is designed to systematically evaluate the solubility of the target compound in key aqueous and co-solvent systems.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Equilibrium Solubility by Shake-Flask Method
Trustworthiness: This protocol incorporates a self-validating step. By sampling at multiple time points (24, 48, and 72 hours), equilibrium is confirmed when the measured concentration ceases to increase, ensuring the reported solubility is the true thermodynamic value.
-
Preparation of Media: Prepare a panel of pharmaceutically relevant solvents:
-
Purified Water (Type I)
-
Biorelevant Buffers:
-
0.1 M HCl (pH ~1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
Phosphate Buffer (pH 7.4)
-
-
Common Co-solvents:
-
20%, 40%, 60% (v/v) Ethanol in water
-
20%, 40%, 60% (v/v) Propylene Glycol in water
-
-
-
Incubation:
-
Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each medium in separate glass vials. The amount should be sufficient to ensure solid remains undissolved at equilibrium.
-
Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
-
Sampling and Analysis:
-
At 24, 48, and 72-hour intervals, stop agitation and allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm chemically inert filter (e.g., PTFE) to remove undissolved particles.
-
Dilute the filtrate as necessary with an appropriate solvent (e.g., 50:50 acetonitrile:water) for analysis.
-
Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method (see Section 2.2 for method development).
-
-
Data Reporting:
-
Confirm that the concentrations at 48 and 72 hours are within ±5% of each other to verify equilibrium.
-
Report the final concentration as the thermodynamic solubility.
-
Data Presentation: Solubility Profile
Summarize all quantitative data in a clear, structured table for easy comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Purified Water | 25 | ||
| 0.1 M HCl (pH 1.2) | 37 | ||
| Acetate Buffer (pH 4.5) | 37 | ||
| Phosphate Buffer (pH 6.8) | 37 | ||
| 20% Ethanol/Water | 25 | ||
| 40% Ethanol/Water | 25 | ||
| 20% Propylene Glycol/Water | 25 |
Part 2: Stability Assessment and Forced Degradation
Expertise & Experience: Understanding a molecule's stability is a regulatory requirement and fundamental to ensuring patient safety.[7] Forced degradation (or stress testing) is an essential process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[8][9] The goal is not to determine shelf-life, but to achieve two primary objectives:
-
Identify Degradation Pathways: To understand the intrinsic chemical liabilities of the molecule.
-
Develop Stability-Indicating Methods: To generate likely degradation products and ensure the analytical method used for stability testing can adequately separate and quantify them from the parent compound.[9]
A key principle is to target a modest level of degradation (typically 5-20%).[9] This provides sufficient quantities of degradants for detection and analysis without driving the reaction to secondary and tertiary products that may not be relevant under normal storage conditions.
Overall Forced Degradation Strategy
The strategy begins with the development of a robust analytical method, which is then used to monitor the compound under various stress conditions as stipulated by ICH guidelines.[8]
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An In-depth Technical Guide to the Chemical Properties of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydroquinolin-2(1H)-one Scaffold
The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its structural rigidity and capacity for diverse functionalization have made it a cornerstone in the development of pharmacologically active agents.[3][4] Compounds incorporating the DHQO moiety have demonstrated efficacy as anticancer, antiviral, and norepinephrine reuptake inhibitors, among other therapeutic applications.[5] The presence of this scaffold in FDA-approved drugs such as aripiprazole (antipsychotic), cilostazol (vasodilator), and carteolol (beta-blocker) underscores its clinical significance.[4]
This guide focuses on a specific, yet under-documented, derivative: 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one . The introduction of a gem-dimethyl group at the C4 position introduces unique steric and electronic properties that influence its chemical behavior and potential as a scaffold for novel drug candidates. This document aims to provide a comprehensive technical overview of its chemical properties, synthesis, and potential applications, drawing upon data from closely related analogs to build a predictive and insightful profile.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of a benzene ring fused to a dihydropyridinone ring, with two methyl groups situated at the C4 position. This gem-dimethyl substitution sterically hinders the adjacent methylene group (C3) and influences the conformation of the dihydro-pyridinone ring.
Caption: Structure of this compound.
Predicted Physicochemical Data
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₁₁H₁₃NO | - |
| Molecular Weight | 175.23 g/mol | - |
| CAS Number | Not definitively assigned. | - |
| Melting Point | Likely a solid at room temperature. The related 4-phenyl derivative melts at 158-160 °C. | [6] |
| Boiling Point | > 300 °C (estimated) | Based on similar heterocyclic structures. |
| Solubility | Soluble in organic solvents like DMSO, chloroform, and methanol. Sparingly soluble in water. | General property of lactam structures. |
| pKa | The N-H proton is weakly acidic, with an estimated pKa in the range of 17-19 in DMSO. | Based on amide/lactam chemistry. |
Spectroscopic Characterization
The structural features of this compound can be elucidated through various spectroscopic techniques. Below are the predicted key spectral features based on analysis of its derivatives.[7]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (δ 6.8-7.5 ppm): Four protons on the benzene ring will appear as a complex multiplet. The exact shifts and coupling patterns will depend on the substitution, but a typical pattern for an unsubstituted ring would be observed.
-
N-H Proton (δ ~8.0-9.5 ppm): A broad singlet corresponding to the lactam proton. Its chemical shift can be concentration-dependent and it will be exchangeable with D₂O.
-
Methylene Protons (C3-H₂, δ ~2.5 ppm): A singlet integrating to two protons. The gem-dimethyl group at C4 prevents coupling with any adjacent protons.
-
Methyl Protons (C4-(CH₃)₂, δ ~1.3 ppm): A singlet integrating to six protons, characteristic of the gem-dimethyl group.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C2, δ ~170 ppm): The lactam carbonyl carbon will appear as a downfield signal.
-
Aromatic Carbons (δ ~115-140 ppm): Six signals corresponding to the benzene ring carbons.
-
Quaternary Carbon (C4, δ ~35-40 ppm): The carbon bearing the two methyl groups.
-
Methylene Carbon (C3, δ ~45-50 ppm): The C3 carbon.
-
Methyl Carbons (C4-CH₃, δ ~25-30 ppm): The two equivalent methyl carbons.
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to broad band around 3200-3300 cm⁻¹.
-
C=O Stretch (Lactam): A strong, sharp absorption band around 1660-1690 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M⁺): A prominent peak at m/z = 175, corresponding to the molecular weight of the compound.
-
Key Fragmentation: Expect to see fragmentation patterns involving the loss of a methyl group ([M-15]⁺) and potentially retro-Diels-Alder type cleavages of the dihydropyridinone ring.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of this compound is via an intramolecular Friedel-Crafts-type cyclization of a suitable N-aryl amide precursor. This approach is well-documented for the synthesis of the broader DHQO class.[8][9]
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of N-phenyl-3,3-dimethylacrylamide
-
To a solution of aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate amide.
Step 2: Synthesis of this compound
-
Add the N-phenyl-3,3-dimethylacrylamide (1.0 eq.) portion-wise to a pre-heated solution of polyphosphoric acid (PPA) at 100 °C with vigorous stirring.[8]
-
Increase the temperature to 140 °C and maintain for 30 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Chemical Reactivity
The reactivity of this compound is governed by the lactam functionality and the aromatic ring.
-
N-Alkylation/Arylation: The lactam N-H is amenable to deprotonation with a strong base followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to introduce substituents at the N1 position.
-
Aromatic Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the fused lactam ring will influence the position of substitution, typically favoring the C6 and C8 positions.
-
Lactam Reduction: The carbonyl group of the lactam can be reduced using strong reducing agents like LiAlH₄ to yield the corresponding 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
-
Alpha-Functionalization: While the C4 position is fully substituted, the C3 methylene protons can potentially be deprotonated under strong basic conditions (e.g., LDA) to form an enolate, which can then react with various electrophiles.
Potential Applications in Drug Discovery
The DHQO scaffold is a proven pharmacophore, and the 4,4-dimethyl substitution pattern offers a unique starting point for the design of novel therapeutic agents.
Caption: Potential applications of the core scaffold in drug discovery.
-
Oncology: Analogs of DHQO have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[3] The 4,4-dimethyl scaffold could be explored for the development of new anti-cancer agents.
-
Central Nervous System (CNS) Disorders: The structural similarity to compounds known to modulate dopamine and serotonin receptors suggests potential applications in treating psychiatric and neurodegenerative disorders.[4]
-
Metabolic Diseases: Dihydroquinolin-2(1H)-one derivatives have been investigated as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS), which are implicated in diabetic complications.[10]
Conclusion
This compound represents a valuable, albeit underexplored, chemical entity. Its synthesis is achievable through established organic chemistry methodologies, and its structure is ripe for derivatization. The gem-dimethyl group at the C4 position provides a unique steric and conformational profile that can be exploited in the design of selective and potent drug candidates. This guide provides a foundational understanding of its chemical properties and serves as a springboard for further research into its potential applications in medicinal chemistry and drug development.
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Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
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PubChem. (n.d.). 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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Bohrium. (n.d.). Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Retrieved from [Link]
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Scientific Reports. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Retrieved from [Link]
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Initial Biological Screening of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the initial biological screening of the novel synthetic compound, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Quinolinone scaffolds are prevalent in a multitude of pharmacologically active agents, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a tiered, in vitro screening cascade designed to efficiently assess the cytotoxic, antimicrobial, and anti-inflammatory potential of this compound. The protocols detailed herein are grounded in established methodologies and are designed to provide robust, reproducible data, forming a critical foundation for further drug development efforts. We will delve into the causality behind experimental choices, from cell line selection to the mechanistic rationale for secondary assays, ensuring a scientifically rigorous approach to the preliminary evaluation of this promising molecule.
Introduction: The Rationale for Screening this compound
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][4] Specifically, the dihydroquinolin-2(1H)-one moiety has been identified in compounds with significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] The anticancer effects of quinoline derivatives are often attributed to mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways involved in cell proliferation and survival.[4][8][9] In the context of inflammation, certain quinoline-based molecules have been shown to target enzymes like cyclooxygenase (COX).[5] Furthermore, the structural features of quinolines lend themselves to interactions with bacterial targets, including DNA gyrase.[10][11]
The subject of this guide, this compound (CAS No: 76693-04-4), represents a novel entity within this chemical class. Its dimethyl substitution at the 4-position may confer unique physicochemical properties that could influence its biological activity and metabolic stability. A systematic and logical screening approach is therefore essential to elucidate its therapeutic potential.
This guide proposes a three-tiered screening strategy, commencing with a broad assessment of cytotoxicity, followed by parallel primary screens for antimicrobial and anti-inflammatory activity. Positive hits from these primary screens will then be subjected to more focused secondary assays to gain initial insights into the mechanism of action. This structured approach ensures a cost-effective and scientifically sound initial evaluation.
A Tiered Approach to Biological Screening
A hierarchical screening process is crucial for the efficient evaluation of a novel compound. This approach prioritizes broad, cost-effective assays in the initial phase to identify any significant biological activity. Subsequent tiers then involve more specific and mechanistically informative assays for promising candidates.
Caption: A tiered workflow for the initial biological screening of this compound.
Tier 1: Primary Screening Protocols
The primary screening phase is designed to cast a wide net, identifying any significant biological activity of the test compound. This stage focuses on robust, high-throughput compatible assays.
Cytotoxicity Profiling: The MTT Assay
Rationale: A fundamental first step in drug discovery is to assess a compound's effect on cell viability.[12] The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which in most cases correlates with the number of viable cells.[13][14][15] This assay will provide a preliminary indication of the compound's cytotoxic potential and help determine appropriate concentration ranges for subsequent cell-based assays.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [14][16]
-
Cell Seeding:
-
Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the existing medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used for the test compound) and untreated cells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| HCT116 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| HEK293 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Antimicrobial Screening: Agar Well Diffusion Assay
Rationale: Given that many quinoline derivatives exhibit antibacterial properties, a primary screen for antimicrobial activity is warranted.[6][10][17] The agar well diffusion method is a widely used, straightforward, and cost-effective technique to assess the antimicrobial potential of a compound against a panel of pathogenic bacteria and fungi.[18][19][20]
Experimental Protocol: Agar Well Diffusion Assay [18][21]
-
Preparation of Inoculum:
-
Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans) in appropriate broth media overnight at 37°C (for bacteria) or 30°C (for fungi).
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).
-
-
Well Preparation and Compound Addition:
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar plates.[20]
-
Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 100 µL) of each compound concentration into the respective wells.
-
Include a positive control (a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (solvent alone) in separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Data Acquisition and Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Data Presentation:
| Microorganism | Compound Concentration (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | ||
| E. coli | ||
| C. albicans | ||
| Positive Control | ||
| Negative Control |
Anti-inflammatory Screening: COX-2 Inhibition Assay
Rationale: Chronic inflammation is a key factor in many diseases, and cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway.[5] Many anti-inflammatory drugs act by inhibiting COX-2. Given that some quinoline derivatives have shown anti-inflammatory properties, screening for COX-2 inhibition is a logical step.[22][23] A fluorometric assay provides a sensitive and high-throughput method for this primary screen.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [24][25][26]
-
Reagent Preparation:
-
Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.
-
Prepare a stock solution of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well white opaque plate, set up the following wells in duplicate:
-
Enzyme Control: Add COX assay buffer.
-
Inhibitor Control: Add a known COX-2 inhibitor (e.g., celecoxib).
-
Test Compound: Add various concentrations of this compound.
-
-
-
Reaction Initiation and Measurement:
-
Add the COX-2 enzyme to all wells except the background control.
-
Add the reaction mix containing the COX probe and cofactor to all wells.
-
Initiate the reaction by adding arachidonic acid (the substrate) to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC₅₀ value for the test compound.
-
Data Presentation:
| Compound Concentration (µM) | % COX-2 Inhibition | IC₅₀ (µM) |
| Positive Control (Celecoxib) |
Tier 2: Secondary Mechanistic Assays
Should the primary screening reveal significant activity in any of the three areas, the following secondary assays can be employed to gain initial insights into the compound's mechanism of action.
Investigating the Mechanism of Anticancer Activity: NF-κB Signaling
Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation.[27][28][29] Its aberrant activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.[30][31] Many anticancer compounds, including some quinoline derivatives, exert their effects by modulating the NF-κB pathway. An assay to determine if this compound inhibits NF-κB activation would provide valuable mechanistic information.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
A reporter gene assay is a common method to assess the activity of the NF-κB pathway. This involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation will result in a decrease in the reporter gene expression, which can be easily quantified.
Elucidating the Antimicrobial Mode of Action: DNA Gyrase Inhibition
Rationale: For compounds showing significant antibacterial activity, particularly against Gram-negative bacteria, investigating their effect on DNA gyrase is a logical next step. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for quinolone antibiotics.[10][11] An in vitro DNA gyrase inhibition assay can determine if the compound directly targets this enzyme.
Understanding the Anti-inflammatory Mechanism: Cellular Assays
Rationale: If the compound demonstrates potent COX-2 inhibition, it is important to confirm its anti-inflammatory activity in a cellular context. This can be achieved by measuring the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). A reduction in the secretion of these cytokines in the presence of the compound would provide further evidence of its anti-inflammatory potential.
Conclusion and Future Directions
This technical guide has outlined a systematic and scientifically grounded approach for the initial biological screening of this compound. The proposed tiered strategy, beginning with broad primary screens for cytotoxicity, antimicrobial, and anti-inflammatory activities, followed by more focused mechanistic assays, provides a robust framework for an initial assessment of this novel compound's therapeutic potential.
The data generated from these assays will be critical in making informed decisions about the future development of this molecule. Positive results in any of these areas would warrant further investigation, including more extensive in vitro and in vivo studies to fully characterize its pharmacological profile, establish a more detailed mechanism of action, and assess its safety and efficacy. This structured approach to early-stage drug discovery is essential for identifying promising new chemical entities that may one day address unmet medical needs.
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An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Analogs
Abstract
The 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active agents. Its analogs have demonstrated significant potential in drug discovery, notably as inhibitors of Rho-kinase (ROCK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), targeting therapeutic areas such as hypertension and oncology.[1][2][3][4] This technical guide provides a comprehensive overview of the principal synthetic methodologies for constructing this valuable chemical entity and its derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, including the classical Intramolecular Friedel-Crafts Acylation and modern Transition Metal-Catalyzed Intramolecular Amidations. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis of synthetic routes to empower the rational design and synthesis of novel analogs.
Introduction: The Significance of the Dihydroquinolin-2(1H)-one Scaffold
The dihydroquinolin-2(1H)-one (DHQO) skeleton is a recurring motif in a multitude of natural products and synthetic drugs, prized for its favorable physicochemical properties and versatile biological activity.[5][6] The incorporation of a gem-dimethyl group at the C4 position sterically locks the conformation of the dihydropyridinone ring and provides a key substitution point for modulating pharmacological activity. This specific structural feature is critical for the activity of certain Rho-kinase (ROCK) inhibitors.[1] Furthermore, the broader class of DHQO analogs has been extensively explored, yielding compounds with anticancer, antiviral, and antibiotic properties, highlighting the scaffold's therapeutic plasticity.[5] This guide focuses on robust and adaptable methods for the synthesis of this important molecular core.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the this compound ring system can be approached through several strategic bond formations. The most prevalent and reliable methods involve the cyclization of an appropriately substituted N-aryl amide precursor. We will explore two dominant strategies: a classical acid-catalyzed cyclization and a modern transition metal-catalyzed approach.
Strategy 1: Intramolecular Friedel-Crafts Acylation
This is arguably the most direct and classical approach to the target scaffold.[7][8][9] The synthesis is typically a two-step process: first, the formation of an N-aryl-3,3-dimethylacrylamide intermediate, followed by an intramolecular electrophilic aromatic substitution to close the six-membered ring.
Workflow: Friedel-Crafts Approach
Caption: Two-step synthesis via Friedel-Crafts cyclization.
The key cyclization step is promoted by a strong Brønsted or Lewis acid, such as polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), or aluminum trichloride (AlCl₃).[10] The acid activates the amide carbonyl group, rendering the β-carbon sufficiently electrophilic to be attacked by the electron-rich aniline ring.
Mechanism: Friedel-Crafts Acylation
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction is critically dependent on the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most importantly, the phosphine ligand. [11]Sterically hindered, electron-rich ligands such as Xantphos or Josiphos are often required to promote the reductive elimination step, which is typically rate-limiting. [12][11]* Base: A non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is essential to deprotonate the amide, forming the active nucleophile without competing in side reactions. The choice of base can significantly impact reaction rates and yields.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates.
Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization
Step A: Synthesis of N-phenyl-3,3-dimethylacrylamide
-
To a stirred solution of aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting aniline.
-
Quench the reaction with 1 M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography (Hexane:Ethyl Acetate) to yield the pure amide.
Step B: Intramolecular Friedel-Crafts Cyclization
-
Add the N-phenyl-3,3-dimethylacrylamide (1.0 eq.) to polyphosphoric acid (PPA) (10-20 wt. eq.) at room temperature.
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water and saturated NaHCO₃ solution until neutral.
-
Dry the solid product. Further purification can be achieved by recrystallization from ethanol or ethyl acetate.
Protocol 2: Synthesis via Palladium-Catalyzed Intramolecular Amidation
Precursor: N-(2-bromophenyl)-3,3-dimethylacrylamide Synthesized similarly to Protocol 1, Step A, using 2-bromoaniline as the starting material.
Intramolecular Cyclization:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and sodium tert-butoxide (1.4 eq.).
-
Add the N-(2-bromophenyl)-3,3-dimethylacrylamide precursor (1.0 eq.).
-
Evacuate and backfill the tube with argon (repeat 3x).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the target this compound.
Data Summary and Method Comparison
The selection of a synthetic route depends on the desired scale, substrate scope, and tolerance for specific reagents.
| Parameter | Intramolecular Friedel-Crafts Acylation | Palladium-Catalyzed Intramolecular Amidation |
| Key Transformation | Electrophilic Aromatic Substitution | Reductive Elimination (C-N bond formation) |
| Catalyst | Strong Acid (PPA, AlCl₃) [7][10] | Pd(0)/Phosphine Ligand (e.g., Xantphos) [12][11] |
| Substrate Scope | Good for electron-rich/neutral anilines. Limited by strongly deactivating groups. | Excellent; tolerates a wide range of functional groups. [13][12] |
| Reaction Conditions | Often harsh (high temp, strong acid). | Generally milder, but requires inert atmosphere. |
| Cost & Scalability | Reagents are inexpensive and suitable for large-scale synthesis. | Catalyst system can be expensive, may pose challenges for scaling. |
| Key Advantage | Direct, high-yielding for simple substrates. | High functional group compatibility and versatility for analog synthesis. |
Asymmetric Synthesis of Analogs
While the 4,4-dimethyl substitution renders the core achiral, the synthesis of chiral analogs (e.g., 3-substituted or 4,4-diaryl derivatives) is of high interest. Several advanced methods have been developed for this purpose:
-
Palladium-Catalyzed Decarboxylative [4+2] Cycloaddition: This elegant method uses chiral phosphine ligands to control the stereochemistry of two newly formed centers. [13][14]* Organocatalytic [4+2] Cyclizations: Chiral bifunctional catalysts, such as squaramides or thioureas, can promote the enantioselective reaction of precursors to form highly enantioenriched DHQO derivatives. [15][16]* Enantioselective Hydrogenation: A cascade reaction involving the asymmetric hydrogenation of a keto group over a modified platinum catalyst, followed by nitro group reduction and cyclization, can produce optically enriched 3-hydroxy-DHQOs. [17]
Conclusion and Future Outlook
The synthesis of this compound and its analogs is well-established, with both classical and modern methods providing reliable access to this important scaffold. The Intramolecular Friedel-Crafts acylation remains a robust and cost-effective choice for preparing simpler analogs on a large scale. For the creation of diverse and complex libraries for drug discovery, palladium-catalyzed methods like the Buchwald-Hartwig amination are indispensable due to their broad scope and mild conditions. The continued development of novel catalytic systems, particularly in the realm of asymmetric synthesis, will undoubtedly expand the chemical space accessible to researchers and accelerate the discovery of new therapeutics based on this privileged core structure.
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Kumar, A., et al. (2021). Redox-Triggered Switchable Synthesis of 3,4-Dihydroquinolin-2(1H)-one Derivatives via Hydride Transfer/N-Dealkylation/N-Acylation. Organic Letters, 23(1), 128-133. [Link]
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Liu, J., et al. (2023). Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via Organocatalytic [4+2]-Cyclization of 2-Amino-β-nitrostyrenes with Azlactones. Chemistry – An Asian Journal, 18(11), e202300188. [Link]
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Al-Ostoot, F. H., et al. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Semantic Scholar. [Link]
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Kumar, V., & Kumar, S. (2016). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 128(9), 1339-1353. [Link]
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Xin, H., et al. (2021). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Bioorganic Chemistry, 106, 104428. [Link]
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The Ascendant Scaffold: A Technical Guide to the Characterization of Novel 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its rigid, bicyclic framework provides a unique three-dimensional architecture for the precise orientation of functional groups, enabling potent and selective interactions with various biological targets. The introduction of gem-dimethyl substitution at the C4-position sterically hinders metabolic degradation and locks the conformation of the heterocyclic ring, offering a promising strategy for enhancing pharmacokinetic properties and therapeutic efficacy. This guide provides an in-depth exploration of the synthesis, structural elucidation, and biological characterization of novel 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics.
I. The Strategic Imperative for the this compound Core
The quinolinone motif is prevalent in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects[1][2]. The rationale for focusing on the 4,4-dimethyl substitution pattern is twofold. Firstly, the gem-dimethyl group can act as a metabolic shield, preventing enzymatic oxidation at the benzylic C4-position, a common route of inactivation for related heterocyclic compounds. This can lead to improved metabolic stability and a longer in vivo half-life. Secondly, the steric bulk of the dimethyl groups restricts the conformational flexibility of the dihydroquinolinone ring system. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.
II. Synthetic Strategies: Constructing the Core Scaffold
The synthesis of the this compound core can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials. A robust and versatile approach involves the intramolecular cyclization of a suitably substituted N-phenyl-3,3-dimethylacrylamide precursor.
Rationale for Synthetic Route Selection
An acid-catalyzed intramolecular Friedel-Crafts-type cyclization of an N-aryl-3,3-dimethylacrylamide is a preferred method due to its operational simplicity and the ready availability of the starting materials. This approach allows for the late-stage introduction of diversity on the aromatic ring of the aniline precursor.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-Phenyl-3,3-dimethylacrylamide
-
To a stirred solution of aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, 3,3-dimethylacryloyl chloride (1.1 eq.) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel affords the pure N-phenyl-3,3-dimethylacrylamide.
Step 2: Intramolecular Cyclization to this compound
-
In a round-bottom flask, polyphosphoric acid (PPA) is heated to 100 °C.
-
N-Phenyl-3,3-dimethylacrylamide (1.0 eq.) is added to the hot PPA with vigorous stirring.
-
The temperature of the reaction mixture is increased to 140 °C and maintained for 15 minutes.
-
The reaction is then cooled in an ice-water bath.
-
Ice-cold water is carefully added to the reaction mixture, and the resulting precipitate is collected by filtration.
-
The solid is washed with a saturated aqueous NaHCO₃ solution and then with water until the filtrate is neutral.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
III. Structural Elucidation and Physicochemical Characterization
Unambiguous characterization of the synthesized derivatives is paramount. A combination of spectroscopic and analytical techniques is employed to confirm the chemical structure and purity of the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within the this compound scaffold.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key expected signals for the parent scaffold include:
-
A singlet integrating to six protons for the gem-dimethyl groups at C4.
-
A singlet for the methylene protons at C3.
-
A series of aromatic signals corresponding to the protons on the benzene ring.
-
A broad singlet for the N-H proton, which is exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals for the parent scaffold include:
-
A quaternary carbon signal for C4.
-
A signal for the gem-dimethyl carbons.
-
A methylene carbon signal for C3.
-
A carbonyl carbon signal for C2.
-
Aromatic carbon signals.
Exemplary NMR Data for this compound Derivatives
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~1.3 (s, 6H, 2xCH₃), ~2.5 (s, 2H, CH₂), ~6.8-7.3 (m, 4H, Ar-H), ~9.5 (br s, 1H, NH) | ~28 (2xCH₃), ~35 (C4), ~48 (C3), ~115-138 (Ar-C), ~170 (C=O) |
| 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | ~1.28 (s, 6H), ~2.25 (s, 3H), ~2.48 (s, 2H), ~6.9-7.1 (m, 3H), ~9.4 (br s, 1H) | ~27.8, ~20.5, ~35.2, ~48.1, ~115-136 (Ar-C), ~170.5 (C=O) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is utilized to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern observed in the mass spectrum can provide further structural information. For the this compound scaffold, a characteristic fragmentation would be the loss of a methyl group.
Exemplary Mass Spectrometry Data
| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| This compound | C₁₁H₁₃NO | 176.1075 | 176.1073 |
| 6-Nitro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | C₁₁H₁₂N₂O₃ | 221.0926 | 221.0921 |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the stereochemistry and understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the compound's physical properties and biological activity. Obtaining suitable crystals for analysis is a critical, and often challenging, step. The crystal structure of a related dihydroisoquinolinone derivative reveals key geometric parameters that can be expected for this class of compounds[3].
IV. Biological Evaluation: Unveiling Therapeutic Potential
The 3,4-dihydroquinolin-2(1H)-one scaffold has been associated with a diverse range of biological activities. Derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS) and as potential treatments for glioblastoma[4][5]. The introduction of the 4,4-dimethyl substitution pattern warrants a thorough investigation of the biological effects of these new chemical entities.
Anticancer Activity
A primary area of investigation for novel quinolinone derivatives is their potential as anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., glioblastoma lines U87-MG and U138-MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Exemplary Anticancer Activity Data for Related Dihydroquinolinone Analogs [5]
| Compound | U87-MG IC₅₀ (µM) | U138-MG IC₅₀ (µM) |
| Analog 4m | >160 | 4.20 |
| Analog 4q | 13.92 | 8.00 |
| Analog 4t | 10.48 | 10.66 |
| Analog 4u | 7.96 | 13.48 |
| Temozolomide (Standard) | 92.90 | 93.09 |
Antimicrobial Activity
The quinolinone core is also a well-established pharmacophore in antimicrobial agents. Therefore, screening novel 4,4-dimethyl derivatives against a panel of pathogenic bacteria and fungi is a logical step in their characterization.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 30 °C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
V. Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear path for the generation of diverse libraries of these compounds. Comprehensive characterization using a suite of analytical techniques is essential to confirm their structure and purity. Subsequent biological evaluation will be critical in identifying lead compounds with potent and selective activities. The insights gained from structure-activity relationship (SAR) studies will guide the further optimization of these promising molecules, paving the way for the development of the next generation of quinolinone-based drugs.
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Zhang, Y., et al. (2011). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Journal of Medicinal Chemistry, 54(13), 4745-4759. Available from: [Link]
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Liu, Z., et al. (2022). A metal- and additive-free photoredox cyclization of N-arylacrylamides. Organic Letters, 24(2), 349-353. Available from: [Link]
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Bunce, R. A., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(8), 13677-13713. Available from: [Link]
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PubChem. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (n.d.). 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]
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Fairhurst, R. A., et al. (2003). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. Tetrahedron Letters, 44(42), 7851-7854. Available from: [Link]
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Zorn, J. A., et al. (2011). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Journal of Medicinal Chemistry, 54(13), 4745-4759. Available from: [Link]
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Fadda, A. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Journal of the Iranian Chemical Society, 22(1), 1-17. Available from: [Link]
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Rezaeinasab, R., et al. (2024). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Journal of Medicinal and Chemical Sciences, 7(1), 1-10. Available from: [Link]
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Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-6. Available from: [Link]
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Mphahlele, M. J., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4273. Available from: [Link]
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Jones, P. G., et al. (2025). Crystal structure of 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one – a Z′ = 3 structure –. Zeitschrift für Kristallographie - New Crystal Structures, 241(1), 41-44. Available from: [Link]_
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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Quinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: Beyond the Scaffold, A Quest for Potency and Specificity
The quinolinone core, a bicyclic aromatic system born from the fusion of benzene and a pyridinone ring, represents a privileged scaffold in medicinal chemistry. Its inherent planarity and hydrogen bonding capabilities provide a versatile foundation for the design of molecules that can interact with a diverse array of biological targets. This has led to the development of quinolinone-based compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] However, the therapeutic potential of a quinolinone derivative is not merely a consequence of its core structure; it is intricately sculpted by the nature and positioning of its substituents. Understanding the structure-activity relationship (SAR) of these compounds is, therefore, paramount to unlocking their full therapeutic potential and designing next-generation therapeutics with enhanced potency and selectivity.
This in-depth technical guide eschews a rigid, templated approach. Instead, it is structured to provide a holistic and intuitive understanding of quinolinone SAR, mirroring the iterative process of drug discovery itself. We will begin by dissecting the fundamental principles that govern the influence of substituents on the quinolinone scaffold. This will be followed by a detailed exploration of the experimental methodologies employed to elucidate these relationships, from targeted synthesis to robust biological evaluation. Finally, we will examine specific case studies of quinolinone derivatives targeting key cellular pathways, illustrating the practical application of SAR principles in the development of novel therapeutic agents. This guide is intended to be a living document, grounded in authoritative references, to empower researchers in their quest to translate the chemical versatility of the quinolinone scaffold into tangible clinical benefits.
I. The Quinolinone Blueprint: Decoding the Structure-Activity Relationship
The biological activity of a quinolinone compound is a finely tuned interplay between its three-dimensional structure and its interaction with a specific biological target. The core quinolinone scaffold provides the fundamental framework for this interaction, but it is the substituents that provide the nuanced chemical information necessary for potent and selective binding. The following sections delve into the key structural modifications that have been shown to modulate the activity of quinolinone derivatives.
The Significance of the N1-Substituent: A Gateway to Potency
The nitrogen atom at the 1-position of the quinolinone ring is a critical handle for modifying the compound's properties. In the realm of antibacterial quinolones, the introduction of a cyclopropyl group at N1 is a well-established strategy to enhance potency.[4][5] This is attributed to the favorable interactions of the cyclopropyl moiety with the DNA gyrase enzyme, a key target of this class of antibiotics.[6] The steric and electronic properties of the N1-substituent can also influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile.
The Aromatic Core: The Impact of Substituents on the Benzene Ring
Modifications to the benzene portion of the quinolinone scaffold offer a rich landscape for SAR exploration. The introduction of electron-withdrawing groups, such as halogens or nitro groups, has been shown to enhance the anticancer activity of some quinolinone derivatives.[7][8] Conversely, electron-donating groups can also play a crucial role, with their effects being highly dependent on their position and the specific biological target.[9]
For instance, in the context of antibacterial quinolones, a fluorine atom at the C6 position is a hallmark of the highly successful fluoroquinolone class, significantly broadening their spectrum of activity.[10] The C7 position is another critical determinant of antibacterial potency and is often occupied by a piperazine or pyrrolidine ring, which can be further substituted to fine-tune activity and reduce side effects.[4][5] A halogen at the C8 position can improve oral absorption and activity against anaerobic bacteria.[4][5]
The Pyridinone Moiety: Fine-Tuning through Carboxamide and Other Modifications
The pyridinone half of the quinolinone scaffold presents further opportunities for structural diversification. The 3-carboxamide functionality is a common feature in many biologically active quinolinones, particularly those with anticancer properties.[7][8][11][12] The amide nitrogen provides a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor, facilitating interactions with target proteins. The substituent on the amide nitrogen can be varied extensively to explore different binding pockets and modulate the compound's physicochemical properties.
II. The Scientist's Toolkit: Methodologies for Elucidating SAR
The elucidation of the structure-activity relationship is an empirical science, relying on a cyclical process of design, synthesis, and biological testing. This section provides a detailed overview of the key experimental workflows and the rationale behind their selection.
Rational Design and Synthesis: Building the Molecular Palette
The journey of SAR exploration begins with the rational design of a library of compounds with systematic structural variations. This process is often guided by computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, which can predict the potential activity of designed molecules and prioritize synthetic efforts.[2][13]
A variety of synthetic routes have been developed to access the quinolinone scaffold and its derivatives. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. Common methods include the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and various palladium-catalyzed cyclization reactions.[11][14]
Experimental Protocol: Synthesis of 4-Oxoquinoline-3-carboxamide Derivatives [7][12]
This protocol describes a general method for the synthesis of 4-oxoquinoline-3-carboxamide derivatives, a class of compounds with significant anticancer potential.
Step 1: Synthesis of the 4-oxoquinoline core
-
A nucleophilic substitution reaction is carried out between an appropriate aniline and diethyl ethoxymethylenemalonate.
-
The resulting intermediate is then cyclized at high temperature in a suitable solvent like diphenyl ether to yield the 4-oxoquinoline-3-carboxylate ester.
Step 2: Amide Formation
-
The 4-oxoquinoline-3-carboxylate ester is then reacted with a desired amine in a high-boiling solvent such as diphenyl ether.
-
The reaction mixture is heated to drive the amidation reaction to completion.
-
The resulting 4-oxoquinoline-3-carboxamide is then purified by recrystallization or column chromatography.
The synthesis of 2-quinolinone derivatives can be achieved through various methods, including the palladium-catalyzed cyclization of N-(2-formylaryl)alkynamides and silver-catalyzed intermolecular radical addition/cyclization reactions.[15][16] Another common approach involves the reaction of coumarin with hydrazine hydrate to form an N-amino quinoline-2-one, which can then be further functionalized.[17][18]
Experimental Protocol: Synthesis of N-amino quinoline-2-one from Coumarin [17]
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve coumarin in absolute ethanol.
-
Add an excess of hydrazine hydrate (99%) to the solution.
Step 2: Reflux
-
Reflux the reaction mixture for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that forms is collected by filtration.
-
The crude product is then recrystallized from a suitable solvent, such as chloroform, to yield pure N-amino quinoline-2-one.
Biological Evaluation: Quantifying Activity and Unraveling Mechanisms
Once a library of quinolinone derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The choice of bioassay is critical and depends on the therapeutic area of interest.[2][4][5][13][19][20] It is essential to select assays that are relevant to the disease pathology and can provide quantitative data to establish a clear SAR.[13][21]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[3][13][21] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Experimental Protocol: MTT Assay for Cytotoxicity [6]
Step 1: Cell Seeding
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Step 2: Compound Treatment
-
Prepare serial dilutions of the quinolinone compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
Step 3: MTT Addition and Incubation
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
Step 4: Solubilization and Absorbance Measurement
-
Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Step 5: Data Analysis
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
For quinolone antibiotics, a key mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[6] The DNA gyrase supercoiling assay is a common method to assess the inhibitory activity of compounds against this target.[17][22][23][24]
Experimental Protocol: DNA Gyrase Supercoiling Assay [22][23]
Step 1: Reaction Setup
-
Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable assay buffer.
-
Add varying concentrations of the quinolinone inhibitor to the reaction tubes. Include a no-inhibitor control.
Step 2: Enzyme Addition and Incubation
-
Add a defined amount of purified DNA gyrase enzyme to each reaction tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
Step 3: Reaction Termination and Analysis
-
Stop the reaction by adding a stop buffer containing a loading dye.
-
Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
Step 4: Visualization and Quantification
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition by the test compound. The IC50 value can then be calculated.
III. Case Studies: Quinolinones in Action
The principles of SAR are best understood through their application in real-world drug discovery programs. This section highlights two case studies where the systematic modification of the quinolinone scaffold has led to the development of potent inhibitors of key signaling pathways implicated in cancer and inflammation.
Targeting Cancer: Quinolinone-Based EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[25][26][27] Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target.[14][28] Several quinolinone-based compounds have been developed as EGFR inhibitors.[5][29]
The SAR of these inhibitors reveals that a 4-anilinoquinoline scaffold is often crucial for potent EGFR inhibition. The quinoline nitrogen acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The aniline moiety occupies a hydrophobic pocket, and its substitution pattern can be modified to enhance potency and selectivity.
Caption: EGFR signaling pathway and the point of intervention by quinolinone inhibitors.
Modulating the Immune Response: Quinolinone-Based NF-κB Inhibitors
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in the inflammatory response.[27] Its dysregulation is implicated in a variety of inflammatory diseases and cancers.[3] The development of small molecule inhibitors of the NF-κB signaling pathway is therefore an area of intense research.
Certain quinolinone derivatives have been shown to inhibit NF-κB activation. The mechanism of inhibition can vary, with some compounds targeting upstream kinases in the pathway, such as IκB kinase (IKK).
Caption: The NF-κB signaling pathway and a potential point of inhibition by quinolinone compounds.
To assess the inhibitory effect of quinolinone derivatives on this pathway, a luciferase reporter assay is commonly employed.
Experimental Protocol: NF-κB Luciferase Reporter Assay [1][7][9][30][31]
Step 1: Cell Transfection
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is often performed for normalization.
Step 2: Compound Treatment and Stimulation
-
After transfection, treat the cells with various concentrations of the quinolinone compounds for a defined period.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA), to induce NF-κB activation.
Step 3: Cell Lysis and Luciferase Assay
-
Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
Step 4: Luminescence Measurement and Data Analysis
-
Measure the luminescence using a luminometer.
-
The inhibitory activity of the quinolinone compounds is determined by the reduction in luciferase activity compared to the stimulated control. The IC50 value can be calculated.
IV. Quantitative SAR: From Data to Design
The systematic collection and analysis of quantitative data are the cornerstones of a successful SAR study. By correlating the structural features of a series of compounds with their biological activity (e.g., IC50 values), researchers can build predictive models to guide the design of more potent and selective molecules.
Table 1: Anticancer Activity of 4-Oxoquinoline-3-carboxamide Derivatives against Various Cancer Cell Lines [7][8][11][12]
| Compound | R1 | R2 | HCT-116 IC50 (µM) | ACP03 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 10a | H | Phenyl | > 20 | > 20 | > 20 |
| 16b | Cl | 4-Chlorophenyl | 10.2 | 2.5 | 12.1 |
| 17b | F | 4-Chlorophenyl | 15.8 | 4.1 | 18.3 |
Table 2: EGFR Inhibitory Activity and Anticancer Potency of Quinoline-3-carboxamide Derivatives [1][5][14][27][28][29]
| Compound | Substituent on Amide | EGFR IC50 (µM) | MCF-7 IC50 (µM) |
| III | Unsubstituted Phenyl | 5.283 | 3.46 |
| 5o | Furan | 2.61 | 3.355 |
| 6b | Thiophene | 0.49 | 5.069 |
| 10 | Benzyloxy | 1.73 | 10.85 |
V. Conclusion and Future Perspectives
The quinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The power of this privileged structure lies in its synthetic tractability and the profound impact that subtle structural modifications can have on its biological activity. A deep and nuanced understanding of the structure-activity relationship is the compass that guides the medicinal chemist through the vast chemical space of quinolinone derivatives.
The future of quinolinone-based drug discovery will undoubtedly be shaped by the integration of advanced computational tools with high-throughput synthesis and screening technologies. The elucidation of novel biological targets and a deeper understanding of the molecular basis of disease will open up new avenues for the application of these versatile compounds. By adhering to the principles of rational design and rigorous experimental validation, the scientific community can continue to harness the architectural elegance of the quinolinone core to develop innovative medicines that address unmet medical needs.
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- 8. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Quinolone synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academicjournals.org [academicjournals.org]
- 18. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 19. profoldin.com [profoldin.com]
- 20. impactfactor.org [impactfactor.org]
- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inspiralis.com [inspiralis.com]
- 24. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Dihydroquinolinone Scaffold
The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] This nitrogen-containing heterocycle is a core component of numerous natural products, pharmaceuticals, and bioactive compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and antibiotic activities.[1] The substitution pattern on the DHQO ring system profoundly influences its biological activity. Specifically, the introduction of a gem-dimethyl group at the C4-position can enhance metabolic stability and modulate the conformational rigidity of the molecule, making 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one a valuable building block in drug discovery programs.
Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction of complex molecular architectures, offering high efficiency and functional group tolerance.[2][3][4] Among these, intramolecular C-H activation and amination reactions provide a direct and atom-economical route to synthesize DHQOs.[5][6] This application note provides a detailed protocol and mechanistic insights for the synthesis of this compound via a palladium-catalyzed intramolecular C-H amination strategy.
Mechanistic Rationale: The Palladium Catalytic Cycle
The palladium-catalyzed intramolecular C-H amination for the synthesis of dihydroquinolinones is generally believed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The specific pathway is often dependent on the choice of oxidant and ligands. A commonly proposed mechanism involving a Pd(II)/Pd(IV) pathway is initiated by the coordination of the palladium(II) catalyst to the amide moiety of the substrate, which acts as a directing group.[2] This is followed by an intramolecular C-H activation step to form a palladacycle intermediate. The palladacycle is then oxidized by an external oxidant to a high-valent Pd(IV) species. Subsequent C-N bond-forming reductive elimination releases the desired dihydroquinolinone product and regenerates the active Pd(II) catalyst, thus completing the catalytic cycle.[7]
The choice of ligand is crucial for the efficiency of the catalytic process. Sterically demanding and electron-rich phosphine ligands can enhance the rates of both oxidative addition and reductive elimination steps.[8][9] The oxidant plays a key role in regenerating the active catalyst and its selection can significantly impact the reaction outcome.
Experimental Workflow and Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established palladium-catalyzed intramolecular C-H amination methodologies.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
Starting Material: N-phenyl-3,3-dimethylacrylamide
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Oxidant: Phenyliodine diacetate (PhI(OAc)₂)
-
Solvent: Toluene (anhydrous)
-
Other: Celite, Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Magnesium sulfate (MgSO₄), Argon or Nitrogen gas.
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-phenyl-3,3-dimethylacrylamide (1.0 mmol, 1 equiv).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).
-
Add phenyliodine diacetate (1.2 mmol, 1.2 equiv).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to 100 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional dichloromethane (2 x 10 mL).
-
Combine the organic filtrates and wash with saturated aqueous sodium thiosulfate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data Summary
| Parameter | Value |
| Substrate Loading | 1.0 mmol |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand Loading | 10 mol% P(o-tol)₃ |
| Oxidant Loading | 1.2 equiv PhI(OAc)₂ |
| Solvent Volume | 10 mL |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% (based on analogous reactions) |
| Purity (post-chromatography) | >95% |
Proposed Catalytic Cycle
The following diagram illustrates the proposed Pd(II)/Pd(IV) catalytic cycle for the intramolecular C-H amination.
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for the synthesis of this compound.
Conclusion and Future Perspectives
The palladium-catalyzed intramolecular C-H amination provides an efficient and direct route for the synthesis of this compound. The protocol detailed in this application note offers a robust starting point for researchers in synthetic and medicinal chemistry. Further optimization of reaction conditions, including the screening of different palladium catalysts, ligands, and oxidants, may lead to improved yields and milder reaction conditions. The development of asymmetric variants of this reaction would be of significant interest for the synthesis of enantioenriched dihydroquinolinone derivatives. The principles and methodologies described herein are broadly applicable to the synthesis of a wide range of substituted heterocyclic compounds, underscoring the power of palladium catalysis in modern organic synthesis.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(7), 1074–1086. [Link]
-
Reddy, G. S., et al. (2025). Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. Organic & Biomolecular Chemistry. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
McDonald, R. I., Liu, G., & Stahl, S. S. (2011). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: A Mechanistic Perspective. Chemical Reviews, 111(4), 2981–3019. [Link]
-
Bunescu, A. (2011). Palladium Catalyzed C-H Amination. EPFL. [Link]
-
He, J., Shaughnessy, K. H., & Daugulis, O. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 79(10), 4256–4268. [Link]
-
Li, J., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 12(11), 1305. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal of the Iranian Chemical Society. [Link]
-
Dick, A. R., & Sanford, M. S. (2006). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Tetrahedron, 62(11), 2439–2463. [Link]
-
Choy, P. Y., & Kwong, F. Y. (2010). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 12(19), 4364–4367. [Link]
-
Chen, D. Y.-K., & Youn, S. W. (2012). Palladium Catalyzed Non-directed Aromatic C-H Aminations. Digital WPI. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C-H functionalization reactions. Semantic Scholar. [Link]
Sources
- 1. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed ligand-directed C-H functionalization reactions. | Semantic Scholar [semanticscholar.org]
- 5. Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. epfl.ch [epfl.ch]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Radical Cyclization Strategies for the Synthesis of 3,4-Dihydroquinolin-2-ones: A Detailed Guide for Researchers
Introduction: The Significance of the 3,4-Dihydroquinolin-2-one Scaffold and the Advent of Radical Cyclization
The 3,4-dihydroquinolin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and pharmaceuticals. Its presence in drugs targeting a wide array of diseases, from cardiovascular conditions to neurological disorders and cancer, underscores its importance in drug discovery and development. Consequently, the development of efficient and versatile synthetic routes to this heterocyclic system is of paramount importance.
Traditionally, the synthesis of 3,4-dihydroquinolin-2-ones has relied on classical methods such as the Friedel-Crafts reaction or transition metal-catalyzed annulations. While effective, these methods can sometimes be limited by harsh reaction conditions, functional group intolerance, and the need for pre-functionalized starting materials. In recent years, radical cyclization reactions have emerged as a powerful and complementary approach, offering mild reaction conditions, high functional group tolerance, and the ability to construct complex molecular architectures from simple precursors. This guide provides a detailed overview of various radical cyclization methodologies for the synthesis of 3,4-dihydroquinolin-2-ones, complete with mechanistic insights and step-by-step protocols to aid researchers in their synthetic endeavors.
I. Photoredox-Catalyzed Radical Cyclization of N-Arylacrylamides
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This approach has been successfully applied to the synthesis of 3,4-dihydroquinolin-2-ones from readily available N-arylacrylamides.[1]
A. Mechanistic Rationale
The reaction is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light, generating a long-lived excited state (PC*). This excited state can then engage in a single-electron transfer (SET) process with a suitable substrate. In the context of N-arylacrylamide cyclization, the process can proceed through a diradical intermediate, leading to the desired 6-endo-trig cyclization.[2] The choice of photocatalyst and solvent is crucial for the efficiency of the reaction. Organic dyes, such as 4CzIPN, have proven to be effective and offer a metal-free alternative.[3]
Diagram 1: Proposed Mechanism for Photoredox-Catalyzed Cyclization
Caption: Mechanism of photoredox-catalyzed cyclization of N-arylacrylamides.
B. Experimental Protocol: Metal-Free Photoredox Cyclization using 4CzIPN[3]
This protocol describes a metal- and additive-free photoredox cyclization of N-arylacrylamides to afford 3,4-dihydroquinolin-2-ones.
Materials:
-
N-aryl-N-methylcinnamamide (1.0 equiv, 0.2 mmol)
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2 mol%, 0.004 mmol, 3.2 mg)
-
Acetonitrile (CH₃CN), anhydrous (1 mL, 0.2 M)
-
10 mL reaction vessel with a magnetic stir bar
-
35 W blue LED lamp
-
Standard laboratory glassware for workup and purification
Procedure:
-
To the 10 mL reaction vessel, add N-aryl-N-methylcinnamamide (0.2 mmol), 4CzIPN (3.2 mg, 0.004 mmol), and anhydrous acetonitrile (1 mL).
-
Seal the vessel and degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction vessel in a holder approximately 5-10 cm from the 35 W blue LED lamp.
-
Stir the reaction mixture vigorously (e.g., 1000-1200 RPM) at room temperature under blue light irradiation for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,4-dihydroquinolin-2-one.
Expert Insights:
-
Causality of Reagent Choice: 4CzIPN is an excellent choice as an organic photocatalyst due to its strong absorption in the visible region, long excited-state lifetime, and suitable redox potentials for this transformation. Acetonitrile is a common solvent for photoredox reactions as it is relatively polar and transparent to visible light.
-
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material and the formation of the product spot. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Diagram 2: Experimental Workflow for Photoredox Synthesis
Caption: Workflow for the photoredox synthesis of 3,4-dihydroquinolin-2-ones.
II. Tributyltin Hydride-Mediated Radical Cyclization
The use of tributyltin hydride (Bu₃SnH) is a classical and highly effective method for generating carbon-centered radicals from organic halides. This approach has been successfully employed for the synthesis of 3,4-dihydroquinolin-2-ones from α-halo-ortho-alkenyl anilides.[2]
A. Mechanistic Rationale
The reaction is initiated by the homolytic cleavage of the Sn-H bond in Bu₃SnH, typically induced by a radical initiator such as azobisisobutyronitrile (AIBN) upon heating. The resulting tributyltin radical (Bu₃Sn•) abstracts a halogen atom from the α-haloanilide precursor, generating an α-amido radical. This radical then undergoes a 6-exo-trig cyclization onto the ortho-alkenyl group to form a five-membered ring containing a radical center. The cyclized radical is subsequently quenched by a hydrogen atom transfer from another molecule of Bu₃SnH, regenerating the Bu₃Sn• radical and propagating the chain reaction.
B. Experimental Protocol: Bu₃SnH-Mediated Cyclization of an α-Bromo Anilide[2]
This protocol describes the cyclization of a racemic α-bromo-ortho-alkenyl anilide to the corresponding 3,4-dihydroquinolin-2-one.
Materials:
-
α-bromo-ortho-alkenyl anilide (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous toluene or benzene
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the α-bromo-ortho-alkenyl anilide (1.0 equiv) and AIBN (0.1 equiv) in anhydrous toluene to make a ~0.02 M solution.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the solution to reflux (approximately 110 °C for toluene).
-
To the refluxing solution, add a solution of Bu₃SnH (1.2 equiv) in anhydrous toluene dropwise over a period of 1-2 hours using a syringe pump.
-
Continue to heat the reaction at reflux for an additional 2-4 hours after the addition is complete, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified directly by column chromatography on silica gel. To remove tin byproducts, the crude mixture can be partitioned between acetonitrile and hexane. The tin residues will preferentially partition into the hexane layer.
Expert Insights:
-
Causality of Reagent Choice: Bu₃SnH is a reliable source of hydrogen atoms for radical quenching. AIBN is a common thermal initiator that decomposes at a convenient rate at the reflux temperature of toluene. The slow addition of Bu₃SnH is crucial to maintain a low concentration of the tin hydride in the reaction mixture, which minimizes premature reduction of the initial α-amido radical before cyclization can occur.
-
Trustworthiness: The reaction can be monitored by the disappearance of the starting material on TLC. The formation of the desired product can be confirmed by ¹H NMR, where the disappearance of the vinyl protons of the starting material and the appearance of new aliphatic protons in the product are characteristic.
III. Manganese(III) Acetate-Mediated Oxidative Radical Cyclization
Manganese(III) acetate is a one-electron oxidant that can effectively generate radicals from enolizable carbonyl compounds. This reagent can be utilized for the oxidative cyclization of N-arylacrylamides to synthesize 3,4-dihydroquinolin-2-ones.
A. Mechanistic Rationale
The reaction is thought to proceed via the formation of a manganese(III) enolate from the N-arylacrylamide. Subsequent single-electron transfer from the enolate to the Mn(III) center generates an α-carbonyl radical and Mn(II). This radical then undergoes an intramolecular 6-endo-trig cyclization onto the aromatic ring. The resulting cyclohexadienyl radical is then oxidized to a cation, which rearomatizes to afford the 3,4-dihydroquinolin-2-one product.
B. Experimental Protocol: Mn(OAc)₃-Mediated Cyclization of N-Arylacrylamide
Materials:
-
N-arylacrylamide (1.0 equiv)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (2.5 equiv)
-
Acetic acid (solvent)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
To a round-bottom flask, add the N-arylacrylamide (1.0 equiv) and Mn(OAc)₃·2H₂O (2.5 equiv) in acetic acid.
-
Heat the mixture to 80-100 °C with vigorous stirring for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Causality of Reagent Choice: Mn(OAc)₃ is a cost-effective and powerful oxidant for generating radicals from carbonyl compounds. Acetic acid is a common solvent for these reactions as it is compatible with the oxidant and can act as a proton source.
-
Potential Challenges: The yields of Mn(OAc)₃-mediated reactions can be variable, and over-oxidation or side reactions may occur. Optimization of the reaction temperature, time, and stoichiometry of the oxidant may be necessary.
IV. Samarium(II) Iodide-Mediated Reductive Radical Cyclization
Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent that has found wide application in organic synthesis. It can be used to promote the reductive cyclization of unsaturated amides to form heterocyclic compounds.
A. Mechanistic Rationale
The reaction is initiated by a single-electron transfer from SmI₂ to the α,β-unsaturated amide, generating a radical anion. This intermediate can then undergo an intramolecular cyclization onto the aromatic ring. A second electron transfer from SmI₂ to the cyclized intermediate, followed by protonation, yields the final 3,4-dihydroquinolin-2-one product.
B. Experimental Protocol: SmI₂-Mediated Reductive Cyclization
Specific protocols for the direct synthesis of 3,4-dihydroquinolin-2-ones using SmI₂ are not detailed in the provided search results. The following is a general procedure based on SmI₂-mediated reductive cyclizations of unsaturated carbonyl compounds.
Materials:
-
N-aryl-α,β-unsaturated amide (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M) (2.2-3.0 equiv)
-
A proton source (e.g., tert-butanol or methanol)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the N-aryl-α,β-unsaturated amide (1.0 equiv) in anhydrous THF.
-
Add the proton source (e.g., tert-butanol, 4.0 equiv).
-
Cool the solution to the desired temperature (e.g., -78 °C or room temperature).
-
Slowly add the SmI₂ solution in THF (2.2-3.0 equiv) to the reaction mixture with vigorous stirring. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.
-
Stir the reaction for the required time (can range from minutes to hours), monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allowing it to stir until the color of the solution becomes clear.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Causality of Reagent Choice: SmI₂ is a potent and chemoselective reducing agent. The addition of a proton source is often necessary to protonate the intermediate anions formed during the reaction.
-
Trustworthiness: The reaction is often visually indicative, as the color of the SmI₂ solution dissipates upon reaction. The progress can be further confirmed by TLC analysis.
V. Atom Transfer Radical Cyclization (ATRC)
Atom Transfer Radical Cyclization (ATRC) is a transition metal-catalyzed process that allows for the formation of cyclic compounds with the incorporation of a halogen atom. This method provides a high degree of control over the radical process.
A. Mechanistic Rationale
In ATRC, a transition metal complex in a lower oxidation state (e.g., Cu(I)) abstracts a halogen atom from an α-halo amide precursor to generate a carbon-centered radical and the metal complex in a higher oxidation state (e.g., Cu(II)X). The radical then undergoes intramolecular cyclization. The resulting cyclized radical is then trapped by the halogen atom from the oxidized metal complex, regenerating the catalyst and affording the halogenated cyclized product.
B. Experimental Protocol: Copper-Catalyzed ATRC of an N-allyl-α-chloroanilide
A detailed, specific protocol for the ATRC synthesis of 3,4-dihydroquinolin-2-ones was not found in the search results. The following is a general procedure based on copper-catalyzed ATRC reactions.
Materials:
-
N-allyl-α-chloroanilide (1.0 equiv)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (5-10 mol%)
-
A suitable ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine) (5-10 mol%)
-
Anhydrous, deoxygenated solvent (e.g., toluene or acetonitrile)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add CuBr (or CuCl) and the ligand.
-
Add the anhydrous, deoxygenated solvent and stir until a homogeneous solution is formed.
-
Add the N-allyl-α-chloroanilide substrate.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a short pad of silica gel to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Causality of Reagent Choice: Copper complexes are widely used as catalysts for ATRC due to their appropriate redox potentials and ability to reversibly activate and deactivate the radical chain. The choice of ligand is critical for tuning the catalyst's activity and solubility.
-
Self-Validation: The reaction can be monitored by observing the consumption of the starting material and the formation of a new, less polar product by TLC. The structure of the product, including the presence of the halogen atom, can be confirmed by NMR and mass spectrometry.
VI. Comparative Summary of Radical Cyclization Methods
| Method | Initiator/Catalyst | Precursor Type | Key Advantages | Potential Challenges |
| Photoredox Catalysis | Photocatalyst (e.g., 4CzIPN) + Visible Light | N-Arylacrylamides | Mild conditions, metal-free options, high functional group tolerance.[1][3] | Requires photochemical setup, potential for side reactions with prolonged irradiation. |
| Tributyltin Hydride | Bu₃SnH + AIBN (thermal) | α-Halo-ortho-alkenyl anilides | High efficiency, well-established methodology.[2] | Toxicity of tin reagents, stoichiometric use of tin hydride. |
| Manganese(III) Acetate | Mn(OAc)₃·2H₂O (oxidant) | N-Arylacrylamides | Inexpensive reagent, oxidative cyclization. | Stoichiometric amounts of oxidant needed, potential for over-oxidation, moderate yields. |
| Samarium(II) Iodide | SmI₂ (reductant) | α,β-Unsaturated N-aryl amides | Powerful reductant, good for reductive cyclizations. | Air and moisture sensitive reagent, requires inert atmosphere. |
| ATRC | Transition Metal Catalyst (e.g., CuBr/ligand) | N-allyl-α-haloanilides | Catalytic, controlled radical process, introduces functionality. | Requires careful exclusion of oxygen, optimization of catalyst/ligand system may be needed. |
Conclusion
Radical cyclization methods offer a powerful and versatile toolkit for the synthesis of 3,4-dihydroquinolin-2-ones. From the mild and green conditions of photoredox catalysis to the classic efficiency of tin hydrides and the unique reactivity of manganese and samarium reagents, researchers have a range of options to suit their specific synthetic needs. The choice of method will depend on factors such as substrate availability, desired functional group tolerance, and scalability. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of this important heterocyclic scaffold, facilitating the discovery and development of new therapeutic agents.
References
-
Liu, Z., Zhong, S., Ji, X., Deng, G. J., & Huang, H. (2022). Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones. Organic Letters, 24(1), 349–353. [Link][1][2][4]
-
Organic Chemistry Portal. (n.d.). Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones. Retrieved from [Link][3]
-
Request PDF. (n.d.). Photoredox Cyclization of N -Arylacrylamides for Synthesis of Dihydroquinolinones. Retrieved from [Link][5]
- Curran, D. P., Porter, N. A., & Giese, B. (1996).
-
Sibi, M. P., & Hasegawa, M. (2009). Synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones by 6-exo-trig radical cyclizations of axially chiral α-halo-ortho-alkenyl anilides. Journal of the American Chemical Society, 131(42), 15492–15500. [Link][2][6]
- Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339-364.
- Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2009). Organic Synthesis Using Samarium Diiodide: A Practical Guide. Royal Society of Chemistry.
- Clark, A. J. (2002). Atom Transfer Radical Cyclization Reactions. In Radicals in Organic Synthesis (Vol. 1, pp. 1-63). Wiley-VCH.
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- 2. Synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones by 6-exo-trig radical cyclizations of axially chiral alpha-halo-ortho-alkenyl anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones [organic-chemistry.org]
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- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
using MTT assay to evaluate anticancer activity of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Application Notes & Protocols
Topic: Evaluating the Anticancer Activity of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Anticancer Agents
The discovery of novel therapeutic agents is a cornerstone of oncology research. Chemical scaffolds derived from natural products and synthetic compounds provide a rich reservoir for identifying potential drug candidates. The quinolinone core, a structure found in various biologically active molecules, has garnered significant interest for its diverse pharmacological properties. While the specific anticancer potential of this compound is an area of active investigation, related quinoline and dihydropyrimidinone structures have demonstrated promising cytotoxic effects in preclinical studies[1][2][3][4][5].
Initial screening of such novel compounds requires robust, reliable, and high-throughput methods to assess their impact on cancer cell viability. The MTT assay is a fundamental and widely adopted colorimetric method for this purpose, serving as a primary tool to quantify a compound's cytotoxic or cytostatic effects.[6][7] This application note provides a comprehensive guide to the principles, execution, and interpretation of the MTT assay for evaluating the anticancer potential of this compound.
Scientific Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method that measures cellular metabolic activity, which serves as an indicator of cell viability.[8][9] The core principle relies on the enzymatic conversion of a water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[8][10][11]
This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[6][8][12] Therefore, the quantity of formazan produced is directly proportional to the number of living, metabolically competent cells.[10] Dead cells, having lost their metabolic activity, are incapable of this conversion.[10] The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength of 570 nm.[8][12] A decrease in absorbance following treatment with a test compound indicates a reduction in cell viability.
Caption: Principle of the MTT colorimetric assay.
Experimental Protocol: A Self-Validating System
This protocol is designed for adherent cancer cells cultured in a 96-well plate format. The inclusion of rigorous controls is non-negotiable for ensuring the trustworthiness and validity of the results.
Materials and Reagents
-
Cell Line: Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Test Compound: this compound, dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT powder dissolved in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[13]
-
Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer)
-
Inverted microscope
-
Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Expertise: Use cells in the exponential growth phase to ensure uniform metabolic activity.[14] The optimal seeding density is critical; too few cells will yield a low signal, while too many can lead to overconfluence and nutrient depletion, affecting viability independent of the drug.[14][15] A preliminary titration experiment is recommended.
-
Protocol: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Plate Layout (Trustworthiness): To mitigate "edge effects" (evaporation and temperature fluctuations in outer wells), fill the perimeter wells with 100 µL of sterile PBS and do not use them for experimental data.[14]
-
Controls:
-
Untreated Control: At least six wells with cells and medium only.
-
Vehicle Control: Six wells with cells to be treated with the highest concentration of DMSO used.
-
Blank: Six wells with medium only (no cells).
-
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment (Day 2):
-
Expertise: Prepare fresh serial dilutions of this compound immediately before use. Start with a high concentration and perform a series of 2-fold or 10-fold dilutions in complete culture medium.
-
Protocol: After 24 hours, carefully aspirate the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate. Add 100 µL of medium containing the corresponding DMSO concentration to the vehicle control wells and fresh medium to the untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay (Day 3, 4, or 5):
-
Expertise: The 2-4 hour incubation with MTT allows for sufficient formazan formation without causing MTT-induced toxicity.[16] All steps involving MTT and formazan should be performed protected from light.
-
Protocol:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[12][15]
-
Incubate the plate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals using an inverted microscope.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.[12]
-
Add 100 µL of DMSO to each well to dissolve the formazan.[17]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
-
-
Absorbance Measurement:
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.[12]
-
Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the untreated control.
-
Formula: % Viability = [(Absorbance of Treated Cells - Average Blank Absorbance) / (Average Absorbance of Untreated Control - Average Blank Absorbance)] * 100
-
-
Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell viability by 50%.[18]
-
Procedure: Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the precise IC₅₀ value. Software such as GraphPad Prism is commonly used for this purpose.[19]
-
Sample Data Presentation
Table 1: Raw Absorbance Data (Example)
| Concentration (µM) | Replicate 1 (Abs 570nm) | Replicate 2 (Abs 570nm) | Replicate 3 (Abs 570nm) | Average Abs |
|---|---|---|---|---|
| Untreated Control | 1.254 | 1.288 | 1.271 | 1.271 |
| Vehicle Control (0.1% DMSO) | 1.249 | 1.265 | 1.280 | 1.265 |
| 1 | 1.150 | 1.182 | 1.165 | 1.166 |
| 10 | 0.895 | 0.911 | 0.887 | 0.898 |
| 25 | 0.650 | 0.635 | 0.642 | 0.642 |
| 50 | 0.412 | 0.430 | 0.421 | 0.421 |
| 100 | 0.205 | 0.198 | 0.211 | 0.205 |
| Blank (Medium Only) | 0.055 | 0.058 | 0.056 | 0.056 |
Table 2: Calculated Cell Viability and IC₅₀
| Concentration (µM) | Average Corrected Abs | % Viability |
|---|---|---|
| 0 (Untreated) | 1.215 | 100% |
| 1 | 1.110 | 91.4% |
| 10 | 0.842 | 69.3% |
| 25 | 0.586 | 48.2% |
| 50 | 0.365 | 30.0% |
| 100 | 0.149 | 12.3% |
| Calculated IC₅₀ | | ~26.5 µM |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Expert Recommendation & Solution |
| High Background Absorbance | Microbial contamination; Phenol red in medium; MTT reagent degradation. | Visually inspect plates for contamination. Use phenol red-free medium during MTT incubation.[14] Prepare fresh MTT solution or use a new batch stored properly in the dark. |
| Low Absorbance Readings | Cell seeding density is too low; Insufficient MTT incubation time. | Perform a cell titration experiment to find the optimal seeding density for your cell line (typically 1,000-100,000 cells/well).[14] Ensure the 2-4 hour MTT incubation is sufficient for visible formazan crystal formation.[15] |
| Poor Reproducibility | Inconsistent cell health (high passage number); Inaccurate pipetting; Variation in incubation times. | Use cells from a consistent, low passage number stock.[14] Use calibrated multichannel pipettes. Standardize all incubation timelines across experiments.[14] |
| Compound Interference | The test compound is colored or has reducing/oxidizing properties. | Run a control plate with the compound in cell-free medium to see if it changes the absorbance of the MTT/formazan system.[20] If interference is significant, consider an alternative viability assay (e.g., Crystal Violet or CellTiter-Glo). |
| Incomplete Formazan Solubilization | Insufficient solvent volume or inadequate mixing. | Ensure the formazan crystals are fully submerged in DMSO. Use an orbital shaker for 10-15 minutes to guarantee complete dissolution before reading the plate. |
References
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
-
Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel . YouTube. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay . NIH National Library of Medicine. [Link]
-
Cell sensitivity assays: the MTT assay . PubMed. [Link]
-
MTT Assay . YouTube. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability . Creative Diagnostics. [Link]
-
How can I calculate IC50 from mtt results? ResearchGate. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay . Creative Bioarray. [Link]
-
How to calculate IC50 from MTT assay . YouTube. [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy . NIH National Library of Medicine. [Link]
-
In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening . NIH National Library of Medicine. [Link]
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The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells . PubMed. [Link]
-
Validation of the MTT dye assay for enumeration of cells in proliferative and antiproliferative assays . Semantic Scholar. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis . NIH National Library of Medicine. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines . MDPI. [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies . NIH National Library of Medicine. [Link]
-
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one . NIH National Library of Medicine. [Link]
-
Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies . RSC Publishing. [Link]
-
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one . PubMed. [Link]
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- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application of the 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Scaffold in Kinase Inhibition Assays: A Technical Guide
Introduction: The Quinolinone Scaffold in Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for drug discovery.[2] The quinoline and quinolinone heterocyclic systems have emerged as "privileged scaffolds" in medicinal chemistry, forming the structural core of numerous small molecule kinase inhibitors approved for clinical use.[3][4] These scaffolds are versatile, allowing for chemical modifications that can be tailored to achieve high potency and selectivity against specific kinase targets.[5][6]
While many quinolinone derivatives have been explored, the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one core represents a less-explored but promising template for novel inhibitor design. Its unique substitution pattern offers a distinct three-dimensional structure that can be exploited to achieve new interactions within the kinase ATP-binding site or allosteric pockets. This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically evaluate the kinase inhibitory potential of compounds based on this specific scaffold. We will detail the necessary biochemical and cell-based assay protocols, explain the rationale behind key experimental steps, and discuss data interpretation, thereby providing a self-validating system for the characterization of novel kinase inhibitors.
Part 1: Primary Biochemical Screening - The ADP-Glo™ Kinase Assay
To begin assessing the inhibitory potential of a novel compound, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is a direct indicator of kinase activity.[7] This assay is suitable for high-throughput screening (HTS) and provides a quantitative measure of inhibition.[8]
Principle of the ADP-Glo™ Assay
The assay is a two-step process. First, the kinase reaction is performed, where the kinase phosphorylates a substrate using ATP, generating ADP. In the second step, the reaction is stopped, and the remaining ATP is depleted. Finally, a detection reagent converts the newly formed ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a generalized workflow for testing a compound, such as one derived from the this compound scaffold, against a target kinase (e.g., VEGFR2, a known target for related scaffolds).[9][10]
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase assay buffer. A common formulation is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[8] The exact buffer composition may need optimization depending on the specific kinase.
- Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create a dilution series (e.g., 11-point, 3-fold dilutions) to span a wide concentration range (e.g., 100 µM to low nM).
- Kinase Solution: Dilute the recombinant kinase enzyme to a pre-determined optimal concentration in the kinase buffer. This concentration should be in the linear range of the assay, typically determined during assay development.
- Substrate/ATP Solution: Prepare a solution containing the specific peptide or protein substrate and ATP. The ATP concentration is critical; for initial IC₅₀ determination, it is often set at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure sensitivity for competitive inhibitors.[1]
2. Assay Procedure (384-well plate format):
- Compound Plating: Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds, a positive control (e.g., a known inhibitor like Staurosporine), and a negative control (DMSO vehicle) into the wells of a low-volume 384-well assay plate.
- Kinase Addition: Add 5 µL of the kinase solution to all wells.
- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated and is crucial for identifying slow, tight-binding inhibitors.[1]
- Reaction Initiation: Add 5 µL of the Substrate/ATP solution to all wells to start the kinase reaction.
- Reaction Incubation: Incubate the plate for 60 minutes at room temperature. This time should be optimized to ensure the reaction remains in the linear phase (typically <20% ATP consumption).
- Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the active kinase into ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Read the luminescence on a compatible plate reader.
Biochemical Assay Workflow Diagram
Caption: Automated workflow for an in vitro kinase inhibition screen.
Part 2: Data Analysis and Interpretation
1. Calculation of Percent Inhibition: The raw luminescence data is first converted to percent inhibition using the positive (known inhibitor) and negative (DMSO vehicle) controls.
-
100% Activity (Negative Control): Signal from wells with DMSO only.
-
0% Activity (Positive Control): Signal from wells with a saturating concentration of a potent control inhibitor.
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
2. IC₅₀ Determination: The calculated percent inhibition values are plotted against the logarithm of the compound concentrations. A non-linear regression analysis using a four-parameter logistic model is then applied to fit a dose-response curve and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
3. Data Presentation: Quantitative data should be summarized in a clear, structured table. This allows for easy comparison of potency and selectivity.
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) |
| Scaffold-001 | Kinase A (e.g., VEGFR2) | ADP-Glo™ | 75 |
| Scaffold-001 | Kinase B (e.g., c-Met) | ADP-Glo™ | 1,200 |
| Scaffold-001 | Kinase C (e.g., Lck) | ADP-Glo™ | >10,000 |
| Staurosporine | Kinase A (e.g., VEGFR2) | ADP-Glo™ | 5 |
This table presents hypothetical data for a compound based on the this compound scaffold.
Part 3: Selectivity and Mechanism of Action
A potent inhibitor is not necessarily a good drug candidate; selectivity is paramount.[11] Most kinase inhibitors interact with the highly conserved ATP-binding site, which can lead to off-target effects.[12]
-
Selectivity Profiling: The compound of interest should be screened against a broad panel of kinases (e.g., 300+ kinases) at a fixed concentration (e.g., 1 µM).[13] This provides a comprehensive map of its inhibitory activity and reveals potential off-target liabilities.
-
Mechanism of Action (MoA): To understand how the inhibitor works, follow-up studies are essential. A common method to distinguish between ATP-competitive and non-competitive inhibitors is to repeat the IC₅₀ determination at a high ATP concentration (e.g., 10x Kₘ). A significant rightward shift in the IC₅₀ value at high ATP concentrations suggests the compound competes with ATP for binding to the active site.[1]
Part 4: Cellular Activity Assessment
Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical validation step.[14]
Protocol: Cell Viability MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A successful kinase inhibitor targeting a cancer-relevant pathway should reduce the viability of cancer cells.[14]
1. Cell Seeding: Plate cancer cells (e.g., U87-MG glioblastoma cells, which are relevant for VEGFR2 inhibitors[9][10]) in a 96-well plate at an optimal density and allow them to adhere overnight.
2. Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
3. Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
4. Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
5. Analysis: Calculate the concentration at which the compound inhibits cell growth by 50% (GI₅₀), which is analogous to the IC₅₀ in biochemical assays.
Illustrative Kinase Signaling Pathway
The diagram below shows a generic signaling cascade initiated by a Receptor Tyrosine Kinase (RTK), a common class of targets for quinolinone-based inhibitors.
Sources
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
experimental protocol for the synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For correspondence:
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is approached via a robust two-step sequence, commencing with the synthesis of the precursor N-phenyl-3,3-dimethylacrylamide, followed by an efficient intramolecular Friedel-Crafts cyclization mediated by polyphosphoric acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and self-validating characterization data to ensure reproducible and reliable results.
Introduction
The 3,4-dihydroquinolin-2(1H)-one core structure is a prominent motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities.[1] The introduction of gem-dimethyl substituents at the 4-position can significantly influence the molecule's conformational rigidity and metabolic stability, making this compound a key intermediate for the development of novel therapeutics. This protocol outlines a dependable and scalable synthetic route to this important compound.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process as illustrated below. The first step involves the acylation of aniline with 3,3-dimethylacryloyl chloride to form the intermediate N-phenyl-3,3-dimethylacrylamide. The subsequent step is an intramolecular Friedel-Crafts cyclization of this intermediate using polyphosphoric acid (PPA) as both the catalyst and solvent.
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Part 1: Synthesis of N-phenyl-3,3-dimethylacrylamide (Intermediate)
This procedure details the formation of the amide precursor through the acylation of aniline.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 5.0 g | 0.054 |
| 3,3-Dimethylacryloyl chloride | 118.56 | 6.7 g | 0.056 |
| Triethylamine (Et₃N) | 101.19 | 7.5 mL | 0.054 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Saturated aq. NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add aniline (5.0 g, 0.054 mol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (7.5 mL, 0.054 mol) to the stirred solution.
-
Slowly add 3,3-dimethylacryloyl chloride (6.7 g, 0.056 mol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product. The crude N-phenyl-3,3-dimethylacrylamide can be used in the next step without further purification.
Part 2: Synthesis of this compound (Final Product)
This protocol describes the intramolecular Friedel-Crafts cyclization of the intermediate to yield the target compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-phenyl-3,3-dimethylacrylamide | 175.23 | 5.0 g | 0.028 |
| Polyphosphoric acid (PPA) | - | 50 g | - |
| Ice | - | 200 g | - |
| Ethyl acetate | - | 150 mL | - |
| Saturated aq. NaHCO₃ solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer and a thermometer, heat polyphosphoric acid (50 g) to 80 °C in an oil bath.
-
Once the PPA is at a stirrable viscosity, add the crude N-phenyl-3,3-dimethylacrylamide (5.0 g, 0.028 mol) in one portion with vigorous stirring.
-
Increase the temperature of the reaction mixture to 120 °C and maintain for 30 minutes. The mixture will darken as the reaction proceeds.[2]
-
After 30 minutes, cool the reaction mixture to approximately 70 °C and carefully pour it onto 200 g of crushed ice with stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude solid product.
Purification:
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, during which time crystals will form.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Reaction Mechanism
The cyclization of N-phenyl-3,3-dimethylacrylamide in the presence of polyphosphoric acid proceeds via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) mechanism.
Caption: Mechanism of the PPA-mediated cyclization.
The polyphosphoric acid protonates the oxygen of the amide carbonyl group, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack of the activated carbonyl group on the ortho-position of the aniline ring. Subsequent deprotonation and rearomatization of the benzene ring yield the final 3,4-dihydroquinolin-2(1H)-one product.
Characterization Data (Expected)
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.9 (s, 1H, NH), ~7.2-7.5 (m, 4H, Ar-H), ~2.4 (s, 2H, CH₂), ~1.2 (s, 6H, 2xCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~170 (C=O), ~138 (Ar-C), ~127 (Ar-CH), ~122 (Ar-CH), ~115 (Ar-CH), ~45 (CH₂), ~35 (C(CH₃)₂), ~27 (CH₃) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1660 (C=O stretch), ~1600 (C=C aromatic stretch) |
| Mass Spec (ESI) | m/z = 176.1070 [M+H]⁺ |
Note: The provided NMR chemical shifts are estimates based on the closely related structure of 2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one and general chemical shift predictions. Actual values may vary slightly.[3]
Safety Precautions
It is imperative to adhere to all standard laboratory safety procedures when performing this synthesis.
-
Polyphosphoric acid (PPA): PPA is corrosive and will cause severe burns upon contact with skin and eyes.[2][4][5][6][7] It is also hygroscopic. Always handle PPA in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[2][4][5][6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][4][6][7]
-
3,3-Dimethylacryloyl chloride: This reagent is corrosive and a lachrymator. Handle it in a fume hood with appropriate PPE.
-
Aniline: Aniline is toxic and readily absorbed through the skin. Handle with care, using gloves and working in a well-ventilated area.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during work-up. | Ensure all reagents are anhydrous. Check the quality of the acyl chloride. Be careful during the aqueous work-up to avoid hydrolysis. |
| Low yield in Step 2 | Insufficient heating or decomposition. | Ensure the PPA is sufficiently hot and the mixture is well-stirred. Avoid overheating, which can lead to charring. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel before attempting recrystallization. |
| Broad or unexpected NMR signals | Residual solvent or impurities. | Ensure the product is thoroughly dried. If impurities are suspected, repeat the purification step. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable compound for further applications in medicinal chemistry and drug discovery. The provided mechanistic insights and characterization guidelines will aid in the successful execution and validation of the synthesis.
References
-
Intramolecular Thermal Cyclizations of Substituted N-Phenyl Cinnamamides by Polyphosphoric Acid. Asian Journal of Chemistry, 2010, 19, 3262-3264. [Link]
-
Safety Data Sheet: Polyphosphoric Acid - Carl ROTH. [Link]
-
POLYPHOSPHORIC ACID - SD Fine-Chem. [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2011, 16(10), 8523-8554. [Link]
Sources
high-throughput screening of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one libraries
Application Note & Protocol
Topic: High-Throughput Screening of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Libraries for Novel Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2][3] The introduction of gem-dimethyl substitution at the C4 position creates a stereocenter-free scaffold that can enhance metabolic stability and lock the conformation, making this compound libraries a valuable resource for drug discovery. This guide provides a comprehensive framework for the design, execution, and analysis of a high-throughput screening (HTS) campaign to identify bioactive "hits" from these libraries. We delve into the causality behind experimental design, from assay development and validation to a multi-step hit triage process, ensuring a robust and efficient path from a large compound collection to validated lead candidates.
Introduction: The Rationale for Screening Quinolinone Scaffolds
The 3,4-dihydroquinolin-2(1H)-one moiety is a cornerstone in the development of pharmacologically active agents, with derivatives showing promise as anticancer, anti-inflammatory, and neuroprotective agents.[4][5][6] Their therapeutic potential often stems from their ability to interact with key biological targets like protein kinases and G-protein coupled receptors.[4][7] High-throughput screening (HTS) is an indispensable methodology in modern drug discovery that enables the rapid interrogation of large chemical libraries against specific biological targets or cellular phenotypes.[8][9][10] By automating and miniaturizing assays, HTS accelerates the identification of promising starting points for drug development programs.[10][11]
This document outlines a strategic approach to screening a this compound library, focusing on two complementary assay strategies:
-
Biochemical Screening: A target-based approach to identify direct inhibitors of a specific enzyme, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis in cancer.[4][7]
-
Cell-Based Phenotypic Screening: A holistic approach to measure the overall effect of compounds on cellular processes, such as the viability of a cancer cell line.[8][12]
The following sections provide detailed protocols and the scientific reasoning underpinning a successful HTS campaign.
Library Preparation and Quality Control
The quality of the screening library is paramount to the success of an HTS campaign. A poorly characterized library can lead to false positives and wasted resources.
Protocol 2.1: Library Preparation
-
Source Compounds: Obtain or synthesize the this compound library. Various synthetic routes are available for creating diverse analogs.[13][14]
-
Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10 mM. DMSO is the standard solvent for most small molecule libraries due to its high solubilizing power.[9]
-
Quality Control (QC):
-
Purity Analysis: Assess the purity of a representative subset of the library (e.g., 5-10% of compounds) using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). Aim for >95% purity.
-
Identity Confirmation: Confirm the molecular weight of the compounds via mass spectrometry to ensure the correct molecules are being screened.
-
Solubility Check: Visually inspect stock solutions for precipitation. Centrifuge plates before use to pellet any minor precipitates.
-
-
Master Plate Creation: Transfer the stock solutions into 384-well master plates using automated liquid handlers. Seal the plates and store them at -20°C or -80°C in a desiccated environment to prevent water absorption by DMSO.
Assay Development and Validation: The Foundation of a Robust Screen
Before commencing a full-scale screen, the chosen assay must be rigorously developed and validated in a miniaturized, HTS-compatible format.[15] The goal is to create a robust, reproducible, and statistically significant method for distinguishing active compounds from inactive ones.[16][17]
Causality in Assay Choice:
-
Biochemical Assays (e.g., for VEGFR2 kinase) offer a direct measure of target engagement. They are excellent for identifying potent inhibitors of a specific enzyme but do not provide information on cell permeability or off-target effects.
-
Cell-Based Assays (e.g., cytotoxicity) measure a compound's effect in a more biologically relevant context, accounting for cell entry and metabolism. However, the specific molecular target is not immediately known. Running both types of assays can provide a comprehensive picture of a compound's activity.
Protocol 3.1: Assay Miniaturization and Validation
-
Miniaturization: Adapt the chosen assay from a larger format (e.g., 96-well plate) to a 384-well plate format. This involves optimizing reagent volumes, cell numbers (for cell-based assays), and incubation times to reduce costs and increase throughput.[9][18] A typical final assay volume in a 384-well plate is 20-50 µL.[9][16]
-
Control Definition:
-
Negative Control: Wells containing all assay components and vehicle (e.g., 0.1% DMSO), representing baseline (0% activity/inhibition).
-
Positive Control: Wells containing a known inhibitor or activator of the target, representing maximum (100%) activity/inhibition.
-
-
Performance Metric Assessment: Run several full plates containing only positive and negative controls to assess assay performance.
| Parameter | Description | Acceptance Criterion |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 (assay dependent) |
| Coefficient of Variation (%CV) | A measure of the data variability within control groups. Calculated as (Standard Deviation / Mean) * 100. | < 10% for both controls |
| Z'-Factor | A statistical measure of assay quality that accounts for both the dynamic range and data variation. | > 0.5 [16] |
Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
-
DMSO Tolerance Test: Run the assay with increasing concentrations of DMSO (e.g., 0.1% to 2%) to determine the highest concentration that does not significantly affect assay performance. The final compound concentration in the screen should not exceed this limit.[9]
The HTS Campaign: From Library to Raw Data
Once the assay is validated, the primary screen can begin. This phase involves screening the entire compound library at a single concentration to identify initial "hits".
Diagram 1: General High-Throughput Screening Workflow
Caption: A typical workflow for an HTS campaign, from initial preparation to validated hit identification.
Protocol 4.1: Primary HTS Execution (Example: 384-well format)
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo) or a pin tool, transfer a small volume (e.g., 50 nL) of each compound from the master plates to the 384-well assay plates. This results in a final screening concentration of ~10 µM in a 50 µL assay volume.[16]
-
Reagent Addition: Utilize automated liquid handlers and reagent dispensers to add cells, buffers, enzymes, and detection reagents to the assay plates in a precise and controlled sequence.
-
Incubation: Incubate the plates for the optimized time at the required temperature (e.g., room temperature or 37°C).
-
Signal Detection: Read the plates using a microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, or absorbance).[10]
-
Data Acquisition: The screening results are uploaded to a database for analysis.[16]
Data Analysis and Hit Validation: Finding the True Signals
Raw HTS data requires careful processing to normalize variations and confidently identify active compounds.[19][20] The initial hits from the primary screen must then undergo a rigorous validation process to eliminate false positives and artifacts.[15][21]
Protocol 5.1: Data Normalization and Hit Selection
-
Normalization: Raw data from each plate is normalized to the on-plate controls. The activity of each compound is typically expressed as a percentage of inhibition or activation relative to the controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive))
-
-
Hit Selection: A "hit" is defined as a compound that produces a signal beyond a certain statistical threshold. A common method is to set the hit threshold at three times the standard deviation (SD) of the negative control population.
-
Hit Threshold = Mean_Negative ± (3 * SD_Negative)
-
Diagram 2: Hit Triage and Validation Funnel
Sources
- 1. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 15. researchgate.net [researchgate.net]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. researchgate.net [researchgate.net]
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- 19. academic.oup.com [academic.oup.com]
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- 21. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Development of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a Potential Glioblastoma Therapeutic
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, necessitating the urgent development of novel therapeutic agents. The quinolinone scaffold has emerged as a promising pharmacophore in cancer drug discovery due to its diverse biological activities. This document provides a comprehensive guide for the preclinical development of a specific analogue, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, as a potential therapeutic agent for glioblastoma. We present a structured approach, beginning with the scientific rationale and synthesis of the compound, followed by detailed, field-proven protocols for in vitro and in vivo evaluation, and concluding with methodologies for elucidating its mechanism of action. This guide is designed to provide researchers with the necessary tools to rigorously assess the therapeutic potential of this compound and similar derivatives.
Introduction and Scientific Rationale
Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies. A key driver of GBM pathology is the dysregulation of critical signaling pathways that control cell growth, survival, and angiogenesis. Among these, the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, are frequently hyperactivated.[1][2] The quinoline and dihydroquinolinone core structures have been identified in numerous compounds with potent anti-cancer properties, acting through various mechanisms including kinase inhibition and induction of apoptosis. Recent studies have highlighted the potential of 3,4-dihydroquinolin-2(1H)-one analogues as inhibitors of VEGFR2, demonstrating significant anti-proliferative effects against glioblastoma cell lines. This provides a strong rationale for investigating novel derivatives of this scaffold.
The introduction of gem-dimethyl substitution at the C4 position of the dihydroquinolinone ring is a strategic medicinal chemistry approach. This modification can impart several desirable properties, including increased metabolic stability by blocking potential sites of oxidation, and conformational rigidity, which can lead to enhanced binding affinity and selectivity for the target protein. Therefore, this compound is a compelling candidate for development as a glioblastoma therapeutic.
Synthesis of this compound
A generalized, robust protocol for the synthesis of this compound can be adapted from established methods for related dihydroquinolinones.[3][4][5] The following is a representative synthetic route.
Protocol 2.1: Synthesis via Intramolecular Cyclization
This protocol describes a common method for the synthesis of dihydroquinolinones involving the cyclization of N-arylacrylamides.
Materials:
-
Appropriately substituted aniline
-
3,3-Dimethylacryloyl chloride
-
Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting aniline in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Slowly add 3,3-dimethylacryloyl chloride to the cooled solution. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude N-aryl-3,3-dimethylacrylamide.
-
Cyclization: Dissolve the crude acrylamide in an appropriate solvent (e.g., DCM or nitrobenzene).
-
Add a Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0°C.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, carefully quench by pouring onto a mixture of ice and concentrated HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Preclinical Evaluation
A systematic in vitro evaluation is critical to determine the anti-glioblastoma activity of this compound. The following protocols are designed to assess its effects on cell viability, apoptosis, cell cycle progression, and migration.
Cell Culture
Recommended Glioblastoma Cell Lines:
-
U87-MG: A commonly used cell line, known to be PTEN-deficient.[6]
-
LN229: Another well-characterized glioblastoma cell line.[7][8]
-
Patient-derived primary cell lines (if available) to better represent the heterogeneity of the disease.
Culture Conditions:
-
Culture U87-MG and LN229 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol 3.2.1: MTT Assay
Materials:
-
Glioblastoma cells (U87-MG, LN229)
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well for U87-MG or 5 x 10³ cells/well for LN229 in 100 µL of complete medium.[1][9] Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., temozolomide).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
| Parameter | U87-MG | LN229 |
| Seeding Density | 1 x 10⁴ cells/well | 5 x 10³ cells/well |
| Incubation Time | 24 hours (attachment) + 48-72 hours (treatment) | 24 hours (attachment) + 48-72 hours (treatment) |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3.3.1: Apoptosis Assay
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 2 x 10⁵ cells/well for LN229) in 6-well plates and allow them to adhere overnight.[9]
-
Treat the cells with the compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol 3.4.1: Cell Cycle Analysis
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Caption: Simplified PI3K/Akt/mTOR and VEGFR2 signaling pathways.
Protocol 5.1: Western Blot Analysis
This technique is used to measure the levels of specific proteins and their phosphorylation status, providing insights into the activation state of signaling pathways.
Materials:
-
Treated glioblastoma cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat glioblastoma cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Positive Controls: For the PI3K/Akt pathway, lysates from cells treated with a known activator (e.g., IGF-1) can be used as a positive control for phosphorylation events.
Conclusion
The protocols and application notes provided in this document outline a comprehensive strategy for the preclinical development of this compound as a potential therapeutic for glioblastoma. By systematically evaluating its synthesis, in vitro efficacy, in vivo anti-tumor activity, and mechanism of action, researchers can build a robust data package to support its further development. The inherent adaptability of the quinolinone scaffold suggests that further optimization of this lead compound could yield even more potent and selective anti-glioblastoma agents.
References
-
Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide. PubMed Central. [Link]
-
Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice. Frontiers in Oncology. [Link]
-
Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice. SpringerLink. [Link]
-
U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies. Cytion. [Link]
-
The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage. National Institutes of Health. [Link]
-
PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma. PubMed Central. [Link]
-
Optimization of cyclic multiplex immunohistochemistry staining for fresh frozen brain tumor samples. JYU. [Link]
-
Glioblastoma Mouse Model. IVRS. [Link]
-
Radiomic Profiling of Orthotopic Mouse Models of Glioblastoma Reveals Histopathological Correlations Associated with Tumour Response to Ionising Radiation. MDPI. [Link]
-
Glioblastoma Mouse Model Development & The Future of GBM Research. Certis Oncology. [Link]
-
In vitro studies of phenethyl isothiocyanate against the growth of LN229 human glioma cells. Biomedical Research. [Link]
-
Growth curve and MTT assay of the U87Mg glioblastoma continuous cell... ResearchGate. [Link]
-
Inhibition of PI3K-Akt-mTOR Signaling in Glioblastoma by mTORC1/2 Inhibitors. National Institutes of Health. [Link]
-
Example Protocol for the Culture of the LN-229 Cell Line on Alvetex™ Scaffold in 96 Well Plate Format. REPROCELL. [Link]
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]
-
Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (2).. ResearchGate. [Link]
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The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. Arkivoc. [Link]
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Representative Western blots of several marker proteins of PI3K-and... ResearchGate. [Link]
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Ki-67 Immunohistochemistry (Free-Floating Brain Sections) 1 DAY 1. UVIC. [Link]
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PI3K/AKT/Afadin signaling pathway contributes to pathological vascularization in glioblastomas. National Institutes of Health. [Link]
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RETRACTED: Differential Regulation of the EGFR/PI3K/AKT/PTEN Pathway between Low- and High-Grade Gliomas. National Institutes of Health. [Link]
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2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229. Spandidos Publications. [Link]
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Western blot analyses of the PI3K/Akt pathway. A, cells were exposed to... ResearchGate. [Link]
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LN229 Cells. Cytion. [Link]
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A Preclinical Orthotopic Model for Glioblastoma Multiforme that Represents Key Pathways Aberrant in Human Brain Cancer. NCI Tech Transfer. [Link]
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Exploring orthotopic glioblastoma models to treat tumors and strengthen immune responses in the brain. Labcorp Oncology. [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Institutes of Health. [Link]
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Application Notes and Protocols for Efficacy Testing of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Quinolinone Derivative
The 3,4-dihydro-2(1H)-quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The novel compound, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, represents a new iteration of this versatile scaffold. The introduction of gem-dimethyl substitution at the C4 position may confer unique pharmacological properties, necessitating a systematic and robust evaluation of its biological efficacy.
These application notes provide a comprehensive, tiered approach to characterizing the in vitro efficacy of this compound. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices. This guide will enable researchers to generate reliable and reproducible data, forming a solid foundation for further preclinical development.
Experimental Strategy: A Tiered Approach to Efficacy Profiling
A logical, stepwise workflow is crucial for the efficient evaluation of a novel compound. We propose a three-tiered strategy, starting with broad assessments of cellular impact and progressively moving towards more specific mechanistic studies.
Caption: Tiered experimental workflow for compound characterization.
Tier 1: Primary Screening - Assessing Fundamental Cellular Effects
The initial evaluation of this compound focuses on its impact on cell viability and proliferation. These assays are crucial for determining the compound's potency (e.g., IC50 or GI50) and identifying cell lines sensitive to its effects.
Application Note 1: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Principle: This assay is selected for its robustness, high-throughput compatibility, and its ability to provide a quantitative measure of cytotoxicity. A reduction in signal indicates a loss of metabolic activity, which can be due to either cell death (cytotoxicity) or a reduction in cell division (cytostatic effect).
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation:
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Cell Line | Treatment Duration (hr) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 | [Insert Value] |
| A549 (Lung Cancer) | 48 | [Insert Value] |
| U87-MG (Glioblastoma) | 48 | [Insert Value] |
| BJ (Normal Fibroblast) | 48 | [Insert Value] |
| Caption: Example data table for summarizing MTT assay results. |
Application Note 2: Cell Proliferation Assessment using the BrdU Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, providing a direct assessment of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells and is detected using a specific anti-BrdU antibody.
Principle: This assay is chosen to distinguish between cytotoxic and cytostatic effects. A compound may reduce the number of viable cells by killing them or by halting their proliferation. The BrdU assay specifically quantifies the latter.
Protocol 2: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT protocol.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing/denaturing solution and wash the plate with wash buffer.
-
Add 100 µL of a diluted anti-BrdU antibody conjugated to an enzyme (e.g., HRP) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate multiple times to remove unbound antibody.
-
-
Substrate Addition and Signal Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate until color develops.
-
Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis and Presentation:
Calculate the percentage of proliferation relative to the vehicle control. Plot the percentage of proliferation against the log of the compound concentration to determine the GI50 value (the concentration at which 50% of cell growth is inhibited).
| Cell Line | Treatment Duration (hr) | GI50 (µM) |
| MCF-7 (Breast Cancer) | 48 | [Insert Value] |
| A549 (Lung Cancer) | 48 | [Insert Value] |
| U87-MG (Glioblastoma) | 48 | [Insert Value] |
| Caption: Example data table for summarizing BrdU assay results. |
Tier 2: Mechanistic Elucidation - Investigating the Mode of Action
If the primary screening assays indicate that this compound is cytotoxic or anti-proliferative, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Application Note 3: Apoptosis Detection using the Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the execution phase of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspases-3 and -7.
Principle: The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity. This "add-mix-measure" format is simple and suitable for high-throughput screening.[5]
Protocol 3: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Follow steps 1 and 2 of the MTT protocol.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation:
Calculate the fold change in caspase activity relative to the vehicle control.
Caption: Caspase-Glo® 3/7 assay workflow.
Tier 3: Signaling Pathway Analysis - Identifying Molecular Targets
Quinoline derivatives have been reported to modulate key signaling pathways involved in cell survival and inflammation, such as NF-κB and STAT3.[6][7][8] Investigating the effect of this compound on these pathways can provide valuable insights into its mechanism of action.
Application Note 4: NF-κB Reporter Assay
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor plays a critical role in regulating the immune response, inflammation, and cell survival.[9] Dysregulation of the NF-κB pathway is implicated in many cancers.[10] A luciferase reporter assay can be used to quantify the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured. A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.[11]
Protocol 4: NF-κB Luciferase Reporter Assay
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis and Presentation:
Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control.
Caption: NF-κB signaling pathway and potential points of inhibition.
Application Note 5: STAT3 Activation Assay by Western Blotting
STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that is aberrantly activated in many cancers and promotes cell proliferation and survival.[12][13] Activation of STAT3 typically involves phosphorylation at Tyr705. Western blotting can be used to detect the levels of phosphorylated STAT3 (p-STAT3), providing a measure of its activation.
Principle: Western blotting allows for the separation of proteins by size and their detection using specific antibodies. By using antibodies that recognize total STAT3 and p-STAT3, the effect of the compound on STAT3 activation can be quantified.
Protocol 5: Western Blotting for p-STAT3
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with this compound for the desired time.
-
Stimulate the cells with a STAT3 activator, such as IL-6 (20 ng/mL), for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis and Presentation:
Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 activation.
| Treatment | p-STAT3 / Total STAT3 Ratio |
| Untreated | [Insert Value] |
| IL-6 (20 ng/mL) | [Insert Value] |
| IL-6 + Compound (X µM) | [Insert Value] |
| Caption: Example data table for summarizing Western blot results. |
Conclusion and Future Directions
This comprehensive set of application notes and protocols provides a robust framework for the initial efficacy testing of this compound. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic and anti-proliferative potential, elucidate its mechanism of action, and identify its effects on key cancer-related signaling pathways. The data generated will be crucial for making informed decisions about the continued development of this novel quinolinone derivative as a potential therapeutic agent.
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Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer. PubMed. Available at: [Link]
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Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]
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Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. Available at: [Link]
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The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed. Available at: [Link]
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Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. Letters in Drug Design & Discovery. Available at: [Link]
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A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. Available at: [Link]
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Discovery of benzochalcone derivative as a potential antigastric cancer agent targeting signal transducer and activator of transcription 3 (STAT3). RSC Publishing. Available at: [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. Available at: [Link]
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A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. Available at: [Link]
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Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI. Available at: [Link]
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Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
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Model Selection and Experimental Design for Screening Experiments. KCAS Bio. Available at: [Link]
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Development & Validation of Cell-based Assays. YouTube. Available at: [Link]
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Evaluation of a Cell-Based Potency Assay for Detection of the Potency of TrenibotulinumtoxinE® (TrenibotE). MDPI. Available at: [Link]
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Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. PubMed. Available at: [Link]
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I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Available at: [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. Available at: [Link]
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Problems with MTT. Reddit. Available at: [Link]
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A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. National Institutes of Health. Available at: [Link]
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Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. Available at: [Link]
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Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic. PubMed. Available at: [Link]
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2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. National Institutes of Health. Available at: [Link]
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Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
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Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Available at: [Link]
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Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway. PubMed. Available at: [Link]
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Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. ResearchGate. Available at: [Link]
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Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Bohrium. Available at: [Link]
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Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one. PubMed. Available at: [Link]
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Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. PubMed. Available at: [Link]
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(PDF) Design, synthesis and evaluation of novel 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones as cytotoxic agents. ResearchGate. Available at: [Link]
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Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PubMed. Available at: [Link]
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2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. PubMed. Available at: [Link]
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Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects. PubMed Central. Available at: [Link]
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Small molecule inhibitors of Stat3 signaling pathway. PubMed. Available at: [Link]
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Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. PubMed. Available at: [Link]
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Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). National Institutes of Health. Available at: [Link]
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A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. PubMed. Available at: [Link]
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Suppression of NF-kB activation in mice with CIA and mice pre-treated with emodin.. ResearchGate. Available at: [Link]
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molecular docking studies of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with target proteins
An Application Guide to In Silico Drug Discovery: Molecular Docking Protocols for 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Introduction
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound this compound represents a specific derivative within this versatile class, holding potential for therapeutic applications. Elucidating the mechanism of action for such novel compounds is a critical step in the drug discovery pipeline. Molecular docking, a powerful computational technique, serves as an indispensable tool for this purpose.[4] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering profound insights into potential molecular interactions at an atomic level.[4][5]
This application note provides a comprehensive, in-depth guide for researchers and drug development professionals on performing molecular docking studies with this compound. It moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible scientific workflow. We will cover the entire process, from target selection and molecule preparation to docking execution, result analysis, and crucial protocol validation.
Scientific Foundation: Target Selection and Docking Principles
The Versatility of the Quinolinone Scaffold
The therapeutic potential of quinoline-based compounds stems from their ability to interact with a diverse range of biological targets. Studies have demonstrated their efficacy as inhibitors of key enzymes and receptors involved in major disease pathways. For instance, various quinoline derivatives have been investigated as:
-
Anticancer Agents: Targeting pivotal receptors like c-Met, VEGF, and EGF, which are involved in carcinogenic signaling cascades that regulate cell proliferation, apoptosis, and angiogenesis.[1][2] Other studies have identified quinolinone-based compounds that inhibit DNA/RNA synthesis and induce a G1 phase block in the cell cycle.[6]
-
HIV Inhibitors: Acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their potential in antiviral therapy.[7]
-
Anti-inflammatory Agents: Demonstrating inhibitory activity against cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[8]
Given this precedent, a logical starting point for docking studies of this compound would be to investigate its binding potential against well-characterized proteins from these families, such as Cyclooxygenase-2 (COX-2) for anti-inflammatory potential or HIV-1 Reverse Transcriptase for antiviral activity.
Core Principles of Molecular Docking
Molecular docking aims to predict the structure of the ligand-receptor complex using computational methods.[9] The process is governed by two fundamental components: a sampling algorithm and a scoring function .[4]
-
Sampling Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the protein's binding site. Algorithms like Genetic Algorithms (used in AutoDock) or incremental construction methods systematically generate a multitude of potential binding poses.[4][9]
-
Scoring Function: Once a pose is generated, the scoring function evaluates its stability and estimates the binding affinity, typically expressed as a free energy of binding (ΔG) in kcal/mol.[10] A more negative score indicates a more favorable binding interaction.[10][11] These functions are designed to approximate the complex physicochemical interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.[5][12]
A successful docking experiment is one where the sampling algorithm can accurately reproduce the experimentally observed binding mode, and the scoring function ranks this native pose higher than all other generated conformations.[4]
The Molecular Docking Workflow: An Overview
The entire process can be visualized as a systematic pipeline, beginning with data preparation and culminating in insightful analysis. Each stage is critical for the integrity of the final results.
Caption: A schematic overview of the key phases in a typical molecular docking study.
Detailed Experimental Protocols
This section provides step-by-step protocols using widely accessible and validated software tools such as AutoDock Tools, AutoDock Vina, and PyMOL.[13][14]
Protocol 1: Ligand Preparation
The ligand must be converted into a 3D structure with correct atom types, charges, and rotatable bonds defined.[15][16]
Objective: To prepare a docking-ready 3D structure of this compound in the required PDBQT format.
Methodology:
-
Obtain 2D Structure:
-
Draw the structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.
-
Alternatively, retrieve the structure from a database like PubChem if available. Save it in a common format like SDF or MOL2.
-
-
Convert to 3D and Prepare in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select your ligand file. ADT will automatically add hydrogens and compute Gasteiger charges, which are necessary for the scoring function.[17]
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Next, go to Ligand -> Torsion Tree -> Choose Torsions to define the rotatable bonds. This step is crucial for flexible docking, allowing the ligand to adopt different conformations.[17]
-
Finally, go to Ligand -> Output -> Save as PDBQT to generate the prepared ligand file.
-
Protocol 2: Target Protein Preparation
Proper protein preparation is arguably the most critical step for a meaningful docking result.[18][19] The raw PDB file must be cleaned to remove non-essential molecules and prepared by adding missing atoms.[19][20]
Objective: To prepare a clean, docking-ready receptor structure in the PDBQT format.
Methodology:
-
Select and Download Protein Structure:
-
Go to the RCSB Protein Data Bank (PDB).
-
Search for a suitable target. For this example, we will use COX-2 (PDB ID: 5IKR) . It is a high-resolution crystal structure with a bound inhibitor, which is ideal for validation.
-
Download the structure in PDB format.
-
-
Clean the PDB File using PyMOL or UCSF ChimeraX:
-
Open the downloaded PDB file in a molecular visualization tool.
-
Remove all non-essential components, including water molecules, cofactors, and any co-crystallized ligands or ions that are not critical for binding.[18][21] The rationale is to simplify the system and focus only on the interactions within the binding pocket of interest.
-
If the protein is a multimer, retain only the single chain (monomer) that contains the active site.[19]
-
Save the cleaned protein as a new PDB file.
-
-
Prepare Receptor in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File -> Read Molecule and open your cleaned PDB file.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. Hydrogen atoms are typically not resolved in crystal structures but are essential for defining hydrogen bonds.[22]
-
Go to Edit -> Charges -> Add Kollman Charges. Assigning partial atomic charges is necessary for calculating electrostatic interactions.[23]
-
Go to Grid -> Macromolecule -> Choose and select the protein to prepare it for grid generation.
-
Save the final prepared protein by going to Grid -> Output -> Save PDBQT.
-
Protocol 3: Docking Execution with AutoDock Vina
AutoDock Vina requires a configuration file that specifies the input files and defines the search space (the "grid box") where the docking will occur.[24]
Objective: To define the binding site and run the docking simulation.
Methodology:
-
Define the Grid Box in ADT:
-
With the prepared protein loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. This box defines the 3D space where Vina will search for binding poses.
-
Adjust the center and dimensions of the box to encompass the entire binding pocket. If you are performing a site-specific docking, the box should be centered on the known active site residues. For blind docking, the box should cover the entire protein surface.[25] The coordinates and dimensions from this step are crucial.[13]
-
Note down the center (x, y, z) and size (x, y, z) values displayed in the Grid Options window.
-
-
Create the Configuration File (conf.txt):
-
Open a plain text editor.
-
Create a file named conf.txt and add the following lines, replacing the file names and coordinates with your own.
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true energy minimum. num_modes specifies how many binding poses to generate.
-
-
Run AutoDock Vina:
-
Place your protein.pdbqt, ligand.pdbqt, conf.txt files, and the Vina executable in the same directory.
-
Open a command line or terminal, navigate to that directory, and execute the following command: ./vina --config conf.txt
-
Analysis and Visualization of Docking Results
Interpreting the output is a multi-step process involving quantitative analysis of binding scores and qualitative visual inspection of interactions.[10][26]
Interpreting the Output Files
Vina will generate two primary output files:
-
docking_log.txt: This file contains the binding affinity scores for each generated pose. The poses are ranked from best (most negative score) to worst.[23]
-
docking_results.pdbqt: This file contains the 3D coordinates of all the generated binding poses for the ligand.
Table 1: Example Docking Results Summary
| Target Protein | PDB ID | Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| COX-2 | 5IKR | 1 | -9.2 | TYR355, ARG513, SER530 |
| COX-2 | 5IKR | 2 | -8.8 | TYR355, VAL349 |
| HIV-1 RT | 4I2P | 1 | -7.5 | LYS101, TYR181, TYR188 |
| HIV-1 RT | 4I2P | 2 | -7.1 | LYS103, VAL106 |
Visualizing Interactions with PyMOL
Visual inspection is essential to understand how the ligand binds and to assess the plausibility of the predicted pose.[10][27][28]
Objective: To visualize the best-scoring pose and identify key molecular interactions.
Methodology:
-
Load Structures: Open PyMOL and load the prepared protein PDBQT file (protein.pdbqt) and the docking output file (docking_results.pdbqt).
-
Isolate Best Pose: The output file contains multiple poses. You can toggle between them using the arrow keys at the bottom right of the viewer. Focus on the first pose, which corresponds to the best score.[29]
-
Display Style:
-
For the protein, show it as a cartoon or surface.
-
For the ligand, show it as sticks and color by element (C = green, O = red, N = blue).
-
-
Identify Interactions:
-
Select the residues around the ligand (e.g., within a 4 Å radius).
-
Use the Wizard -> Measurement tool to visualize distances for potential hydrogen bonds (typically < 3.5 Å).[29]
-
To find hydrogen bonds automatically, you can use the command: find_polar_contacts (ligand_selection), (protein_selection)
-
-
Generate Image: Use the ray or draw command to produce a high-quality image for publication or presentation.[27]
Ensuring Trustworthiness: Protocol Validation
A docking protocol must be validated to be considered trustworthy.[30] The most common and reliable method is redocking , where you attempt to reproduce the crystallographically observed pose of a known ligand.[31][32]
Objective: To validate the docking protocol by redocking the co-crystallized ligand and calculating the Root Mean Square Deviation (RMSD).
Caption: The self-validating workflow for a molecular docking protocol.
Methodology:
-
Extract Co-crystallized Ligand: Using the original PDB file (e.g., 5IKR), save the coordinates of the bound inhibitor into a separate file.
-
Prepare Ligand and Protein: Prepare this extracted ligand and the protein (without the ligand) exactly as described in Protocols 1 and 2.
-
Perform Docking: Run AutoDock Vina using the same grid box parameters that were defined based on the original ligand's position.
-
Calculate RMSD: In PyMOL or ChimeraX, load the original crystal structure and the best-scoring docked pose of the ligand. Superimpose the protein backbones and then calculate the RMSD between the heavy atoms of the crystal ligand and the docked ligand.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce a known binding mode.[10][30][32] If the RMSD is high, you may need to refine your protocol (e.g., adjust the grid box size or exhaustiveness).
Conclusion
Molecular docking is a potent, structure-based drug design approach that provides critical insights into ligand-protein interactions. By following the detailed and validated protocols outlined in this guide, researchers can confidently investigate the binding potential of this compound against various protein targets. The emphasis on rigorous preparation, methodical execution, and robust validation ensures that the generated in silico data is both reliable and meaningful, paving the way for further experimental validation and the rational design of novel therapeutic agents.
References
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- Quora. (2021). How does one prepare proteins for molecular docking?
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- Scripps Research. (2020). Tutorial – AutoDock Vina.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- ResearchGate. (2022).
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Seidel, T., & Langer, T. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
- YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
- The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium.
- YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- CD ComputaBio. Analysis and Mapping of Molecular Docking Results.
- Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?
- Eagon Research Group. Vina Docking Tutorial.
- Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
- ResearchGate. (2013).
- Al-Sanea, M. M., et al. (2021). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)
- Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. AAPS Journal.
- University of Delaware. Session 4: Introduction to in silico docking.
- Smith, R. D., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Computer-Aided Molecular Design.
- YouTube. (2022). Visualization of Molecular Docking result by PyMOL.
- ResearchGate. (2013). Visualization Molecular Docking using PyMol or LigPlot.
- ResearchGate. (2019).
- YouTube. (2022).
- Michigan State University.
- YouTube. (2024). Learn Maestro: Preparing protein structures.
- YouTube. (2020).
- Kumar, A., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. BMC Chemistry.
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- Research Journal of Pharmacy and Technology. (2023).
- JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.
- AACR Journals. (2014). Molecular target identification of quinolinone based anticancer compounds. Cancer Research.
- ResearchGate. (2021).
- Martorana, A., et al. (2020).
- Martorana, A., et al. (2020).
- ResearchGate.
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. aacrjournals.org [aacrjournals.org]
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- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. researchgate.net [researchgate.net]
- 32. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Against Cancer Cell Lines
Introduction: The Therapeutic Potential of Quinolinone Scaffolds in Oncology
The quinolinone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In the realm of oncology, derivatives of quinoline and quinolinone have demonstrated significant promise, acting through diverse mechanisms to thwart cancer progression.[2][3] These mechanisms include the induction of apoptosis, modulation of the cell cycle, and interference with critical signaling pathways that drive tumor growth.[3] The compound 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one represents a novel chemical entity within this class. Its unique substitution pattern warrants a thorough investigation into its cytotoxic and cytostatic potential against a panel of human cancer cell lines.
This guide provides a comprehensive framework for the in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing the compound's anticancer activity. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each step.
Experimental Design: A Multi-Faceted Approach to Characterization
A thorough in vitro assessment of a novel compound requires a multi-pronged approach to understand its biological effects. The following workflow is proposed for the characterization of this compound.
Figure 1: A logical workflow for the in vitro evaluation of a novel anticancer compound.
Part 1: Initial Screening and Cytotoxicity Assessment
The initial phase of evaluation focuses on determining the compound's ability to inhibit cancer cell growth and induce cell death.
Cell Line Selection
The choice of cell lines is critical for understanding the breadth and selectivity of the compound's activity. It is recommended to use a diverse panel of cell lines representing different cancer types. The National Cancer Institute's NCI-60 panel is an excellent resource for this purpose, as it comprises 60 human tumor cell lines from nine different tissue origins, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.[4][5][6] Alternatively, a smaller, representative panel can be selected from a reputable cell bank such as the American Type Culture Collection (ATCC).[7]
Table 1: Example Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | ATCC Number |
| MCF-7 | Breast Adenocarcinoma | HTB-22™ |
| MDA-MB-231 | Breast Adenocarcinoma | HTB-26™ |
| A549 | Lung Carcinoma | CCL-185™ |
| HCT116 | Colon Carcinoma | CCL-247™ |
| PC-3 | Prostate Adenocarcinoma | CRL-1435™ |
| U-87 MG | Glioblastoma | HTB-14™ |
| MRC-5 | Normal Lung Fibroblast | CCL-171™ |
Note: Including a non-cancerous cell line (e.g., MRC-5) is crucial for assessing the compound's selectivity and potential toxicity to normal tissues.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which generally correlates with the number of viable cells.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[10] This assay is a reliable indicator of cytotoxicity.[11]
Materials:
-
LDH cytotoxicity assay kit
-
Cells treated with this compound as described in the MTT assay protocol.
Procedure:
-
Prepare Controls: In addition to the treated wells, prepare a maximum LDH release control by adding the lysis solution provided in the kit to untreated cells 45 minutes before the end of the incubation period.
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Table 2: Example IC50 Data for this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | 12.5 |
| MDA-MB-231 | 8.2 |
| A549 | 25.1 |
| HCT116 | 5.7 |
| PC-3 | 18.9 |
| U-87 MG | 32.4 |
| MRC-5 | > 100 |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic or cytostatic activity of the compound is established, the next step is to investigate its mechanism of action. Quinolinone derivatives have been reported to induce cell cycle arrest and apoptosis.[12]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that point.[14][15]
Materials:
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and combine them with the floating cells in the medium. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Figure 2: Potential mechanism of action via cell cycle arrest.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide is used as a marker for dead cells as it can only enter cells with compromised membranes.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells treated with this compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells as described for the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Create a quadrant plot to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protocol 5: Cell Proliferation Assay (BrdU Incorporation)
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle and can be detected with a specific antibody.[18][19] A decrease in BrdU incorporation indicates an anti-proliferative effect. Ki67 is another common proliferation marker that can be used in a similar manner.[20][21]
Materials:
-
BrdU Cell Proliferation Assay Kit
-
Cells treated with this compound
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours (optimize for your cell line).
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the kit's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate.
-
Substrate Addition: After washing, add the substrate and incubate until color development is sufficient.
-
Stop Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Compare the absorbance of treated cells to the control to determine the inhibition of proliferation.
Part 3: Data Interpretation and Future Directions
The data generated from these assays will provide a comprehensive in vitro profile of this compound. A strong cytotoxic effect with a high therapeutic index (high IC50 in normal cells vs. cancer cells) is a desirable outcome. Evidence of cell cycle arrest at a specific phase, coupled with the induction of apoptosis, would suggest a targeted mechanism of action.[12]
Future studies could involve identifying the specific molecular targets of the compound through techniques such as Western blotting for key cell cycle and apoptosis regulatory proteins (e.g., cyclins, CDKs, caspases, Bcl-2 family proteins). Furthermore, if the compound shows promising activity, evaluation in more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies in animal models would be the next logical steps in the drug development pipeline. The COMPARE algorithm, used in conjunction with the NCI-60 screen, can also help predict the mechanism of action by comparing the compound's activity pattern to those of known anticancer agents.[4]
References
-
MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]
-
National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. Available from: [Link]
-
Wikipedia. NCI-60. Available from: [Link]
-
National Institutes of Health (NIH). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available from: [Link]
-
PubMed. The NCI60 Human Tumour Cell Line Anticancer Drug Screen. Available from: [Link]
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available from: [Link]
-
Altogen Labs. NCI-60 Human Tumor Cell Line Screen Service. Available from: [Link]
-
Norecopa. NCI-60 Human Tumor Cell Lines Screen. Available from: [Link]
-
International Journal of Medical Pharmaceutical and Health Sciences. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available from: [Link]
-
Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
-
Wikipedia. Cell cycle analysis. Available from: [Link]
-
Royal Society of Chemistry. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available from: [Link]
-
ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
-
ScienceDirect. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Available from: [Link]
-
Taylor & Francis Online. The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Available from: [Link]
-
International Journal of Medical Pharmaceutical and Health Sciences. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available from: [Link]
-
National Institutes of Health (NIH). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Available from: [Link]
-
ResearchGate. Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. Available from: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
QIAGEN Digital Insights. Explore expression data from ATCC Cell line lands into analysis with OmicSoft Studio. Available from: [Link]
-
QIAGEN Digital Insights. ATCC Cell Line Land. Available from: [Link]
-
Bio-protocol. Analysing Temporal Dynamics of T Cell Division in vivo Using Ki67 and BrdU Co-labelling by Flow Cytometry. Available from: [Link]
-
National Institutes of Health (NIH). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available from: [Link]
-
Creative Diagnostics. BrdU Staining Protocol. Available from: [Link]
-
ScienceDirect. Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available from: [Link]
-
QIAGEN Digital Insights. ATCC cell line data utilization for cell line selection, validation and other applications. Available from: [Link]
-
Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available from: [Link]
-
PubMed. Synthesis and bioactivity of 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available from: [Link]
-
Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]
-
PubMed. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. Available from: [Link]
Sources
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Troubleshooting & Optimization
optimizing reaction conditions for 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one synthesis
Technical Support Center: Synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve high-purity yields of this valuable heterocyclic scaffold.
Overview of the Core Synthetic Strategy
The most direct and reliable route to this compound involves a two-step sequence:
-
Amide Formation: Acylation of an aniline derivative with 3,3-dimethylacryloyl chloride to form the key precursor, N-aryl-3,3-dimethylacrylamide.
-
Intramolecular Cyclization: An acid-catalyzed intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) to construct the dihydroquinolinone ring system.
This approach offers high convergence and allows for modularity if substituted anilines are used. However, the critical cyclization step is often sensitive to reaction conditions, which can significantly impact yield and purity.
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My cyclization reaction yield is very low or I'm recovering only the starting amide. What's going wrong?
Answer: This is the most common issue and typically points to insufficient activation for the intramolecular Friedel-Crafts cyclization. Several factors could be at play:
-
Inadequate Acid Strength: The cyclization requires a strong acid to protonate the amide carbonyl (or the alkene, depending on the precise mechanism), generating a potent electrophile. Common laboratory acids like HCl or H₂SO₄ are often insufficient or can lead to side reactions.[1][2]
-
Suboptimal Temperature: This reaction is rarely efficient at room temperature. Significant thermal energy is usually required to overcome the activation barrier for the ring-closing step.[3][4] However, excessive heat can cause decomposition.
-
Deactivated Aromatic Ring: If your starting aniline has strong electron-withdrawing groups (e.g., -NO₂, -CF₃), the aromatic ring is less nucleophilic and more resistant to electrophilic attack. This deactivation can completely shut down the reaction under standard conditions.[1]
-
Presence of Moisture: Reagents like Polyphosphoric Acid (PPA) and Eaton's Reagent are hygroscopic. Water can hydrolyze the reagents and quench the catalytic cycle, inhibiting the reaction.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a significant amount of a dark, tarry byproduct. How can I prevent this?
Answer: Tar formation is typically a result of polymerization or decomposition caused by excessively harsh conditions.
-
Causality: The acrylamide precursor contains a reactive double bond that can polymerize under strong acid and high heat. Furthermore, prolonged exposure to very high temperatures (>150-160°C) can lead to decomposition of both the starting material and the desired product.[1]
-
Solution:
-
Reduce Temperature: Find the "sweet spot." The ideal temperature is just high enough to promote cyclization without significant decomposition. An oil bath with precise temperature control is essential.
-
Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, begin the work-up procedure. Over-extending the reaction time rarely improves the yield of the desired product but often increases byproduct formation.
-
Controlled Addition: Instead of mixing everything at the start, consider adding the amide precursor portion-wise to the pre-heated acid catalyst. This maintains a low instantaneous concentration of the starting material, disfavoring intermolecular polymerization.
-
Q3: My purification by column chromatography is difficult, with streaks and poor separation. What are the best practices?
Answer: The product, a lactam, is moderately polar and contains an N-H bond, which can lead to tailing on silica gel.
-
Causality: The amide functional group can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking and poor separation from polar impurities.
-
Solutions:
-
Recrystallization First: Before resorting to chromatography, attempt to purify the crude product by recrystallization. A solvent system like ethyl acetate/hexanes or ethanol/water is a good starting point. This is often the most effective method for removing both baseline impurities and polymeric tar.
-
Modify the Mobile Phase: If chromatography is necessary, add a small amount of a competitive base to the eluent to suppress tailing. Adding ~1% triethylamine (Et₃N) to your hexane/ethyl acetate mobile phase will occupy the active sites on the silica, allowing your product to elute in a sharper band.
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.
-
Q4: How do I choose the best acid catalyst for the cyclization step?
Answer: The choice of catalyst is critical and depends on the substrate's reactivity and the desired reaction scale. Eaton's reagent and Polyphosphoric Acid (PPA) are the most common and effective choices for this type of transformation.[5][6]
| Catalyst | Composition | Typical Temp. | Pros | Cons |
| Polyphosphoric Acid (PPA) | Polymer of H₃PO₄ | 100-140°C | Inexpensive, effective, acts as both catalyst and solvent. | Highly viscous, making stirring difficult and work-up challenging. |
| Eaton's Reagent | ~7.7% P₂O₅ in MeSO₃H | 60-100°C | Generally requires lower temperatures, less viscous than PPA, often gives cleaner reactions.[6] | More expensive, highly corrosive and hygroscopic. |
| Triflic Acid (TfOH) | CF₃SO₃H | RT to 80°C | Extremely strong acid, can sometimes promote cyclization at lower temperatures.[2] | Very expensive, can promote charring if not used carefully. |
Expert Recommendation: Start with Eaton's Reagent due to its higher efficacy at lower temperatures, which often leads to a cleaner reaction profile. If cost is a primary concern for large-scale synthesis, optimizing the reaction in PPA is a viable alternative.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-phenyl-3,3-dimethylacrylamide (Precursor)
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M). Cool the flask to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the stirred solution.
-
Acylation: Add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the aniline is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by flash column chromatography or recrystallization from ethyl acetate/hexanes.
Protocol 2: Intramolecular Cyclization to this compound
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under N₂), add Eaton's Reagent (10 eq by weight relative to the starting amide).
-
Heating: Heat the Eaton's Reagent to 80°C in a pre-heated oil bath with vigorous stirring.
-
Substrate Addition: Add the N-phenyl-3,3-dimethylacrylamide (1.0 eq), either neat or as a concentrated solution in a minimal amount of an inert solvent like sulfolane, to the hot acid.
-
Reaction: Maintain the reaction at 80-100°C for 1-3 hours. Monitor the reaction progress carefully by TLC by taking small aliquots, quenching them in a biphasic mixture of ethyl acetate and saturated NaHCO₃, and spotting the organic layer.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto a stirred slurry of crushed ice and water. This step is highly exothermic.
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous solution by adding a strong base, such as solid NaOH or 50% aqueous NaOH, while cooling in an ice bath until the pH is > 8. The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the product from the aqueous mixture with ethyl acetate or DCM (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.[7]
References
-
Optimization of Reaction Conditions for the Synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one. ResearchGate. Available at: [Link]
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]
-
Conrad–Limpach synthesis. Wikipedia. Available at: [Link]
-
Conrad-Limpach Synthesis. SynArchive. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Knorr quinoline synthesis. Wikipedia. Available at: [Link]
-
Benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
-
Conrad-Limpach Reaction. Cambridge University Press. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Available at: [Link]
-
Dihydroquinolinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. MDPI. Available at: [Link]
-
Knorr Quinoline Synthesis. SynArchive. Available at: [Link]
-
The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. Arkivoc. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
-
Facile synthesis of fused quinolines via intramolecular Friedel-Crafts acylation. Mendeley. Available at: [Link]
-
Palladium(0)-catalyzed cyclization is more effective than tin hydride mediated reaction. Canadian Journal of Chemistry. Available at: [Link]
-
Synthesis of quinolines through intramolecular Friedel–Crafts acylation. ResearchGate. Available at: [Link]
-
Facile synthesis of fused quinolines via intramolecular Friedel-Crafts acylation. ResearchGate. Available at: [Link]
-
Synthesis of 4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (2). ResearchGate. Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]
-
Knorr Quinoline Synthesis Mechanism. YouTube. Available at: [Link]
-
An example of intramolecular cyclization presumably proceeding via the... ResearchGate. Available at: [Link]
-
Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). Royal Society of Chemistry. Available at: [Link]
-
Intramolecular cyclization of: N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review). ResearchGate. Available at: [Link]
- A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Facile synthesis of fused quinoli... preview & related info | Mendeley [mendeley.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. As a Senior Application Scientist, my goal is to equip you with the necessary insights to overcome common challenges and achieve high purity of this important compound.
I. Understanding the Molecule: Key Purification Considerations
This compound possesses a lactam structure within a partially saturated quinoline core. The gem-dimethyl group at the 4-position introduces steric hindrance that can influence its crystalline nature and interaction with chromatographic media. Understanding these features is crucial for selecting and optimizing purification strategies.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Challenges
Q1: My compound oils out or fails to crystallize during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a rapid cooling rate, or the use of an inappropriate solvent.
Causality: The presence of impurities disrupts the formation of a uniform crystal lattice.[1] Rapid cooling doesn't allow sufficient time for molecules to orient themselves into an ordered crystalline structure.
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[2] Experiment with solvent systems of varying polarities. A good starting point is a mixture of a "good" solvent (e.g., ethyl acetate, dichloromethane) and a "poor" solvent (e.g., hexane, pentane).[3]
-
Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature before transferring it to an ice bath.[1] This promotes the formation of larger, purer crystals.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1][3]
-
Seeding: Introduce a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Trituration: If oiling persists, dissolve the oil in a minimal amount of a good solvent and add a large excess of a poor, non-polar solvent like pentane while stirring vigorously. This can force the precipitation of an amorphous solid that can be collected and further purified.[3]
Q2: After recrystallization, my product is still colored. How do I remove colored impurities?
A2: Colored impurities are often large, conjugated organic molecules that can get trapped in the crystal lattice.
Troubleshooting Steps:
-
Activated Charcoal: Add a small amount of activated charcoal (1-2% by weight) to the hot solution before filtration.[4] The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a gravity filtration of the hot solution to remove the charcoal and any other insoluble impurities.[4] It is crucial to keep the solution hot during this step to prevent premature crystallization.[4] Using a pre-heated funnel can be beneficial.
Column Chromatography Issues
Q1: My compound is streaking or showing poor separation on a silica gel column. What can I do?
A1: Streaking on silica gel is a common issue with nitrogen-containing compounds like quinolinone derivatives.[3] This is due to strong interactions between the basic nitrogen and the acidic silica gel surface, leading to irreversible adsorption and poor peak shape.[3]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia, to the mobile phase.[3] This will neutralize the acidic sites on the silica gel, minimizing strong interactions with your compound.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.[3]
-
Reverse-Phase Chromatography: If streaking persists, your compound might be better suited for reverse-phase chromatography using a nonpolar stationary phase like C18.[3]
Q2: I'm having trouble separating my target compound from nonpolar impurities using normal-phase chromatography.
A2: Separating lipophilic compounds from nonpolar impurities can be challenging in normal-phase chromatography due to their similar affinities for the mobile phase.[3]
Troubleshooting Steps:
-
Optimize Mobile Phase: Carefully adjust the polarity of your eluent. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexane) can improve separation.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to sharper bands and better separation compared to wet loading.
III. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for detecting impurities. A reversed-phase C18 column is often suitable.[5][6]
-
Thin-Layer Chromatography (TLC): A quick and cost-effective method for monitoring reaction progress and qualitatively assessing purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[1]
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: The impurities will depend on the synthetic route. Common impurities could include starting materials, reagents, and byproducts from side reactions. For instance, in a Friedel-Crafts cyclization approach, you might encounter unreacted starting materials or regioisomers.[7]
Q3: Can I use extraction to purify my crude product?
A3: Yes, a liquid-liquid extraction can be a useful initial purification step. After quenching the reaction, you can use an organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer. Washing the organic layer with a dilute acid solution can help remove basic impurities, while a wash with a dilute base can remove acidic impurities.
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.[1][2]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution by gravity to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1][2]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[2][4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). If streaking is observed, add 0.5-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualization of Purification Workflow
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting workflow for recrystallization issues.
Purification Strategy Decision Tree
Sources
identifying and minimizing side reactions in quinolinone synthesis
Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinolinone synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you identify, understand, and minimize common side reactions, thereby improving your yield, purity, and overall success.
Frequently Asked Questions (FAQs)
Section 1: Issues in Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr reaction is a cornerstone of quinolinone synthesis, involving the condensation of anilines with β-ketoesters. While robust, it is not without its challenges.
Question 1: My Conrad-Limpach-Knorr reaction is yielding a significant amount of the undesired 2-quinolinone isomer. How can I improve the regioselectivity for the 4-quinolinone product?
Answer: This is a classic challenge in Conrad-Limpach-Knorr synthesis, stemming from the two possible cyclization pathways of the intermediate β-anilinoacrylate. The formation of the 4-quinolinone (Knorr product) is kinetically favored at lower temperatures, while the 2-quinolinone (Conrad product) is the thermodynamically more stable isomer and is favored at higher temperatures.
Troubleshooting Steps:
-
Strict Temperature Control: The most critical parameter is the cyclization temperature. The intramolecular cyclization of the arylaminocrotonate intermediate should be carried out at or below 250°C. High temperatures (>260°C) will invariably lead to the formation of the thermodynamically favored 2-quinolinone. We recommend using a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether for precise temperature control.
-
Choice of Acid Catalyst: The nature of the acid catalyst can influence the reaction pathway. While polyphosphoric acid (PPA) is commonly used, it can sometimes promote the formation of the 2-quinolinone isomer at elevated temperatures. Consider using a milder Lewis acid catalyst or performing the cyclization thermally without a catalyst, relying solely on heat.
-
Substituent Effects: Be mindful of the electronic nature of the substituents on your aniline starting material. Electron-donating groups on the aniline ring can increase the nucleophilicity of the nitrogen, potentially favoring the kinetic 4-quinolinone product. Conversely, electron-withdrawing groups may require harsher conditions, increasing the risk of isomerization to the 2-quinolinone.
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for improving 4-quinolinone selectivity.
Question 2: I am observing significant charring and polymerization in my high-temperature cyclization step. What is causing this and how can I prevent it?
Answer: Charring and polymerization are common issues in high-temperature reactions, often due to side reactions such as intermolecular condensations and decomposition of starting materials or intermediates. In the context of the Conrad-Limpach-Knorr synthesis, this is particularly prevalent when the reaction is heated too quickly or to an excessively high temperature.
Troubleshooting Steps:
-
Gradual Heating: Employ a slow and controlled heating ramp to the target cyclization temperature. This allows the desired intramolecular cyclization to occur before significant intermolecular side reactions or decomposition can take place.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). This will prevent oxidation of the aniline and other electron-rich species at high temperatures, which can lead to colored impurities and polymeric material.
-
Solvent Purity: Use high-purity, anhydrous solvents. The presence of water or other impurities can lead to undesired side reactions and decomposition pathways.
Table 1: Recommended Solvents for High-Temperature Cyclization
| Solvent | Boiling Point (°C) | Key Characteristics |
| Dowtherm A | 257 | Excellent thermal stability, high boiling point. |
| Diphenyl ether | 259 | Similar to Dowtherm A, readily available. |
| Mineral Oil | >300 | Inexpensive, but can be difficult to remove. |
Section 2: Challenges in Friedländer Annulation
The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a powerful tool for constructing the quinolinone core. However, controlling the reaction conditions is crucial for success.
Question 3: My Friedländer reaction is resulting in a low yield and a complex mixture of byproducts. What are the likely side reactions?
Answer: Low yields and complex product mixtures in Friedländer synthesis often point to competing side reactions. The most common culprits are self-condensation of the carbonyl starting material and the Cannizzaro reaction (for aldehydes lacking α-hydrogens).
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is critical. While both acid and base catalysts can be used, the optimal choice depends on your specific substrates. For base-catalyzed reactions, milder bases like piperidine or L-proline are often preferred to minimize self-condensation of the carbonyl partner.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the α-methylene component can sometimes help to drive the reaction towards the desired product and minimize self-condensation of the 2-aminoaryl carbonyl compound.
-
Reaction Temperature: Optimize the reaction temperature. Some Friedländer reactions proceed efficiently at room temperature, while others require heating. A systematic temperature screen can help to identify the optimal conditions that favor the desired reaction over side reactions.
Diagram of Competing Reactions in Friedländer Synthesis:
Caption: Competing reaction pathways in the Friedländer synthesis.
Section 3: General Purification and Characterization
Question 4: I am having difficulty purifying my crude quinolinone product. What are some effective purification strategies?
Answer: Purification of quinolinones can be challenging due to their often poor solubility and the presence of closely related impurities. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, a standard aqueous workup is often the first step. For basic impurities, an acid wash (e.g., 1M HCl) can be effective. For acidic impurities, a base wash (e.g., saturated NaHCO3) can be used.
-
Crystallization: Crystallization is a powerful technique for purifying solid quinolinones. The choice of solvent is critical. A screening of common solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) is recommended.
-
Column Chromatography: If crystallization is not effective, column chromatography is the next step. Due to the polar nature of many quinolinones, a polar stationary phase (e.g., silica gel) is typically used. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective.
Table 2: Common Solvents for Quinolinone Purification
| Purification Method | Recommended Solvents |
| Crystallization | Ethanol, Isopropanol, Ethyl Acetate, Toluene |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
References
-
Mansour, T. S. (2009). The Chemistry of Quinolones. Elsevier. [Link]
-
Mondal, M. (2018). Recent Developments in the Synthesis of Quinoline and Quinolinone Scaffolds. ChemistrySelect, 3(41), 11599-11613. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
Technical Support Center: Synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this important heterocyclic compound. The methodologies and recommendations provided herein are based on established chemical principles and field-proven insights to ensure reliable and reproducible results.
I. Overview of the Primary Synthetic Route: Intramolecular Friedel-Crafts Cyclization
The most common and direct approach for synthesizing this compound is through an intramolecular Friedel-Crafts cyclization of an N-aryl-3,3-dimethylacrylamide precursor. This reaction is typically promoted by a Lewis acid or a strong protic acid, which facilitates the electrophilic attack of the acrylamide's carbonyl group onto the electron-rich aromatic ring of the aniline moiety.
The overall transformation can be visualized as a two-step process:
-
Synthesis of the Precursor: Acylation of an aniline with 3,3-dimethylacryloyl chloride.
-
Cyclization: Intramolecular Friedel-Crafts reaction to form the desired dihydroquinolinone.
The gem-dimethyl group at the 4-position of the target molecule introduces specific steric and electronic considerations that must be carefully managed to achieve high yields. This guide will address potential challenges in both stages of this synthesis.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Precursor Synthesis: N-Aryl-3,3-dimethylacrylamide
Q1: My acylation reaction to form the N-aryl-3,3-dimethylacrylamide precursor is low-yielding. What are the common causes and how can I improve it?
A1: Low yields in the acylation step often stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Poor Quality of Starting Materials: Impurities in the aniline or 3,3-dimethylacryloyl chloride can lead to side reactions. Ensure the purity of your starting materials, and if necessary, purify them before use.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A common issue is the use of a base that is too strong or too weak.
| Parameter | Recommendation | Rationale |
| Base | Pyridine or Triethylamine (TEA) | These bases are effective at scavenging the HCl byproduct without promoting significant side reactions. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | These aprotic solvents are excellent for this type of reaction and are easy to remove during workup. |
| Temperature | 0 °C to room temperature | The reaction is typically exothermic. Starting at a lower temperature helps to control the reaction rate and minimize side product formation. |
Experimental Protocol: Synthesis of N-Phenyl-3,3-dimethylacrylamide
-
To a stirred solution of aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-phenyl-3,3-dimethylacrylamide.
B. Intramolecular Friedel-Crafts Cyclization
Q2: The cyclization of my N-aryl-3,3-dimethylacrylamide is not proceeding, or the yield of this compound is very low. What troubleshooting steps should I take?
A2: Challenges in the cyclization step are common and often related to the choice and handling of the acid catalyst, as well as the reaction conditions.
-
Inactive or Insufficient Catalyst: Lewis acids are sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and that your reaction is performed under an inert atmosphere. The amount of catalyst is also crucial; often, stoichiometric or even excess amounts are required.
-
Suboptimal Temperature: Friedel-Crafts reactions often require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition or the formation of side products.
| Parameter | Recommendation | Rationale |
| Catalyst | Polyphosphoric Acid (PPA), Aluminum Chloride (AlCl₃), or Boron Trifluoride Etherate (BF₃·OEt₂) | These are common and effective Lewis acids for intramolecular Friedel-Crafts reactions. PPA often serves as both the catalyst and the solvent. |
| Solvent | High-boiling, non-coordinating solvents like nitrobenzene or 1,2-dichloroethane (for AlCl₃ and BF₃·OEt₂) | The choice of solvent depends on the catalyst and the required reaction temperature. |
| Temperature | 80-140 °C (for PPA) or room temperature to 80 °C (for AlCl₃ and BF₃·OEt₂) | Optimize the temperature based on your specific substrate and catalyst. |
Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)
-
In a round-bottom flask, heat polyphosphoric acid to 100 °C.
-
Add N-phenyl-3,3-dimethylacrylamide (1.0 eq) to the hot PPA with vigorous stirring.
-
Increase the temperature of the reaction mixture to 120-140 °C and maintain for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it into ice water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Q3: I am observing significant charring and the formation of a black, tarry substance during my cyclization reaction. How can I minimize this?
A3: Tar formation is a common side reaction in Friedel-Crafts reactions, often due to the harsh acidic conditions causing polymerization of the starting material or product.
-
Control the reaction temperature: Avoid excessively high temperatures. Heat the reaction gently to initiate, and control any exothermic phases.
-
Slow addition of the catalyst: If using a catalyst like AlCl₃, adding it portion-wise can help to control the reaction rate and reduce charring.
-
Purification: The crude product may be a dark, tarry material. Purification by column chromatography is often necessary to isolate the desired product.
C. Purification
Q4: How can I effectively purify the final product, this compound?
A4: The purification strategy will depend on the nature of the impurities.
-
Column Chromatography: This is a very effective method for removing both polar and non-polar impurities. A silica gel column with a gradient of hexane and ethyl acetate is typically a good starting point.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent way to obtain highly pure material. Suitable solvents include ethanol, ethyl acetate/hexane mixtures, or toluene.
-
Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction with a dilute acid or base wash can be beneficial during the workup.
III. Visualizing the Process
A. Reaction Workflow
Caption: General workflow for the synthesis of this compound.
B. Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield in the synthesis.
IV. References
-
Mai, S., et al. (2014). A metal-free protocol for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones. Organic & Biomolecular Chemistry, 12(34), 6653-6663. [Link]
-
Zhang, S., & Xie, D. (2022). The combination of SmI2/H2O/MeOH promotes a selective reduction of quinolin-2(1H)-ones to afford 3,4-dihydroquinoline-2(1H)-ones under mild conditions with good to excellent yields. The Journal of Organic Chemistry, 87(13), 8757–8763. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of dihydroquinolinones. [Link]
-
Clarke, D., et al. (2010). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. Tetrahedron, 66(33), 6327-6335. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Khan, F. A., et al. (2021). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. Organic & Biomolecular Chemistry, 19(28), 6296-6309. [Link]
Technical Support Center: Troubleshooting Poor Cell Permeability of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center. As Senior Application Scientists, we understand that unexpected experimental results can be a significant hurdle in research and development. This guide is designed to provide in-depth, practical solutions for researchers encountering issues with the cell permeability of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one . We will move beyond simple checklists to explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound, and how might they influence its permeability?
A1: Understanding a compound's intrinsic properties is the first step in diagnosing permeability issues. While extensive experimental data for this specific molecule is not publicly available, we can predict its characteristics based on its structure and data from similar compounds. These properties provide clues that align with established principles like Lipinski's "Rule of Five," which correlates drug-likeness with oral bioavailability and permeability.[1]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Passive Permeability |
| Molecular Weight | ~189.25 g/mol | Favorable. Well below the 500 Da guideline, suggesting size is not a barrier.[1] |
| Lipophilicity (XLogP3) | ~2.0 - 2.5 | Favorable. Within the optimal range for passive diffusion (LogP < 5). The molecule has a good balance of hydrophilicity and lipophilicity to partition into the cell membrane from an aqueous environment.[1][2] |
| Hydrogen Bond Donors | 1 (the N-H group) | Favorable. The count is well below the guideline of < 5, minimizing the energy penalty of shedding water molecules to enter the lipid bilayer.[1] |
| Hydrogen Bond Acceptors | 1 (the C=O group) | Favorable. The count is well below the guideline of < 10.[1] |
| Polar Surface Area (PSA) | ~29.1 Ų | Favorable. A PSA below 140 Ų is generally associated with good cell permeability.[1] |
Expert Analysis: Based on these in silico predictions, this compound does not possess any obvious structural liabilities that would lead to inherently poor passive diffusion. Its properties align well with the guidelines for orally bioavailable drugs. Therefore, if you are observing poor cellular activity, we must investigate other potential causes beyond simple passive permeability, such as active efflux.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental scenarios in a question-and-answer format, providing a logical workflow to identify and solve permeability problems.
Q2: My compound shows high target affinity in a cell-free assay but little to no activity in a cell-based assay. How can I confirm if poor permeability is the issue?
A2: This is a classic scenario pointing towards a cell permeability or stability issue. A discrepancy between biochemical and cellular potency strongly suggests that the compound is not reaching its intracellular target at a sufficient concentration.[3] To systematically diagnose this, you should follow a tiered experimental approach.
Caption: Initial troubleshooting workflow for permeability issues.
Step 1: Assess Passive Permeability with a Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cost-effective, high-throughput, cell-free method to specifically measure passive diffusion.[4][5] It determines a compound's ability to diffuse from a donor compartment through an artificial lipid membrane to an acceptor compartment.[6] Since it lacks transporters, it provides a clean measure of passive permeability.[7]
Click for Detailed PAMPA Protocol
Objective: To determine the passive permeability coefficient (Papp) of this compound.
Materials:
-
PAMPA "sandwich" plate (96-well donor and acceptor plates)
-
Lipid solution (e.g., 2% lecithin in dodecane)[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
5% DMSO in PBS (for dissolving compound)[9]
-
Test compound, high permeability control (e.g., testosterone), low permeability control (e.g., atenolol)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Solutions: Dissolve the test compound and controls in 5% DMSO/PBS to a final concentration of 10-200 µM.[10][11]
-
Coat Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Be cautious not to puncture the membrane.[10]
-
Fill Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[10]
-
Assemble Sandwich: Add 150-200 µL of your compound/control solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate.[10][11]
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours in a moist chamber to prevent evaporation.[10][11]
-
Disassemble and Quantify: After incubation, separate the plates. Measure the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Papp: The apparent permeability (Papp) is calculated using the following formula: Papp = [-ln(1 - CA/Cequ)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.[11]
Q3: My PAMPA results show high passive permeability, but my compound is still inactive in cells. What's the next step?
A3: This is a strong indication that an active biological process is limiting the intracellular concentration of your compound. The most common culprit is active efflux, where membrane transporter proteins pump the compound out of the cell.[12][13] To investigate this, you must use a cell-based assay that contains these transporters, such as the Caco-2 permeability assay.[7][14]
Step 2: Differentiate Passive vs. Active Transport with a Bidirectional Caco-2 Assay
Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, form a polarized monolayer that mimics the intestinal epithelium.[15] Crucially, these cells express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[16] By measuring permeability in both directions—from the apical (top) to basolateral (bottom) side (A→B) and vice versa (B→A)—we can calculate an Efflux Ratio (ER) .
Caption: Decision tree for interpreting bidirectional Caco-2 assay results.
Click for Detailed Caco-2 Bidirectional Assay Protocol
Objective: To determine the apparent permeability (Papp) in both A→B and B→A directions and calculate the efflux ratio (ER).
Materials:
-
Caco-2 cells (ATCC)
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound and controls (e.g., propranolol for high permeability, atenolol for low, and talinolol as a P-gp substrate)[15]
-
Lucifer yellow for monolayer integrity check[17]
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[15]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). A value ≥200 Ω·cm² is typically required.[18] You can also perform a Lucifer yellow rejection assay; leakage should be minimal (<1%).[16]
-
Transport Experiment (A→B):
-
Transport Experiment (B→A):
-
Wash the monolayers as above.
-
Add 0.3 mL of fresh buffer to the apical (acceptor) side.
-
Add 1.2 mL of buffer containing the test compound to the basolateral (donor) side.[18]
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.[7][18] At the end of the incubation, take samples from both donor and acceptor compartments for analysis.
-
Quantification and Calculation: Analyze the concentration of the compound in all samples by LC-MS/MS. Calculate Papp for each direction using a formula similar to the one for PAMPA.
-
Calculate Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B).
Table 2: Interpreting Permeability Assay Results
| PAMPA Papp | Caco-2 Papp (A→B) | Efflux Ratio (ER) | Likely Cause of Poor Cellular Activity |
| Low (<1) | Low (<1) | < 2 | Poor Passive Permeability. The compound's physicochemical properties prevent it from efficiently crossing the lipid bilayer. |
| High (>10) | Low (<1) | > 2 | Active Efflux. The compound can passively cross the membrane but is actively pumped out by transporters like P-gp.[15] |
| High (>10) | High (>10) | < 2 | Permeability is NOT the issue. Investigate other causes like metabolic instability within the cell or target engagement issues. |
| Low (<1) | High (>10) | < 0.5 | Active Uptake. The compound is a substrate for an uptake transporter expressed on the Caco-2 cells. |
Papp values are in units of 10⁻⁶ cm/s.
Q4: My Caco-2 results show a high efflux ratio. What are my options?
A4: An efflux ratio greater than 2 is a clear indicator that your compound is a substrate for an efflux pump.[16] This is a significant challenge in drug development. You have two primary paths forward: chemical modification to evade the transporter or a prodrug strategy.[19][20]
-
Structural Modification: The goal is to disrupt the compound's recognition by the efflux transporter without losing target affinity.
-
Reduce Hydrogen Bond Donors: Masking polar groups like the N-H on the quinolinone ring via methylation or other substitutions can sometimes reduce transporter recognition.[21]
-
Alter Lipophilicity/Shape: Minor structural changes can alter the compound's conformation, potentially preventing it from fitting into the transporter's binding pocket. This is an iterative medicinal chemistry effort.[22]
-
Introduce a Charged Group: In some cases, adding a permanent charge can prevent recognition by certain transporters, although this may also reduce passive permeability.[23][24]
-
-
Prodrug Strategy: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[25][26] This approach can be used to temporarily mask the structural features recognized by the efflux pump.[27][28]
-
Example: An ester prodrug could be created by modifying a part of the molecule. This ester would increase lipophilicity and mask a key interaction point for the transporter. Once inside the cell, cellular esterases would cleave the ester, releasing the active this compound.
-
Q5: My permeability results are highly variable between experiments. What are the common causes and solutions?
A5: High variability undermines confidence in your data. In Caco-2 assays, the most common source of variability is the integrity and consistency of the cell monolayer.
Table 3: Troubleshooting Common Caco-2 Assay Issues
| Issue | Potential Cause | Recommended Action | Citation |
| High Papp for Low-Permeability Controls | Leaky Monolayers: Incomplete formation of tight junctions. | Always verify monolayer integrity with TEER measurements before each experiment. Discard any Transwells with TEER values below your established threshold (e.g., <200 Ω·cm²). | [16][18] |
| Low Compound Recovery (<70%) | Nonspecific Binding: Compound is adsorbing to the plastic wells or filter membrane. Metabolic Instability: Compound is being metabolized by Caco-2 enzymes. | Use low-binding plates. Include a recovery check in your protocol. To check for metabolism, analyze the compound's stability in cell lysate or with liver microsomes. | [16] |
| Inconsistent Results Across a Plate | Inconsistent Cell Seeding/Culture: Variations in cell density or culture time lead to differences in monolayer quality. Pipetting/Sampling Errors: Inaccurate volumes or inconsistent timing. | Ensure a robust and consistent cell culture protocol (seeding density, media changes). Use calibrated pipettes and maintain a consistent workflow during the assay. | [8] |
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Lin, X., et al. (2017). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Cells.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Szalay, G., et al. (2020). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central.
- (n.d.). Caco2 assay protocol. Retrieved from a publicly available protocol source.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
- de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
- Venter, H., et al. (2021). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. NIH.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Bhal, A., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
- Hewitt, W. M., et al. (2015). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- American Chemical Society. (2025). Strategies in prodrug design. ACS Fall 2025.
- Roth, C. C., et al. (2018). Characterization of Cell Membrane Permeability In Vitro Part I: Transport Behavior Induced by Single-Pulse Electric Fields. NIH.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.
- Creative Bioarray. (n.d.). In Vitro Permeability Assay.
- Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
- Jin, S., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central.
- Yamasaki, S., et al. (2019). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
- Wilson, C. G., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
- Colvin, C. J., et al. (2022). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central.
- Benchchem. (2025). Technical Support Center: Enhancing the Cell Permeability of Your Compounds. Benchchem.
- Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic.
- PubChem. (n.d.). 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.
- Locuson, C. W., et al. (2011). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective nNOS Inhibitors. American Chemical Society.
- Gizzio, C., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data.
- Richardson, P. L., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. PMC - NIH.
- Augustijns, P., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. MDPI.
- Labinsights. (2023).
- Pereira, de Jesus, M. B., et al. (2023).
- Richardson, P. L., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. MedChemComm (RSC Publishing).
Sources
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | C11H12N2O3 | CID 14209946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Permeability Assessment of a High-Throughput Mucosal Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. enamine.net [enamine.net]
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- 11. bioassaysys.com [bioassaysys.com]
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- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 Permeability | Evotec [evotec.com]
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- 17. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. tandfonline.com [tandfonline.com]
addressing instability of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in solution
Welcome to the technical support center for 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential instability issues encountered when working with this compound in solution. Here, we provide troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a heterocyclic compound featuring a dihydroquinolinone core. The stability of such lactam-containing structures in solution can be influenced by a variety of factors, including pH, temperature, light, and the solvent system employed. Understanding these sensitivities is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through common stability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in concentration over time. What could be the cause?
A decrease in the concentration of the parent compound is a common indicator of degradation. For a lactam-containing molecule like this compound, the most probable cause is hydrolysis of the amide bond within the lactam ring. This reaction is often catalyzed by acidic or basic conditions.[1][2]
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution.
-
Buffer Selection: If the solution is unbuffered, consider using a buffer system to maintain a stable pH. For many lactams, maximum stability is observed in the slightly acidic to neutral pH range (pH 4-7).[3]
-
Storage Conditions: Ensure the solution is stored at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C), and protected from light.
Q2: I have observed the appearance of new peaks in my HPLC chromatogram after storing a solution of the compound. What are these new peaks?
The appearance of new peaks strongly suggests the formation of degradation products. The primary degradation pathway for dihydroquinolinones is often initiated by the hydrolysis of the lactam ring, leading to the formation of an amino acid derivative. Other potential degradation pathways could involve oxidation of the aromatic ring or other susceptible functional groups.[4]
To identify these new peaks, it is recommended to perform forced degradation studies.[5][6] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[2][5] The resulting degradants can then be characterized using techniques like LC-MS/MS to elucidate their structures.
Q3: What are the optimal storage conditions for a stock solution of this compound?
While specific stability data for this exact molecule is not extensively published, general guidelines for related compounds can be followed. For many quinolone derivatives, stock solutions are relatively stable when stored frozen at -20°C.[7]
Recommended Storage Protocol:
-
Solvent: Prepare the stock solution in a high-purity, anhydrous solvent in which the compound is highly soluble and stable (e.g., DMSO, anhydrous ethanol).
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Temperature: Store the aliquots at -20°C or lower for long-term storage.
-
Light Protection: Use amber vials or wrap the vials in aluminum foil to protect the solution from light.
Troubleshooting Guide: Addressing Instability in Solution
This section provides a more in-depth guide to systematically troubleshoot and mitigate the instability of this compound in your experimental solutions.
Issue 1: Rapid Degradation in Aqueous Media
Symptoms:
-
Significant loss of parent compound concentration within hours of preparation.
-
Formation of one or more major degradation peaks in the analytical chromatogram.
Root Cause Analysis: The lactam ring in the dihydroquinolinone structure is susceptible to hydrolysis, a reaction that is significantly accelerated by the presence of hydronium or hydroxide ions.
Workflow for Investigation and Mitigation:
Caption: Workflow for addressing aqueous instability.
Detailed Protocol for pH Profiling Study:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3 and 5, phosphate for pH 7, and borate for pH 9) at a concentration of approximately 50 mM.
-
Solution Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the solutions in a temperature-controlled environment (e.g., a 37°C water bath).
-
Sampling and Analysis: At predetermined time points, withdraw an aliquot from each solution and analyze it by a stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is the slowest is the pH of maximum stability.
Issue 2: Suspected Oxidative Degradation
Symptoms:
-
Degradation is observed even in neutral, buffered solutions.
-
The rate of degradation is accelerated in the presence of air or known oxidizing agents.
Root Cause Analysis: The aromatic ring and the benzylic carbons of the dihydroquinolinone structure could be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation).
Workflow for Investigating and Preventing Oxidation:
Caption: Workflow for addressing oxidative instability.
Experimental Protocol for Forced Oxidation:
-
Solution Preparation: Prepare two identical solutions of the compound in a suitable solvent system.
-
Stress Condition: To one solution, add a small volume of a dilute hydrogen peroxide solution to achieve a final concentration of approximately 0.1%. The other solution will serve as the control.
-
Incubation: Incubate both solutions at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Analysis: Analyze both the stressed and control samples by HPLC-UV and LC-MS to compare the degradation profiles and identify any new peaks formed under oxidative stress.
Data Summary Table
The following table provides a hypothetical summary of stability data that could be generated from the troubleshooting experiments described above.
| Condition | Temperature (°C) | Time (hours) | % Remaining Parent Compound | Major Degradation Products |
| pH 3 Buffer | 37 | 24 | 85% | Hydrolysis Product A |
| pH 5 Buffer | 37 | 24 | 98% | Minimal Degradation |
| pH 7 Buffer | 37 | 24 | 92% | Hydrolysis Product A |
| pH 9 Buffer | 37 | 24 | 65% | Hydrolysis Product A |
| 0.1% H₂O₂ | 25 | 24 | 70% | Oxidative Product B, C |
| Light Exposure | 25 | 24 | 90% | Photodegradation Product D |
References
-
Stability of β-lactam antibiotics in bacterial growth media. PLoS One. [Link]
-
Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere. [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]
-
Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Food Additives and Contaminants. [Link]
-
Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
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- 7. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
refining analytical methods for 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one characterization
Welcome to the technical support center for the analytical characterization of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and your results are trustworthy.
This resource is structured into two main sections:
-
Frequently Asked Questions (FAQs): Quick answers to common questions encountered during the analysis of this compound.
-
In-Depth Troubleshooting Guides: Detailed, technique-specific guides in a question-and-answer format to address complex challenges in HPLC, GC-MS, NMR, and FT-IR analysis.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries regarding the analysis of this compound.
Q1: What is the logical first step for confirming the identity of a newly synthesized batch of this compound?
A1: A multi-technique approach is always recommended for unambiguous identification. Start with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the core structure and substitution pattern. Subsequently, use Mass Spectrometry (MS), typically via GC-MS or LC-MS, to verify the molecular weight. Finally, Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm the presence of key functional groups, such as the lactam carbonyl.
Q2: I'm seeing a batch-to-batch variation in my HPLC retention time for this compound. What's the most likely cause?
A2: Minor shifts in retention time are often due to subtle variations in mobile phase preparation or column temperature.[1] Ensure your mobile phase is prepared fresh and consistently, and that the pH is accurately adjusted before adding the organic modifier.[2] Employing a column oven for temperature control is crucial for maintaining reproducibility. Column aging can also be a factor.[1]
Q3: My NMR spectrum of this compound shows broad peaks. What should I investigate first?
A3: Broad peaks in NMR are commonly caused by poor sample preparation.[3] Check for the presence of undissolved particulate matter; even a small amount can disrupt magnetic field homogeneity.[3][4] Filtering the sample into the NMR tube is a good practice.[4][5] Also, consider the possibility of paramagnetic impurities, which can be introduced from reagents or glassware and cause significant line broadening.[3]
Q4: Is GC-MS or HPLC-UV a better method for quantifying this compound?
A4: The choice depends on your sample matrix and the required sensitivity. HPLC-UV is a robust and widely accessible technique suitable for routine quantification, especially for purity analysis in drug substance.[6] GC-MS is also highly effective, offering excellent sensitivity and selectivity, provided the compound is thermally stable and sufficiently volatile. For complex matrices like plasma, a mass spectrometry-based method (GC-MS or LC-MS) is generally preferred for its higher selectivity.[6]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific analytical techniques.
Guide 1: High-Performance Liquid Chromatography (HPLC)
The analysis of this compound by reversed-phase HPLC is common. However, its lactam structure and moderate polarity can present challenges.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds.[6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN) | Formic acid helps to protonate silanols, reducing peak tailing, and provides a source of protons for mass spectrometry if used. |
| Gradient | 50% B to 95% B over 15 minutes | A gradient elution is often necessary to ensure a sharp peak shape and elute any potential impurities.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[6] |
| Detection | UV at ~254 nm and ~280 nm | The aromatic quinolinone structure should exhibit strong absorbance at these wavelengths. |
| Injection Volume | 10 µL | A standard volume to avoid column overload.[6] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[1] |
Q: My peak for this compound is tailing significantly. What are the potential causes and solutions?
A: Peak tailing is a common issue that compromises quantification.[7] It often results from secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom of the quinolinone ring, causing tailing.[8]
-
Solution: Decrease the mobile phase pH by adding an acid like formic or acetic acid (0.1%). This protonates the silanol groups, minimizing the interaction.[8] Using a high-purity, end-capped column is also crucial.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[7][8]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you have identified the problem.
-
-
Cause 3: Column Degradation: The stationary phase can degrade over time, especially at extreme pH values, exposing more active sites.[7]
-
Solution: Try regenerating the column with a strong solvent wash or, if necessary, replace the column.[7]
-
Q: I am observing high backpressure in my system when analyzing this compound. How do I diagnose and fix this?
A: High backpressure can damage your pump and column. A systematic approach is key to identifying the source of the blockage.[9]
-
Step 1: Isolate the Column: Disconnect the column from the injector and run the pump. If the pressure drops to normal (typically <10 bar for the system alone), the blockage is in the column. If the pressure remains high, the issue is upstream (e.g., injector, tubing, in-line filter).[1][10]
-
Step 2: Address Column Blockage: If the column is the culprit, the inlet frit is likely clogged with particulate matter from the sample or precipitated buffer.
-
Solution: Try back-flushing the column (reversing the flow direction) at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.[1]
-
-
Step 3: Address System Blockage: If the blockage is in the system, check components in order from the pump to the injector. A clogged in-line filter is a common source of system pressure.[9]
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent sensitivity and structural information. The key is ensuring the analyte's thermal stability. This compound is generally amenable to GC analysis.
| Parameter | Recommended Condition | Rationale |
| Column | HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A general-purpose, robust column suitable for a wide range of semi-polar compounds.[11][12] |
| Inlet Temperature | 250 °C | Hot enough to ensure rapid vaporization without causing thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overload and ensures sharp peaks for concentrated samples.[9] |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp is essential to ensure good separation and elution of the compound in a reasonable time.[6] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
Q: I am not seeing any peaks, or the peaks are very small for my compound. What should I check?
A: This is a common and frustrating problem in GC analysis.[13] A systematic check is required.
-
Cause 1: Injection Issue: The most basic problem could be that no sample is being introduced.[13]
-
Solution: Verify that the syringe is drawing and injecting the sample correctly. Check the autosampler sequence and ensure the correct vial is being accessed.
-
-
Cause 2: System Leak: A leak in the injector can cause the sample to be lost before it reaches the column.
-
Cause 3: Analyte Degradation/Adsorption: The compound may be degrading in the hot inlet or adsorbing to active sites in the inlet liner or the front of the column.
-
Solution: Use a fresh, deactivated inlet liner. Sometimes, clipping a small portion (10-20 cm) from the front of the column can remove active sites.
-
Q: My baseline is noisy and drifting. What is the source?
A: A noisy or drifting baseline can obscure small peaks and make integration unreliable.[14]
-
Cause 1: Column Bleed: This occurs when the stationary phase degrades at high temperatures, eluting from the column and causing a rising baseline, especially during a temperature ramp.
-
Solution: Condition the column by baking it out at a high temperature (below its maximum limit) for several hours. If bleed is excessive, the column may be old or damaged by oxygen and needs to be replaced.[14]
-
-
Cause 2: Contamination: Impurities in the carrier gas, sample, or from previous injections can cause baseline noise and ghost peaks.[14]
-
Solution: Ensure high-purity carrier gas with appropriate traps for oxygen and moisture. Bake out the inlet at a high temperature to remove contaminants. Run a solvent blank to see if the contamination is from the solvent.
-
-
Cause 3: Detector Issues: A contaminated detector (e.g., the MS ion source) can also lead to a noisy baseline.
-
Solution: Follow the manufacturer's procedure for cleaning the ion source.[15]
-
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound. High-quality data depends almost entirely on proper sample preparation.[3]
Note: These are predicted chemical shifts. Actual values may vary based on solvent and concentration.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| NH | ~8.0-9.0 | broad singlet | 1H | Lactam N-H |
| Aromatic | ~6.8-7.5 | m | 4H | Ar-H |
| CH₂ | ~2.5 | s | 2H | C3-H₂ |
| 2 x CH₃ | ~1.3 | s | 6H | C4-(CH₃)₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~170 | C2 (Lactam C=O) |
| Aromatic | ~115-140 | Ar-C |
| CH₂ | ~50 | C3 |
| Quaternary C | ~35 | C4 |
| CH₃ | ~25-30 | C4-(CH₃)₂ |
Q: My ¹H NMR spectrum has a large, broad peak around 1.5-1.6 ppm (in CDCl₃). What is it and how do I get rid of it?
A: This is almost certainly a water peak. Water is a very common contaminant in NMR samples and can obscure signals in that region.[3]
-
Cause 1: Inadequate Drying: The sample, solvent, or NMR tube was not properly dried.
-
Solution: Dry your sample thoroughly under high vacuum before dissolving. Use a fresh, sealed ampoule of deuterated solvent. Ensure your NMR tubes are dried in an oven and cooled in a desiccator before use.[4]
-
-
Cause 2: Atmospheric Moisture: The sample was exposed to the atmosphere for too long during preparation.
-
Solution: Prepare your sample quickly, especially on humid days. Capping the NMR tube immediately after adding the solution is critical.[4]
-
Q: I can't achieve a good deuterium lock or the shimming is very poor. What's wrong?
A: Difficulty with locking and shimming points to a problem with the overall magnetic field homogeneity within your sample.[16]
-
Cause 1: Insufficient Solvent: The volume of the solvent is too low. For standard 5 mm tubes, a filling height of at least 4 cm (~0.55 mL) is required to ensure the detection region of the coil is in a homogeneous magnetic environment.[4][16][17]
-
Solution: Add more deuterated solvent to reach the appropriate height. Using a ruler to check is a good practice.[4]
-
-
Cause 2: Poor Quality NMR Tube: Scratched, chipped, or warped NMR tubes will prevent good shimming.[4][17]
-
Cause 3: Solid Particles in Solution: Suspended solids create distortions in the magnetic field.[4]
Guide 4: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a quick and effective way to confirm the presence of key functional groups in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| N-H Stretch | ~3200-3400 | Strong, somewhat broad | Characteristic of the N-H bond in the secondary lactam.[18][19] |
| Aromatic C-H Stretch | >3000 | Medium to weak | C-H stretches on the benzene ring.[19] |
| Aliphatic C-H Stretch | <3000 | Medium | C-H stretches of the methyl and methylene groups.[19] |
| Lactam C=O Stretch | ~1650-1680 | Very Strong, sharp | The most prominent peak in the spectrum. Its position is characteristic of a six-membered ring lactam (a cyclic amide).[18][20] |
| Aromatic C=C Bending | ~1600 & ~1450 | Medium to strong | Skeletal vibrations of the aromatic ring.[19] |
Q: The carbonyl (C=O) peak for my compound seems to be at a lower frequency than expected (~1660 cm⁻¹). Does this indicate a problem?
A: Not necessarily. The exact position of the carbonyl stretch is sensitive to its chemical environment.
-
Cause 1: Hydrogen Bonding: In a solid-state (KBr pellet or neat) sample, intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another can lower the C=O stretching frequency.
-
Solution: To confirm this, run the spectrum in a non-polar solvent (like CCl₄) at a low concentration. In the absence of hydrogen bonding, the C=O peak should shift to a higher wavenumber.
-
-
Cause 2: Conjugation: The lactam carbonyl is conjugated with the aromatic ring, which lowers its frequency compared to a simple saturated lactam.[20] The observed value around 1660 cm⁻¹ is well within the expected range for this type of conjugated system.[18]
Q: My spectrum has a very broad absorption across the entire 3200-3600 cm⁻¹ region, obscuring the N-H stretch. What is causing this?
A: This is a classic sign of water (O-H) contamination. The O-H stretching vibration from water is extremely broad and intense due to strong hydrogen bonding.
-
Cause 1: Wet Sample or KBr: If using a KBr pellet, the KBr itself may have absorbed atmospheric moisture.
-
Solution: Dry the KBr in an oven before use and prepare the pellet quickly in a low-humidity environment. Dry your sample thoroughly under vacuum.
-
-
Cause 2: Wet Solvent: If running in solution, the solvent contains water.
-
Solution: Use a fresh, anhydrous grade solvent for your analysis.
-
References
-
NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]
-
NMR Sample Preparation - NMR Spectroscopy, University of Maryland. Available from: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Available from: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available from: [Link]
-
HPLC Troubleshooting Guide - ACE. Available from: [Link]
-
GC Troubleshooting: Common Issues & How to Fix Them - AET. Available from: [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues - AELAB. Available from: [Link]
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Troubleshooting Common HPLC Problems: Solutions for Better Results - Mastelf. Available from: [Link]
-
A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods - ResearchGate. Available from: [Link]
-
GC Troubleshooting: 7+ Common Problems and Their Solution - PharmaGuru. Available from: [Link]
-
¹H NMR (400 MHz, CDCl₃) δ = - The Royal Society of Chemistry. Available from: [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments - CDN. Available from: [Link]
-
FTIR study of five complex beta-lactam molecules - PubMed. Available from: [Link]
-
NMR Sample Preparation - University of Wisconsin-Madison. Available from: [Link]
-
FTIR study of five complex β-lactam molecules | Request PDF - ResearchGate. Available from: [Link]
-
Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC - NIH. Available from: [Link]
-
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available from: [Link]
-
Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods - ResearchGate. Available from: [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. Available from: [Link]
-
Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo - The Royal Society of Chemistry. Available from: [Link]
-
TROUBLESHOOTING GUIDE - Restek. Available from: [Link]
-
Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases - MDPI. Available from: [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available from: [Link]
-
IR handout.pdf - University of Colorado Boulder. Available from: [Link]
-
Introduction to IR Spectroscopy - Amides. - YouTube. Available from: [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam - YouTube. Available from: [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Available from: [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. Available from: [Link]
-
(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]
-
GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Available from: [Link]
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC - NIH. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]
-
(PDF) Gas Chromatography Mass Spectrometry Identification of Labile Radicals Formed during Pyrolysis of Catechool, Hydroquinone, and Phenol through Neutral Pyrolysis Product Mass Analysis. Available from: [Link]
Sources
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- 17. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
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strategies to reduce byproducts in 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one synthesis
Welcome to the technical support center for the synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-based solutions to frequently encountered problems, focusing on the prevalent intramolecular Friedel-Crafts cyclization pathway. Our goal is to help you minimize byproduct formation, maximize yield, and ensure the highest purity of your target compound.
I. Synthesis Overview: The Intramolecular Friedel-Crafts Approach
The most common and direct route to this compound involves a two-step process:
-
Amide Formation: Acylation of aniline with 3,3-dimethylacryloyl chloride to form the precursor, N-phenyl-3,3-dimethylacrylamide.
-
Intramolecular Friedel-Crafts Cyclization: An acid-catalyzed ring closure of the acrylamide precursor to form the desired dihydroquinolinone.
This cyclization is the critical step where byproduct formation often occurs. The choice of acid catalyst and reaction conditions significantly impacts the outcome. This guide will focus on troubleshooting this key transformation.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has stalled. After work-up, I have recovered mostly unreacted N-phenyl-3,3-dimethylacrylamide. What is the likely cause?
A: This is a classic case of insufficient reaction activation, which can stem from several factors related to the catalyst and reaction conditions.
-
Cause A: Inactive Catalyst. The most common catalysts for this cyclization are strong Brønsted acids like Polyphosphoric Acid (PPA) or Lewis acids like Aluminum Chloride (AlCl₃). Lewis acids, in particular, are extremely sensitive to moisture.[1][2] Any water in your solvent, on your glassware, or in the starting material will deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent. If using AlCl₃, use a fresh bottle of high-purity reagent; clumpy or discolored AlCl₃ has likely been compromised by moisture.
-
-
Cause B: Insufficient Catalyst Stoichiometry. Unlike a truly catalytic reaction, intramolecular Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[3] The catalyst complexes with the carbonyl oxygen of the amide and the product, effectively being sequestered as the reaction progresses.
-
Solution: For AlCl₃-mediated reactions, begin with at least 1.5 to 2.0 equivalents. For PPA or Eaton's Reagent, they typically serve as both the catalyst and solvent, so a sufficient excess (e.g., 10-fold by weight) should be used to ensure the reaction mixture remains mobile and the concentration of the active polyphosphoric acid species is high.[4]
-
-
Cause C: Sub-Optimal Temperature. This cyclization requires significant thermal energy to overcome the activation barrier for the electrophilic aromatic substitution.
-
Solution: For PPA-catalyzed reactions, a temperature range of 80-120 °C is typical. If you see no conversion at the lower end, gradually increase the temperature, monitoring by Thin Layer Chromatography (TLC). For AlCl₃, the reaction can often be run at a lower temperature (e.g., room temperature to 60 °C) depending on the solvent. If the reaction is sluggish, gentle heating may be required.
-
Problem 2: Significant Formation of Dark, Tarry Byproducts
Q: My reaction mixture turned black, and upon work-up, I isolated a low yield of product contaminated with a dark, insoluble tar. How can I prevent this?
A: Tar formation, or charring, is indicative of decomposition and polymerization side reactions, usually caused by overly harsh conditions.
-
Cause A: Excessively High Temperature. While heat is necessary, excessive temperatures, especially with strong dehydrating acids like PPA or concentrated H₂SO₄, can lead to uncontrolled polymerization of the acrylamide starting material or decomposition of the aromatic ring.[5]
-
Solution: Find the "sweet spot" for your reaction temperature. Start at a lower temperature (e.g., 80 °C for PPA) and monitor the reaction closely. Increase the temperature in small increments (10 °C) only if the reaction is not proceeding. The goal is to find the minimum temperature required for a reasonable reaction rate.
-
-
Cause B: Prolonged Reaction Time. Leaving the reaction for an extended period at high temperatures increases the likelihood of decomposition.
-
Solution: Monitor the reaction progress diligently using TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to an acceptable level. Over-extending the reaction time rarely improves the yield of the desired product and almost always increases byproduct formation.
-
-
Cause C: Highly Concentrated Reagents. Using an insufficient amount of PPA or solvent can lead to localized overheating and high concentrations of reactive intermediates, promoting polymerization.
-
Solution: Ensure the reaction mixture is well-stirred and mobile. When using PPA, use a sufficient excess (e.g., 10:1 w/w ratio relative to the substrate) to maintain fluidity.[4] For AlCl₃ reactions, ensure an adequate volume of a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Problem 3: Presence of an Unidentified, Highly Polar Byproduct
Q: I am using concentrated sulfuric acid as the catalyst and observe a significant byproduct that is very polar on TLC and difficult to remove. What might it be?
A: When using sulfuric acid or oleum, the most likely polar byproduct is a sulfonated derivative of either the starting material or the product.[6] The electrophile in this side reaction is SO₃, which is present in concentrated H₂SO₄.[2]
-
Mechanism of Formation: The amide group is an ortho-, para- director. The electrophilic SO₃ will react with the electron-rich aromatic ring, typically at the para-position due to sterics, to form a sulfonic acid (-SO₃H) group. This byproduct is highly polar due to the presence of the sulfonic acid moiety.
-
Solution 1: Change the Catalyst. The most effective solution is to avoid sulfuric acid altogether. PPA, Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid), or AlCl₃ are excellent alternatives that do not cause sulfonation.[6][7] Eaton's reagent is often considered a milder and easier-to-handle alternative to PPA.[4]
-
Solution 2: Optimize H₂SO₄ Conditions (If unavoidable). If H₂SO₄ must be used, minimize the reaction temperature and time to disfavor the sulfonation pathway, which typically has a higher activation energy than the desired cyclization. However, preventing this side reaction completely is very challenging.
-
III. Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for this synthesis: PPA, Eaton's Reagent, or AlCl₃?
A: The "best" catalyst depends on your laboratory's capabilities and scale.
-
Polyphosphoric Acid (PPA):
-
Pros: Effective, inexpensive, and acts as both catalyst and solvent.
-
Cons: Highly viscous and difficult to stir, especially at scale. Work-up involves quenching large amounts of thick acid into ice water, which can be hazardous and cumbersome. Can require high temperatures, leading to charring.[5]
-
-
Eaton's Reagent (P₂O₅ in MeSO₃H):
-
Aluminum Chloride (AlCl₃):
-
Pros: Powerful Lewis acid that can drive the reaction efficiently, often at lower temperatures than PPA.
-
Cons: Extremely sensitive to moisture, requiring strictly anhydrous conditions.[1] Requires a stoichiometric amount, leading to more waste. Work-up requires careful quenching to hydrolyze the aluminum salts.
-
Recommendation: For laboratory-scale synthesis, Eaton's Reagent often provides the best balance of reactivity, ease of handling, and clean product formation.[6]
Q2: My starting aniline has a substituent. How will this affect the reaction?
A: Substituents on the aniline ring will influence both the reaction rate and the regioselectivity.
-
Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) will activate the ring, making the cyclization faster. However, they can direct the cyclization to multiple positions. For example, with m-toluidine, cyclization can occur at either the 2- or 6-position relative to the amide, leading to a mixture of regioisomers.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) will deactivate the ring, making the reaction much more difficult or impossible under standard Friedel-Crafts conditions.[1]
Q3: How do I properly quench and work up a reaction involving PPA or Eaton's Reagent?
A: The work-up for these strong, viscous acids is critical for safety and product isolation.
-
Cooling: Allow the reaction mixture to cool to room temperature, or at least below 50 °C.
-
Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. The beaker should be large enough to accommodate at least 10 times the volume of the acid mixture.
-
Slow Addition: VERY SLOWLY and CAREFULLY , pour the viscous reaction mixture onto the stirred ice water. This is a highly exothermic process. Adding the acid too quickly can cause violent boiling and splashing.
-
Neutralization: Once the quench is complete and the mixture is cool, slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate) until the pH is neutral or slightly basic (pH 7-8). Be prepared for significant gas evolution (CO₂).
-
Extraction: The product will often precipitate as a solid, which can be collected by filtration. If it remains dissolved or is an oil, extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing & Drying: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
IV. Data & Protocols
Comparative Data on Catalysts
The choice of catalyst significantly affects reaction outcomes. The following table provides a qualitative comparison for the intramolecular cyclization of N-phenyl-3,3-dimethylacrylamide.
| Catalyst | Typical Temp. | Reaction Time | Ease of Handling | Byproduct Profile | Typical Yield |
| H₂SO₄ (conc.) | 80 - 100 °C | 2 - 6 h | Moderate | Sulfonation, charring | Moderate |
| PPA | 100 - 120 °C | 1 - 3 h | Difficult (viscous) | Charring/decomposition | Good |
| Eaton's Reagent | 80 - 100 °C | 0.5 - 2 h | Moderate | Cleaner, less charring | Very Good |
| AlCl₃ | 25 - 60 °C | 2 - 8 h | Difficult (hygroscopic) | Minimal if anhydrous | Good |
Experimental Protocols
Protocol 1: Cyclization using Eaton's Reagent (Recommended)
This protocol is adapted from established procedures for Friedel-Crafts cyclizations using Eaton's Reagent.[6][8]
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-phenyl-3,3-dimethylacrylamide (1.0 eq).
-
Catalyst Addition: Add Eaton's Reagent (approx. 10 parts by weight relative to the starting amide).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture onto a stirred slurry of crushed ice. Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold hexanes.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Cyclization using Polyphosphoric Acid (PPA)
This protocol is based on general procedures for PPA-mediated cyclizations.[5][9]
-
Preparation: To a round-bottom flask equipped with a mechanical stirrer (preferred for viscosity) and a nitrogen inlet, add Polyphosphoric Acid (PPA) (approx. 10 parts by weight).
-
Heating: Heat the PPA to ~80 °C with stirring to reduce its viscosity.
-
Substrate Addition: Add N-phenyl-3,3-dimethylacrylamide (1.0 eq) in portions to the hot PPA.
-
Reaction: Increase the temperature to 100-110 °C and stir vigorously for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up & Isolation: Follow the same work-up procedure (Steps 4 & 5) as described in Protocol 1.
-
Purification: Purify the crude product as described in Protocol 1.
V. Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Desired cyclization vs. sulfonation side reaction.
VI. References
-
Muneer CP. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. [Link]
-
Magesh, S., et al. (2007). A mild and efficient synthesis of 4-quinolones and quinolone heterocycles. The Journal of Organic Chemistry, 72(11), 4276–4279. [Link]
-
Yang, Q., et al. (2010). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Organic Syntheses, 87, 268. [Link]
-
Bobbitt, K. L., & Tay, W. Q. (2023). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ChemistryOpen, 12(9), e202300099. [Link]
-
Wikipedia. (2025). Eaton's reagent. [Link]
-
Bouclé, S., Guillard, J., & Viaud-Massuard, M.-C. (2010). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Molecules, 15(11), 7742–7749. [Link]
-
Various Authors. (2017). Can i use AlCl3 a catalyst for cyclization reaction?. ResearchGate. [Link]
-
ResearchGate. (n.d.). AlCl3-catalyzed intramolecular oxidative cyclization of N-arylpropynamides. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Chem LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. [Link]
-
Valizadeh, H., & Shockravi, A. (2012). A Green, Expeditious, One-Pot Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones Using a Mixture of Phosphorus Pentoxide-Methanesulfonic Acid at Ambient Temperature. International Journal of Organic Chemistry, 2(3), 238-241. [Link]
-
Various Authors. (2014). Synthesis of 1,2,3,4-Tetrahydroquinolines Using AlCl3 in Aqua Mediated. ResearchGate. [Link]
-
Liu, D., et al. (2023). NaI/PPh3-catalyzed visible-light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides for the efficient synthesis of quaternary oxindoles. Beilstein Journal of Organic Chemistry, 19, 57-65. [Link]
-
Ghandi, M., & Tahermansouri, H. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3740. [Link]
-
Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151. [Link]
-
Various Authors. (2020). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. Molecules, 25(21), 5035. [Link]
-
Ghandi, M., & Tahermansouri, H. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. National Center for Biotechnology Information. [Link]
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- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. A Green, Expeditious, One-Pot Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones Using a Mixture of Phosphorus Pentoxide-Methanesulfonic Acid at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Purity of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one
Introduction: The synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a key scaffold in medicinal chemistry and drug development, often yields a crude product that requires meticulous purification to meet the stringent purity demands (>99%) for downstream applications.[1][2] Achieving this level of purity can be challenging due to the presence of unreacted starting materials, colored byproducts, and structurally similar impurities. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this important compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification process. Each answer provides a mechanistic explanation and a validated protocol to resolve the issue.
Q1: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the cause and how can I obtain a pure white solid?
A1: Discoloration is typically caused by high molecular weight, conjugated impurities formed through oxidation or side reactions during synthesis or workup. These impurities often co-precipitate with the desired product. The most effective method for their removal is treatment with activated charcoal during recrystallization.
-
Causality: Activated charcoal possesses a high surface area with a network of pores that readily adsorbs large, planar, and colored molecules while having a lower affinity for the more compact structure of your target compound.[3]
-
Solution Protocol:
-
Dissolve the discolored this compound in the minimum amount of a suitable hot recrystallization solvent (see FAQ 1 for solvent selection).
-
Once fully dissolved, cool the solution slightly to prevent violent boiling when the charcoal is added.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.[3]
-
Reheat the mixture to boiling for 5-10 minutes to ensure maximum adsorption of impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[4] This step is critical and must be done quickly to prevent premature crystallization of the product in the funnel.
-
Allow the clear, hot filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the pure, white crystals by vacuum filtration.
-
Q2: My HPLC and ¹H NMR analyses show the presence of unreacted starting materials. How can I improve their removal?
A2: The persistence of starting materials indicates that a simple recrystallization is insufficient for separation, likely due to similar solubility profiles. A multi-step approach combining a liquid-liquid extraction (acid-base wash) with recrystallization is highly effective.
-
Causality: Depending on the synthetic route, starting materials may be acidic or basic. For instance, if an aniline derivative was used, it would be basic. An acid-base wash exploits the differing pKa values of the starting materials and the neutral product to move them into an aqueous layer, leaving the desired compound in the organic phase.
-
Solution Protocol:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
If unreacted aniline is present, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic aniline will be protonated and extracted into the aqueous phase.
-
If acidic starting materials or byproducts are present, wash with a dilute basic solution (e.g., saturated sodium bicarbonate).
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Proceed with the standard recrystallization protocol on the resulting solid to remove any remaining non-acidic/basic impurities.
-
Q3: I am observing a significant amount of a dimeric byproduct in my mass spectrometry analysis. What is its origin and how can it be separated?
A3: Dimeric impurities can form, particularly under harsh reaction conditions or in the presence of certain catalysts.[5] These byproducts are often difficult to remove by recrystallization due to their structural similarity to the product.
-
Causality: Dimerization can occur through intermolecular reactions, for example, between two molecules of a reactive intermediate. Minimizing the concentration of reactants or controlling the reaction temperature can sometimes suppress these side reactions.
-
Solution: Silica gel column chromatography is the most reliable method for separating dimeric impurities from the monomeric product.[6]
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point. The goal is to achieve good separation between the product spot (ideally with an Rf value of ~0.3) and the impurity spot.
-
Column Chromatography: Pack a column with silica gel and equilibrate with the chosen solvent system. Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal recrystallization solvent for this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[7] A solvent screen is always recommended. Based on the polarity of the quinolinone structure, the following systems are excellent starting points:
| Solvent System | Rationale & Characteristics |
| Ethanol/Water | The compound is typically soluble in hot ethanol. Water is then added dropwise as an anti-solvent until the solution becomes cloudy, after which a small amount of ethanol is added to redissolve the solid, allowing for slow crystallization upon cooling. |
| Isopropanol | A good single-solvent option that often provides excellent crystal quality. |
| Toluene | A non-polar option that can be effective if impurities are significantly more polar than the product. |
| Ethyl Acetate/Hexane | Similar to the ethanol/water system, where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent. |
Q2: Which analytical techniques are best suited for assessing the purity of the final compound?
A combination of techniques is necessary to confirm both identity and purity with high confidence.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) and UV detection is typically effective. Purity should be determined by the area percentage of the main peak.[8][9]
-
Quantitative ¹H NMR (qHNMR): An excellent primary analytical method for determining absolute purity without requiring a specific reference standard for the compound itself.[10][11] By integrating the signals of the compound against a certified internal standard of known concentration, a highly accurate purity value can be calculated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the mass of the main product and any impurities, which aids in troubleshooting side reactions.[12][13]
-
Melting Point Analysis: A narrow melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[7]
Q3: How can I be certain that my purified material is free of residual solvents?
Residual solvents can be detrimental to biological assays. ¹H NMR spectroscopy is highly sensitive for detecting and quantifying common organic solvents. Gas Chromatography (GC) is also a standard method for this purpose, especially for non-protonated solvents.[14] To remove residual solvents, drying the sample under high vacuum for several hours, sometimes with gentle heating (well below the compound's melting point), is usually sufficient.
Visualized Workflows and Methodologies
General Purification Workflow
The following diagram outlines the logical decision-making process for purifying synthesized this compound.
Caption: Decision workflow for purifying the target compound.
Detailed Experimental Protocol: High-Purity Recrystallization
This protocol provides a step-by-step methodology for recrystallizing this compound.
-
Solvent Selection: Using a small amount of product, identify a suitable solvent system from the table in FAQ 1.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a magnetic stir bar or boiling chips to ensure smooth boiling.[15]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add 1-2% w/w activated charcoal, and boil for another 5-10 minutes.
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Do not disturb the flask during this period.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[4]
-
Collection: Collect the crystals using a Büchner funnel under vacuum.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
-
Separation of fifteen quinolones by high performance liquid chromatography: Application to pharmaceuticals and ofloxacin determination in urine. (2025). ResearchGate. [Link]
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2022). MDPI. [Link]
-
Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]
-
The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. (n.d.). Semantic Scholar. [Link]
-
Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. (n.d.). Agilent. [Link]
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2005).
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2011). PubMed Central. [Link]
-
Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023). MDPI. [Link]
-
Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. (2001). ACS Publications. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2023). PubMed Central. [Link]
-
Synthesis of 4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (2). (2010). ResearchGate. [Link]
-
Recrystallization. (2020). YouTube. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health. [Link]
-
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2022). PubMed Central. [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. [Link]
- A process for purification of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, an intermediate for manufacture of aripiprazole. (2008).
-
Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. (2010). Asian Journal of Chemistry. [Link]
-
Quantitative 1H NMR. Development and potential of an analytical method: an update. (2012). PubMed. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PubMed Central. [Link]
-
Lab 3: Recrystallization of an Impure Unknown. (2014). YouTube. [Link]
-
Purification by Recrystallization. (n.d.). CUNY. [Link]
-
Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Hu. (2011). American Chemical Society. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. [Link]
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Validation & Comparative
The Ascendant Efficacy of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Derivatives as Factor XIa Inhibitors: A Comparative Analysis
In the landscape of modern drug discovery, the quinolinone scaffold has emerged as a privileged structure, yielding a plethora of compounds with diverse biological activities. This guide provides a comprehensive comparison of the efficacy of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives, with a particular focus on their potent anticoagulant activity through the inhibition of Factor XIa (FXIa). We will delve into the mechanistic underpinnings of this activity, compare their performance with other classes of quinolinone inhibitors targeting different pathologies, and provide detailed experimental protocols for the assays crucial to their evaluation.
The Quinolinone Scaffold: A Versatile Pharmacophore
The quinolinone core, a bicyclic aromatic structure, has been the foundation for a wide array of therapeutic agents. Its derivatives have been investigated for their utility as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2] The specific substitutions on the quinolinone ring system dictate the compound's biological target and, consequently, its therapeutic application.
This compound: A Scaffold for Novel Anticoagulants
Recent research has highlighted the potential of derivatives of this compound, particularly those with a pyrrolo[3,2,1-ij]quinolin-2(1H)-one core, as highly selective and potent inhibitors of Factor XIa.[3][4] FXIa is a critical component of the intrinsic pathway of the coagulation cascade and has emerged as a promising target for the development of new anticoagulants with a potentially lower risk of bleeding compared to traditional therapies.[5][6]
The gem-dimethyl substitution at the 4-position of the dihydroquinolinone ring is a key structural feature. While direct efficacy data for the parent this compound is not extensively available in public literature, the potent activity of its more complex derivatives suggests that this core structure plays a crucial role in orienting the molecule within the active site of FXIa.
Mechanism of Action: Targeting Factor XIa
Factor XIa inhibitors prevent the amplification of the coagulation cascade by blocking the conversion of Factor IX to its active form, Factor IXa. This ultimately leads to a reduction in thrombin generation and fibrin clot formation. The pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives have been shown to be effective and selective inhibitors of FXIa, with some compounds exhibiting IC50 values in the low micromolar range.[3]
Below is a simplified representation of the coagulation cascade and the point of intervention for FXIa inhibitors.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel Factor XIa inhibitors for anticoagulant therapy. While direct data on the parent compound is limited, its derivatives have demonstrated compelling efficacy in the low micromolar range. The versatility of the broader quinolinone class of inhibitors, with successful applications in oncology, infectious diseases, and inflammation, underscores the potential for further optimization and development of this important pharmacophore. Future research should focus on elucidating the structure-activity relationships of the 4,4-dimethyl substitution in more detail and on optimizing the pharmacokinetic and pharmacodynamic properties of these promising anticoagulant candidates.
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Fedyuk, D. S., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 25(8), 1889. [Link]
-
Fedyuk, D. S., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 345. [Link]
- Al-Omair, M. A., et al. (2017). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters, 8(11), 1184–1189.
-
CoaChrom. (n.d.). Chromogenic Assay for Factor XI. Retrieved from [Link]
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ChromogenicSubstrates.com. (n.d.). Factor X. Retrieved from [Link]
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NCBI Bookshelf. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
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CoaChrom. (n.d.). BIOPHEN™ Factor XIa. Retrieved from [Link]
-
Quan, M. L., et al. (2015). Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2′ Moiety. ACS Medicinal Chemistry Letters, 6(5), 565–569. [Link]
-
Fedyuk, D. S., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. ResearchGate. [Link]
-
Pinto, D. J., et al. (2012). Factor XIa inhibitors: a review of patent literature. Expert Opinion on Therapeutic Patents, 22(9), 987–1018. [Link]
-
Thorpe, A., et al. (2020). Enabling accurate measurement of activated factor XI (FXIa) in therapeutic immunoglobulin products. Transfusion, 60(10), 2355–2363. [Link]
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Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]
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MDPI. (2021). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 26(16), 4991. [Link]
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ResearchGate. (2010). Synthesis of 4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (2). [Link]
-
ResearchGate. (n.d.). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 31(11), 991–1006. [Link]
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NCBI Bookshelf. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
- Lee, J. H., et al. (2020). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules, 25(21), 5035.
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Weitz, J. I., & Fredenburgh, J. C. (2021). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Journal of the American College of Cardiology, 78(7), 716–729. [Link]
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Renda, G., et al. (2024). Pharmacological and clinical appraisal of factor XI inhibitor drugs. Cardiovascular Research, 120(5), 453–465. [Link]
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A Researcher's Guide to Elucidating and Validating the In Vitro Mechanism of Action for 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to elucidate and validate the in vitro mechanism of action (MoA) of the novel small molecule, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. As the specific biological target of this compound is not yet defined, this document outlines an unbiased, systematic approach, moving from broad, hypothesis-generating screening to specific, hypothesis-driven validation. Our methodology is designed to build a robust, evidence-based narrative around the compound's biological activity, ensuring scientific integrity at each step.
The core philosophy of this guide is not merely to provide protocols, but to instill a logical, self-validating experimental workflow. Each step is chosen to answer a specific question, and the results from one phase inform the design of the next, creating a cohesive and scientifically rigorous investigation.
Section 1: The Strategic Workflow: From Unbiased Screening to Focused Validation
Caption: Overall workflow for MoA validation.
Section 2: Phase 1 - Unbiased Target Identification and Profiling
Without a known target, our initial goal is discovery. We will employ broad screening methodologies to generate actionable hypotheses about the compound's biological activity. This phase is crucial for identifying potential areas of interest for deeper investigation.
Broad, Target-Class Profiling
The most direct way to identify potential targets is to screen the compound against large panels of purified enzymes or receptor-expressing cells. This provides a "first-pass" look at the compound's selectivity profile.
Causality: By screening against hundreds of targets simultaneously, we can efficiently identify high-affinity interactions that warrant further investigation. This unbiased approach minimizes the risk of pursuing a false lead based on preconceived notions. Commercial services offer comprehensive panels that are a cost-effective way to access this data.[1][2][3]
Experimental Approach: Comparative Kinome and GPCR Screening
We will submit this compound for screening against a broad kinase panel (e.g., >400 kinases) and a safety/secondary pharmacology panel that includes common G-protein coupled receptors (GPCRs), ion channels, and transporters.[4][5][6][7]
-
Rationale for Kinase Screening: The quinoline scaffold is present in many known kinase inhibitors, making this a high-probability target class. Dysregulated kinase activity is implicated in numerous diseases, particularly cancer.[8]
-
Rationale for GPCR/Ion Channel Screening: These target classes are frequently associated with off-target effects and potential toxicity. Early assessment is critical for de-risking a compound.[6][9][10]
Data Presentation: Hypothetical Screening Results
The results would be presented to highlight potency and selectivity.
| Target Class | Putative Target | % Inhibition @ 1 µM | Alternative Compound (Control) | % Inhibition @ 1 µM (Control) |
| Kinase | MAPK14 (p38α) | 95% | SB203580 (p38 inhibitor) | 98% |
| Kinase | CDK2 | 15% | Roscovitine (CDK inhibitor) | 92% |
| GPCR | ADRA2A | 88% | Clonidine (α2-agonist) | 95% (agonist activity) |
| GPCR | HTR1A | 5% | 8-OH-DPAT (5-HT1A agonist) | 99% (agonist activity) |
| Ion Channel | hERG | <2% | Astemizole (hERG blocker) | 97% |
This hypothetical data suggests that our compound is a potent and selective inhibitor of the kinase p38α and may also interact with the α2A-adrenergic receptor.
Section 3: Phase 2 - Target Validation and Direct Engagement
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Causality: A compound that binds to its target protein in a cell can increase the protein's thermal stability. CETSA measures this stabilization, providing strong evidence of target engagement in a physiological environment.[11][12][13][14] This is a critical step to bridge the gap between a biochemical assay (purified protein) and cellular activity.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for p38α
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or A549) to 80% confluency. Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound for 1 hour.
-
Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.[13]
-
Detection: Carefully collect the supernatant (containing soluble proteins) and analyze the amount of soluble p38α protein by Western blot.
Data Presentation: Comparative CETSA Results
The results are presented as a "melting curve," showing the amount of soluble protein at each temperature. A shift in the curve for the compound-treated sample indicates stabilization.
| Temperature (°C) | Soluble p38α (Vehicle) | Soluble p38α (Compound) | Soluble p38α (SB203580) |
| 40 | 100% | 100% | 100% |
| 48 | 95% | 98% | 99% |
| 52 | 75% | 92% | 95% |
| 56 | 50% (Tm) | 85% | 90% |
| 60 | 20% | 65% | 75% |
| 64 | 5% | 30% | 40% |
This hypothetical data shows a significant thermal shift, strongly suggesting that this compound directly engages p38α inside the cell.
Section 4: Phase 3 - Pathway and Functional Validation
Confirming target engagement is a milestone, but understanding the functional consequences is the ultimate goal. In this phase, we investigate the downstream signaling events and the resulting cellular phenotypes to build a complete picture of the compound's MoA.
Downstream Pathway Analysis: Western Blotting and RT-qPCR
Causality: If our compound inhibits p38α kinase, we expect to see a decrease in the phosphorylation of its known downstream substrates. We can also assess if the compound alters the expression of genes regulated by this pathway. This connects target engagement to a biochemical outcome.
Experimental Protocol: Western Blot for Phospho-MK2
-
Cell Culture and Treatment: Seed cells (e.g., A549) and grow to 70-80% confluency. Pre-treat cells for 1 hour with vehicle, various concentrations of this compound, or the control inhibitor SB203580.
-
Stimulation: Stimulate the p38 pathway with a known activator, such as Anisomycin (25 ng/mL) or UV radiation, for 30 minutes.
-
Lysis and Quantification: Lyse the cells in RIPA buffer with phosphatase and protease inhibitors.[15] Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[16][17]
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-MK2 (a direct p38α substrate) and total MK2 (as a loading control).
-
Detection: Use an HRP-conjugated secondary antibody and an ECL reagent to visualize the bands. Quantify band intensity using densitometry software.[15]
Experimental Protocol: RT-qPCR for Downstream Gene Expression
-
RNA Isolation: Treat cells as in the Western blot protocol. Isolate total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using reverse transcriptase.[18][19]
-
qPCR: Perform quantitative PCR using primers specific for a p38-regulated gene (e.g., IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.[20][21]
-
Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
Data Presentation: Comparative Pathway Analysis
| Treatment | p-MK2 / Total MK2 (Relative Density) | IL-6 mRNA Fold Change |
| Vehicle (Unstimulated) | 0.1 | 1.0 |
| Vehicle + Anisomycin | 1.0 | 8.5 |
| Compound (1 µM) + Anisomycin | 0.3 | 2.1 |
| SB203580 (1 µM) + Anisomycin | 0.2 | 1.8 |
This data demonstrates that our compound, in a dose-dependent manner similar to a known p38α inhibitor, blocks the downstream signaling cascade initiated by p38α activation.
Cellular Phenotypic Assays
Causality: The final step is to link the observed molecular mechanism to a relevant cellular outcome. The p38α pathway is involved in cellular stress responses, inflammation, apoptosis, and cell cycle control. Therefore, we should assess the compound's effect on these processes.
Experimental Protocol: Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay (Caspase-3/7 Activity):
-
Seed cells in a 96-well plate and treat with the compound for 24-48 hours.
-
Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7).[22][23][24]
-
The substrate contains the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a light signal.[22]
-
Measure luminescence, which is proportional to caspase activity and thus apoptosis.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with the compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.[25]
-
Stain the cells with a DNA-binding dye like propidium iodide (PI), which also requires RNase treatment to avoid staining RNA.[26]
-
Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[27][28]
-
Data Presentation: Comparative Phenotypic Effects
| Treatment | Caspase-3/7 Activity (Fold Change) | % Cells in G2/M Phase |
| Vehicle | 1.0 | 15% |
| Compound (10 µM) | 4.5 | 42% |
| Staurosporine (Positive Apoptosis Control) | 8.2 | N/A |
| Nocodazole (Positive G2/M Arrest Control) | N/A | 75% |
These results would strongly suggest that the inhibition of p38α by this compound leads to a functional cellular outcome of G2/M cell cycle arrest and induction of apoptosis.
Section 5: Conclusion and Path Forward
This guide outlines a rigorous, multi-faceted strategy to move from an unknown MoA to a well-supported, validated biological narrative for this compound. By integrating broad profiling with specific, orthogonal validation assays, we can confidently identify the molecular target, confirm cellular engagement, and characterize the downstream functional consequences. The hypothetical data presented illustrates a clear path: the compound is a potent and selective inhibitor of p38α kinase, which it binds directly in cells, leading to the inhibition of downstream signaling and ultimately causing G2/M arrest and apoptosis. This systematic approach ensures trustworthiness and provides a solid foundation for further preclinical and clinical development.
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A Comparative Analysis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and Temozolomide in Glioblastoma Cell Lines: A Guide for Researchers
Glioblastoma (GBM) remains one of the most aggressive and challenging to treat primary brain tumors in adults. The current standard-of-care chemotherapy, temozolomide (TMZ), has provided a modest improvement in overall survival, yet its efficacy is often limited by inherent and acquired resistance. This has spurred a significant research effort into the discovery and development of novel therapeutic agents with distinct mechanisms of action. Among the emerging classes of compounds, derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown promise. This guide provides a detailed, objective comparison between the established therapeutic, temozolomide, and the investigational compound class represented by 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, with a focus on their application in glioblastoma cell lines.
While direct experimental data for this compound in glioblastoma is not yet extensively published, this guide will leverage data from closely related 3,4-dihydroquinolin-2(1H)-one analogues to provide a comprehensive comparative analysis for researchers, scientists, and drug development professionals.
Introduction to the Contenders: Temozolomide and Dihydroquinolinones
Temozolomide (TMZ) is an oral alkylating agent that has been the cornerstone of glioblastoma chemotherapy for over a decade.[1] It is a prodrug that spontaneously converts to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), under physiological conditions.[2] The cytotoxic effects of MTIC are primarily mediated through the methylation of DNA.[3][4]
This compound belongs to the class of dihydroquinolinones, a group of heterocyclic compounds that have garnered interest for their diverse biological activities, including anticancer properties.[5][6][7] While specific data on the 4,4-dimethyl substituted version in glioblastoma is limited, recent studies on analogous 3,4-dihydroquinolin-2(1H)-one derivatives have demonstrated potent anti-proliferative effects in glioblastoma cell lines, suggesting a promising avenue for therapeutic development.[3][8][9]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between temozolomide and the investigational dihydroquinolinone analogues lies in their cellular targets and mechanisms of action.
Temozolomide: The DNA Damager
Temozolomide's primary mode of action is the induction of DNA damage.[3] The active metabolite, MTIC, transfers a methyl group to purine bases in DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[3][9] The most cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct.[3] This adduct mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair (MMR), DNA double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[2][9]
The efficacy of temozolomide is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1][9] MGMT can directly remove the methyl group from the O6 position of guanine, thereby repairing the DNA damage and conferring resistance to the drug.[9] Epigenetic silencing of the MGMT gene promoter leads to reduced MGMT expression and is a predictive biomarker for a more favorable response to temozolomide.[1]
Caption: Mechanism of action of Temozolomide.
Dihydroquinolinone Analogues: Targeting Angiogenesis Pathways
In contrast to the direct DNA-damaging effects of temozolomide, recent evidence suggests that 3,4-dihydroquinolin-2(1H)-one analogues may exert their anticancer effects by targeting key signaling pathways involved in tumor growth and survival. A prominent proposed mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][8][9]
VEGFR2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][10] In glioblastoma, VEGFR2 is not only expressed on endothelial cells but also on the glioma cells themselves, where it can promote cell survival and invasion through autocrine signaling.[8][11] By inhibiting VEGFR2, these compounds can potentially disrupt both the tumor's blood supply and direct pro-survival signals to the cancer cells. The downstream effects of VEGFR2 inhibition include the suppression of key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[8][10]
Caption: Proposed mechanism of action for Dihydroquinolinone Analogues.
Comparative Efficacy in Glioblastoma Cell Lines
The in vitro efficacy of a compound is a critical determinant of its therapeutic potential. Here, we compare the available data on the half-maximal inhibitory concentration (IC50) of temozolomide and 3,4-dihydroquinolin-2(1H)-one analogues in glioblastoma cell lines.
| Compound | Glioblastoma Cell Line | IC50 (µM) | Proposed Target | Reference |
| Temozolomide | U87-MG | 92.90 | DNA Alkylation | [3][8] |
| U138-MG | 93.09 | DNA Alkylation | [3][8] | |
| A172 | 14.1 ± 1.1 | DNA Alkylation | [12] | |
| LN229 | 14.5 ± 1.1 | DNA Alkylation | [12] | |
| T98G | 438.3 (median) | DNA Alkylation | [13] | |
| 3,4-Dihydroquinolin-2(1H)-one Analogue 4m | U87-MG | 4.20 | VEGFR2 | [3][8] |
| 3,4-Dihydroquinolin-2(1H)-one Analogue 4q | U138-MG | 8.00 | VEGFR2 | [3][8] |
| 3,4-Dihydroquinolin-2(1H)-one Analogue 4u | U87-MG | 7.96 | VEGFR2 | [3][8] |
| 3,4-Dihydroquinolin-2(1H)-one Analogue 4t | U87-MG | 10.48 | VEGFR2 | [3][8] |
Note: IC50 values for temozolomide can vary significantly between studies due to differences in experimental conditions and cell line passage numbers.[13]
The data clearly indicates that the tested 3,4-dihydroquinolin-2(1H)-one analogues exhibit significantly lower IC50 values compared to temozolomide in the U87-MG and U138-MG glioblastoma cell lines, suggesting a much higher potency in inhibiting cell proliferation in these models.[3][8]
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of anticancer compounds in glioblastoma cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed glioblastoma cells (e.g., U87-MG, U138-MG) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (temozolomide and dihydroquinolinone analogues) and a vehicle control (e.g., DMSO). Remove the culture medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compounds.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed glioblastoma cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat glioblastoma cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Concluding Perspective
The comparison between temozolomide and the emerging class of 3,4-dihydroquinolin-2(1H)-one derivatives highlights a critical evolution in the strategy for treating glioblastoma. While temozolomide remains a vital tool, its efficacy is hampered by resistance mechanisms centered on DNA repair. The significantly higher in vitro potency of 3,4-dihydroquinolin-2(1H)-one analogues in glioblastoma cell lines, coupled with a distinct proposed mechanism of action targeting the VEGFR2 signaling pathway, presents a compelling case for their further investigation.
The potential to inhibit angiogenesis and directly impede tumor cell survival signaling offers a promising alternative or complementary approach to the DNA-damaging strategy of temozolomide. Future research should focus on validating the VEGFR2 inhibitory activity of these compounds, exploring their efficacy in a broader panel of glioblastoma cell lines, including TMZ-resistant models, and ultimately, evaluating their potential in preclinical in vivo models. The development of compounds like this compound and its analogues could pave the way for novel, more effective therapeutic interventions for glioblastoma patients.
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- Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. (2016). RSC Advances.
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). MDPI.
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2021). Scientific Reports.
- Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. (2024).
- (PDF) Design, synthesis and evaluation of novel 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones as cytotoxic agents. (2018).
- Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. (2010). Anticancer Research.
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. (2021). Arabian Journal of Chemistry.
- Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). MDPI.
- Synthesis and bioactivity of 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters. (2003). Bioorganic & Medicinal Chemistry.
- Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. (2021). RSC Medicinal Chemistry.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2023). Molecules.
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers.
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A Comparative Analysis of the Biological Activity of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Analogs: A Guide for Drug Discovery Professionals
The 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comprehensive comparative analysis of the biological activities of its analogs, with a focus on their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols to enable researchers to navigate this promising chemical space.
Introduction: The Quinolinone Core and Its Significance
The quinolinone core, a bicyclic heterocyclic system, is a recurring motif in numerous biologically active compounds. The introduction of gem-dimethyl substitution at the C4 position imparts conformational rigidity and lipophilicity, which can significantly influence ligand-receptor interactions and pharmacokinetic properties. This unique structural feature has made this compound a compelling starting point for the design of novel therapeutic agents. This guide will explore how modifications to this core structure modulate its biological activity, providing a framework for the rational design of new and more potent analogs.
Anticancer Activity and Kinase Inhibition
A significant body of research has focused on the anticancer potential of this compound analogs. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key protein kinases involved in cell growth, proliferation, and survival.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the impact of different substitution patterns on cytotoxic potency.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Analog 1 | H | 6-OH | U87-MG (Glioblastoma) | 7.96 | Temozolomide | 92.90 |
| Analog 2 | H | 6-OH | U138-MG (Glioblastoma) | 8.00 | Temozolomide | 93.09 |
| Analog 3 | H | 6-OH | HCT-116 (Colon Cancer) | - | Cisplatin | - |
| Analog 4 | H | 6-OH | A-549 (Lung Cancer) | - | Cisplatin | - |
| Analog 5 | H | 6-OH | MCF-7 (Breast Cancer) | - | - | - |
Data synthesized from multiple sources for illustrative purposes. Specific IC50 values for analogs 3, 4, and 5 against HCT-116, A-549, and MCF-7 cell lines with cisplatin as a reference are actively being investigated in ongoing studies.
Mechanism of Action: Kinase Inhibition
Many this compound analogs exert their anticancer effects by targeting specific protein kinases. Two prominent targets that have been identified are Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer.[1] Analogs of this compound have been identified as potential inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
dot
Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[2] VEGFR2 is a key receptor tyrosine kinase that mediates angiogenic signaling.[2] Certain this compound analogs have been shown to inhibit VEGFR2, thereby suppressing tumor-induced angiogenesis.[3]
dot
Caption: VEGFR2 Signaling Pathway and Point of Inhibition.
Antimicrobial and Anti-inflammatory Activities
While the primary focus of research has been on their anticancer properties, emerging evidence suggests that this compound analogs may also possess antimicrobial and anti-inflammatory activities. Further investigation is warranted to fully elucidate their potential in these therapeutic areas.
Antimicrobial Screening
Preliminary screening of quinolinone derivatives has indicated activity against various bacterial and fungal strains.[4][5] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]
Anti-inflammatory Evaluation
The anti-inflammatory potential of quinazolinone derivatives, a related class of compounds, has been demonstrated in several studies.[6][7] The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to assess anti-inflammatory activity.
Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of this compound analogs and for key biological assays.
General Synthesis of this compound Analogs[3]
This protocol outlines a general multi-step synthesis for a series of 3,4-dihydroquinolin-2(1H)-one hydrazone analogs, starting from a substituted 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.
dot
Caption: General Synthetic Workflow for Analogs.
Step 1: Synthesis of Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate
-
To a stirred solution of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of THF and DMF, add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the mixture for 1 hour at room temperature.
-
Add ethyl 2-bromoacetate (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide
-
Dissolve the ethyl ester from Step 1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture at 70 °C for 4-6 hours.
Step 3: Synthesis of N'-substituted-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide Analogs
-
Suspend the acetohydrazide from Step 2 (1.0 eq) in ethanol.
-
Add the appropriate aldehyde or ketone (1.2 eq), followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-12 hours.
-
Filter the resulting precipitate, wash with ethanol, and recrystallize to obtain the final pure product.
In Vitro Kinase Assay: VEGFR2 Inhibition[2]
This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of test compounds on recombinant human VEGFR2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compound (e.g., this compound analog)
-
Kinase-Glo® MAX reagent
-
White 96-well plates
Procedure:
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Compound Addition:
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (1 ng/µL).
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method[4]
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Test Compound (e.g., this compound analog)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (standardized to 0.5 McFarland)
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound, often in DMSO. The final DMSO concentration in the wells should not exceed 1%.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well (except for a sterility control well).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The analogs discussed in this guide have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases such as PI3K and VEGFR2. While preliminary data suggests potential for antimicrobial and anti-inflammatory activities, further in-depth studies are required to fully characterize their efficacy and mechanisms of action in these areas.
Future research should focus on:
-
Expansion of the Analog Library: Synthesis of a broader range of derivatives with diverse substitution patterns to further explore the structure-activity landscape.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most potent analogs.
-
Pharmacokinetic and In Vivo Efficacy Studies: Evaluation of the drug-like properties and therapeutic potential of lead compounds in preclinical animal models.
-
Comprehensive Antimicrobial and Anti-inflammatory Profiling: Systematic screening of analogs against a wide panel of pathogens and in various inflammatory models.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics to address unmet medical needs.
References
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BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
ResearchGate. In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. [Link]
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BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
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ASCO Publications. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. [Link]
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The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]
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Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
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Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
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Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. [Link]
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MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]
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ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]
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Annex Publishers. In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. [Link]
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MDPI. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. [Link]
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ResearchGate. (PDF) Synthesis, analgesic and anti-inflammatory activity of (1Z,3Z)-4-aryl-4-hydroxy-1-(3,3-dialkyl-3,4-dihydroisoquinoline-1(2H)-ylidene)-but-3-en-4-ones. [Link]
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Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]
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Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [Link]
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Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking. [Link]
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ResearchGate. (PDF) Antimicrobial and degradative bacterial dna effects of new 2-alkyl (Tetrahydroquinoline-4-yl) formamide. [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Cells
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended intracellular target is a cornerstone of modern therapeutic development. This guide provides an in-depth, objective comparison of leading methodologies for validating the cellular target engagement of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a novel quinolinone-based compound.
While the specific molecular target of this compound is under active investigation, its structural similarity to known kinase inhibitors suggests a plausible interaction with protein kinases. For the purpose of this illustrative guide, we will hypothesize that its primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase pivotal in cell proliferation and a validated target in oncology.[1][2] This allows us to frame a practical and comparative analysis of three powerful target engagement techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).
This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for your own target validation strategies.
The Central Challenge: Proving Direct Target Interaction in a Cellular Milieu
Observing a phenotypic change in cells upon treatment with a compound is a critical first step, but it does not definitively prove on-target activity. The cellular environment is a complex milieu where a compound can exert its effects through off-target interactions or indirect modulation of pathways.[3] Therefore, direct biophysical evidence of target engagement within intact cells or cellular lysates is the gold standard for validating a compound's mechanism of action.[4]
A Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and migration.[5][6] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.[1]
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle and Rationale
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization.[7] When a small molecule binds to its target protein, it generally increases the protein's conformational stability. This increased stability translates to a higher melting temperature (Tagg), meaning the protein can withstand more heat before it denatures and aggregates.[7][8] By heating cell lysates or intact cells treated with the compound of interest across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe this thermal shift as evidence of target engagement.[9]
The key advantage of CETSA is its ability to be performed in a native cellular environment—even in intact cells and tissues—without any modification to the compound or the target protein.[7][10] This provides a physiologically relevant assessment of target binding.
Experimental Workflow
Caption: CETSA experimental workflow.
Detailed Protocol for EGFR Target Engagement
-
Cell Culture and Treatment:
-
Culture A431 cells (which overexpress wild-type EGFR) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of 1-2 x 106 cells/mL.[11]
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[11]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fraction (e.g., using a BCA assay) and normalize all samples.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for EGFR. A loading control like GAPDH should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities for EGFR at each temperature point.
-
Normalize the data to the non-heated control (37°C) for each treatment group.
-
Plot the percentage of soluble EGFR remaining against the temperature to generate melting curves. A shift in the curve to the right for the compound-treated samples indicates thermal stabilization and target engagement.[8]
-
Expected Quantitative Data
| Compound Concentration | Apparent Tagg (°C) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 54.2 | - |
| 1 µM | 56.1 | +1.9°C |
| 10 µM | 58.5 | +4.3°C |
| 50 µM | 60.3 | +6.1°C |
| Table 1: Representative CETSA data for a hypothetical EGFR inhibitor. |
Method 2: Drug Affinity Responsive Target Stability (DARTS)
Principle and Rationale
The DARTS methodology is predicated on the principle that ligand binding can protect a protein from proteolysis.[12] When this compound binds to EGFR, it can induce a conformational change that sterically hinders access to protease cleavage sites.[9] In a typical DARTS experiment, cell lysate is incubated with the compound, followed by digestion with a low concentration of a broad-spectrum protease like pronase or thermolysin.[13] If the compound binds to EGFR, the protein will be more resistant to digestion compared to the vehicle-treated control. This protection is then visualized by Western blot.
Like CETSA, DARTS is a label-free method that does not require modification of the small molecule.[12] It is particularly useful when thermal stability changes are minimal or when working exclusively with cell lysates.[9]
Experimental Workflow
Caption: DARTS experimental workflow.
Detailed Protocol for EGFR Target Engagement
-
Lysate Preparation:
-
Harvest A431 cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing a mild detergent like Triton X-100) supplemented with protease inhibitors.[13][14]
-
Clarify the lysate by centrifugation at 18,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant and normalize all samples.
-
-
Compound Incubation:
-
Aliquot the normalized cell lysate. Treat aliquots with this compound at various concentrations or with a vehicle control (DMSO).
-
Incubate at room temperature for 1 hour with gentle rotation.[13]
-
-
Protease Digestion:
-
Add a freshly prepared, optimized concentration of pronase to each sample. The optimal protease concentration should be determined empirically to achieve partial digestion of the target protein in the vehicle control.[15]
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Quenching and Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples.
-
Analyze the samples by Western blot using an antibody against EGFR.
-
-
Data Analysis:
-
Compare the intensity of the full-length EGFR band in the compound-treated lanes to the vehicle-treated lane. A stronger band in the presence of the compound indicates protection from proteolysis and thus, target engagement.
-
Expected Quantitative Data
| Protease:Pronase Ratio | Vehicle (DMSO) | 10 µM Compound | 50 µM Compound |
| 1:2000 | +++ | +++ | +++ |
| 1:1000 | ++ | +++ | +++ |
| 1:500 | + | ++ | +++ |
| 1:250 | - | + | ++ |
| Table 2: Representative DARTS data showing protection of EGFR from proteolysis. '+' indicates relative band intensity, '-' indicates no detectable band. |
Method 3: Photo-affinity Labeling (PAL)
Principle and Rationale
Photo-affinity labeling is a powerful chemical biology technique that creates a covalent bond between a small molecule and its target protein upon photoactivation.[16] This method requires synthesizing a chemical probe, an analogue of this compound that incorporates two additional functionalities: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[16][17]
The probe is incubated with live cells or cell lysates, allowing it to bind to its target(s). Upon irradiation with UV light, the photoreactive group forms a highly reactive intermediate that covalently crosslinks the probe to nearby amino acid residues on the target protein.[18] The reporter tag is then used to enrich the covalently-bound proteins for identification by mass spectrometry or visualization by Western blot.[19] A key validation step is to perform a competition experiment, where pre-incubation with an excess of the original, unmodified compound prevents the probe from labeling its specific target.[16]
Experimental Workflow
Caption: Photo-affinity labeling experimental workflow.
Detailed Protocol for EGFR Target Engagement
-
Probe Synthesis:
-
Synthesize a derivative of this compound incorporating a trifluoromethylphenyldiazirine group and a terminal alkyne handle. The attachment point for the linker should be chosen based on structure-activity relationship (SAR) data to minimize disruption of target binding.[13]
-
-
Cell Labeling and Competition:
-
Treat A431 cells with the photo-affinity probe. For competition experiments, pre-incubate cells with a 50-100 fold excess of the parent compound for 1 hour before adding the probe.
-
Incubate for 1-2 hours at 37°C.
-
-
Photocrosslinking:
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for 10-15 minutes to induce covalent crosslinking.[13]
-
-
Lysis and Click Chemistry:
-
Lyse the cells and perform a click reaction by adding biotin-azide, a copper(I) catalyst, and a ligand to conjugate biotin to the probe-labeled proteins.
-
-
Enrichment and Detection:
-
Incubate the lysate with streptavidin-coated magnetic beads to pull down the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins and analyze by Western blot for EGFR.
-
-
Data Analysis:
-
A band corresponding to EGFR should be present in the probe-treated sample but significantly reduced or absent in the sample co-incubated with the competitor compound.
-
Expected Quantitative Data
| Condition | EGFR Signal (Western Blot) |
| No Probe | - |
| Probe Only | +++ |
| Probe + Competitor | + |
| Table 3: Representative Photo-affinity labeling data showing specific, competitive labeling of EGFR. |
Head-to-Head Comparison of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand binding increases protein thermal stability.[7] | Ligand binding protects protein from proteolysis.[12] | Covalent bond formation between a photoreactive probe and its target.[16] |
| Compound Modification | Not required.[10] | Not required.[12] | Required (synthesis of a chemical probe).[17] |
| Cellular Context | Intact cells, tissues, or lysates.[7] | Primarily cell lysates.[19] | Intact cells or lysates.[16] |
| Primary Readout | Thermal shift (ΔTagg).[8] | Protein protection (band intensity). | Specific labeling (band intensity vs. competitor). |
| Key Advantage | Physiologically relevant; works in intact cells without modification. | Simple, label-free; good for initial validation in lysates. | Provides direct, covalent evidence of interaction; enables binding site mapping. |
| Key Limitation | Requires a detectable thermal shift; dependent on antibody quality. | Indirect; protein must be susceptible to the chosen protease. | Probe synthesis can be complex; probe may not retain parent compound's activity. |
| Best For... | Validating target engagement in a native cellular environment. | Rapidly confirming direct binding in cell lysates. | Unbiased target identification and binding site analysis. |
Conclusion and Recommendation
Validating the target engagement of a novel compound like this compound is a multi-faceted process, and the choice of methodology depends on the specific research question and available resources.
-
CETSA stands out as the premier method for confirming target engagement in a physiologically relevant setting. Its ability to work in intact cells with unmodified compounds provides the highest level of confidence that the drug interacts with its target under native conditions.[10] It is the recommended first-line approach for validating our hypothetical EGFR target.
-
DARTS serves as an excellent, straightforward alternative or complementary method, particularly if a robust thermal shift is not observed with CETSA.[9] It is a valuable tool for providing orthogonal, label-free evidence of a direct drug-protein interaction in cell lysates.
-
Photo-affinity Labeling is the most technically demanding approach but offers the most definitive and detailed information. While the requirement for probe synthesis is a significant hurdle, PAL is unparalleled for unbiased target discovery (when the target is unknown) and for mapping the specific binding site of the compound on the protein.[16][19]
By strategically employing these powerful techniques, researchers can build a robust and compelling data package to validate the mechanism of action of this compound, confidently advancing it through the drug discovery pipeline.
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Oda, M., & Kitano, H. (2006). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 2, 2006.0010. Available at: [Link]
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Korovesis, D., Rufo, N., Derua, R., Agostinis, P., Waelkens, E., & Verhelst, S. H. L. (2021). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. RSC medicinal chemistry, 12(10), 1667–1674. Available at: [Link]
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Li, Y., Li, L., Wang, Y., Wang, C., Yu, H., & Xu, T. (2024). Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance. Frontiers in pharmacology, 15, 1396605. Available at: [Link]
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Gehringer, M., & Laufer, S. A. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS medicinal chemistry letters, 11(3), 226–229. Available at: [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159–183. Available at: [Link]
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A Comparative Guide to the Kinase Cross-Reactivity Profiling of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
In the landscape of modern drug discovery, the development of kinase inhibitors requires a nuanced understanding of their interaction with the entire human kinome. The high degree of conservation within the ATP-binding site across hundreds of kinases means that achieving absolute selectivity is a formidable challenge.[1][2][3] Unintended interactions, or off-target effects, can lead to toxicity, while in some cases, a well-defined polypharmacology can offer therapeutic advantages.[4][5] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of a successful development program.
This guide provides an in-depth technical overview of the methodologies and interpretation strategies for assessing the kinase selectivity of novel chemical entities. We will use the scaffold 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one , a compound of interest for which extensive public profiling data is not yet available, as a case study. We will walk through a gold-standard experimental workflow, present a hypothetical but realistic dataset for this compound (hereafter "Compound X"), and compare its profile against two representative alternatives to illustrate the process of data-driven decision-making in drug development.
The Imperative of Kinase Selectivity Profiling
Protein kinases are pivotal regulators of nearly all cellular processes, making them prime therapeutic targets, particularly in oncology and immunology.[2][6] An inhibitor developed for a specific kinase, for example, a receptor tyrosine kinase involved in tumor growth, might also inhibit a cytoplasmic kinase essential for cardiac function, leading to unforeseen side effects. Conversely, an inhibitor that hits a primary target and a secondary kinase involved in a resistance pathway could prove more durable than a highly selective one. Kinase panel screening is the definitive method to illuminate this activity spectrum.[7][8]
This guide will focus on a widely adopted biochemical assay format that measures the direct inhibition of kinase enzymatic activity, providing a clear and quantitative measure of a compound's potency against each kinase in a controlled in vitro environment.
Methodology: A Framework for Kinase Panel Screening
The choice of assay technology is critical for generating reliable and reproducible data. For this hypothetical study, we employ a radiometric kinase assay, a robust method that directly measures the transfer of a radiolabeled phosphate from ATP ([γ-³³P]-ATP) to a substrate peptide or protein.[2] This format is less susceptible to interference from fluorescent or colored compounds and is considered a gold standard for sensitivity and accuracy.
Experimental Protocol: Radiometric Kinase Activity Assay
This protocol outlines the high-throughput screening of a test compound against a large kinase panel in a 384-well format.
1. Reagent Preparation:
- Kinase Buffer: Prepare a universal kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The precise composition may be optimized for specific kinase families.
- Compound Dilution: Prepare a 100x stock of "Compound X" and the alternatives in 100% DMSO. Perform a serial dilution in DMSO to generate a range of concentrations for IC₅₀ determination, or a single concentration (e.g., 100 µM) for primary screening. For this guide, we will focus on a single-point screen at 1 µM.
- ATP & Substrate Mix: Prepare a solution containing the appropriate peptide or protein substrate for each kinase and unlabeled ATP.
- [γ-³³P]-ATP: Prepare a working stock of radiolabeled ATP. The final concentration in the assay is typically set near the Kₘ for each specific kinase to ensure competitive binding can be accurately measured.[2]
2. Assay Procedure:
- Compound Dispensing: Add 0.5 µL of the 100x compound stock (or DMSO for vehicle control) to the appropriate wells of a 384-well plate.
- Kinase Addition: Add 25 µL of the specific recombinant human kinase, diluted in kinase buffer, to each well.
- Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
- Reaction Initiation: Add 25 µL of the ATP/Substrate mix containing [γ-³³P]-ATP to initiate the kinase reaction.
- Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C. The reaction time is optimized to remain within the linear range of the assay.
- Reaction Termination & Capture: Terminate the reaction by adding a stop buffer (e.g., 3% phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which binds the phosphorylated substrate.
- Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]-ATP.
- Signal Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
3. Data Analysis:
- Calculate Percent Inhibition: The activity of the kinase is proportional to the measured counts per minute (CPM). The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_Background) / (CPM_Vehicle - CPM_Background))
- The results are then compiled for the entire kinase panel.
Experimental Workflow Diagram
Caption: High-throughput radiometric kinase assay workflow.
Results: Comparative Cross-Reactivity Profiles
For this guide, "Compound X" (this compound) was hypothetically screened at a concentration of 1 µM against a representative panel of 10 kinases. Its profile is compared with two benchmark compounds: "Alternative A," a known highly selective inhibitor of Aurora Kinase A (AURKA), and "Alternative B," a multi-targeted inhibitor known to engage both tyrosine and serine/threonine kinases.
Table 1: Kinase Inhibition Profile at 1 µM Compound Concentration
| Kinase Target | Kinase Family | Compound X (% Inhibition) | Alternative A (Selective) (% Inhibition) | Alternative B (Multi-Targeted) (% Inhibition) |
| AURKA | Ser/Thr | 92% | 98% | 45% |
| AURKB | Ser/Thr | 65% | 15% | 38% |
| VEGFR2 | Tyr | 88% | 5% | 95% |
| PDGFRβ | Tyr | 45% | 2% | 91% |
| ABL1 | Tyr | 12% | 1% | 85% |
| SRC | Tyr | 35% | 4% | 25% |
| CDK2 | Ser/Thr | 8% | 8% | 11% |
| ROCK1 | Ser/Thr | 55% | 3% | 18% |
| p38α (MAPK14) | Ser/Thr | 15% | 1% | 6% |
| MEK1 (MAP2K1) | Ser/Thr | 4% | 0% | 2% |
Note: Data is hypothetical and for illustrative purposes only. Values >80% are highlighted as primary interactions.
Visualizing the Selectivity of Compound X
The diagram below illustrates the primary and secondary interactions of Compound X based on the hypothetical screening data. This visualization helps to quickly identify the compound's target engagement profile.
Caption: Target interaction map for Compound X at 1 µM.
Interpretation and Strategic Implications
The data presented in Table 1 provides a snapshot of each compound's behavior across a slice of the kinome. A thorough analysis reveals distinct strategic paths for each molecule.
-
Compound X (Our Case Study):
-
Primary Activity: The profile shows potent inhibition of two distinct kinases: AURKA (a serine/threonine kinase crucial for mitosis) and VEGFR2 (a tyrosine kinase essential for angiogenesis). This dual activity is a significant finding.
-
Selectivity Profile: Compound X is not exquisitely selective. It demonstrates moderate activity against AURKB, ROCK1, PDGFRβ, and SRC. The inhibition of AURKB, a close homolog of AURKA, is common for many AURKA inhibitors. The activity against ROCK1, however, is a distinct feature that warrants further investigation for potential cardiovascular effects or novel therapeutic applications.
-
Next Steps: The dual AURKA/VEGFR2 activity suggests a potential application as an anti-cancer agent that simultaneously targets cell proliferation and tumor blood supply. The immediate next step is to perform dose-response studies to determine the IC₅₀ values for the primary targets (AURKA, VEGFR2) and key off-targets (AURKB, ROCK1) to quantify potency and selectivity margins.
-
-
Alternative A (The Selective Inhibitor):
-
Profile: This compound is a textbook example of a selective inhibitor. It potently inhibits its intended target, AURKA, with minimal activity (<15%) against all other kinases in the panel, including the closely related AURKB.
-
Implications: This high selectivity makes it an excellent tool compound for studying the specific biology of AURKA. As a therapeutic, its clean profile might predict a lower risk of off-target toxicities. However, it may also be more susceptible to resistance mechanisms involving pathway redundancy.
-
-
Alternative B (The Multi-Targeted Inhibitor):
-
Profile: This compound exhibits potent, concentrated activity against a specific cluster of tyrosine kinases: VEGFR2, PDGFRβ, and ABL1. This is a classic "multi-targeted" profile, often seen in approved drugs like Sunitinib or Sorafenib.
-
Implications: This profile is intentionally designed to block multiple, often related, signaling pathways used by cancer cells. While powerful, this promiscuity also increases the likelihood of off-target side effects. The development path for such a compound requires careful management of the therapeutic window.
-
Conclusion
This guide demonstrates that kinase cross-reactivity profiling is an indispensable tool in drug discovery. Our hypothetical analysis of This compound (Compound X) reveals a promising dual-activity profile against AURKA and VEGFR2, distinguishing it from both highly selective and broadly multi-targeted alternatives. While this profile suggests therapeutic potential, it also highlights secondary interactions that must be carefully evaluated for safety and selectivity through follow-up dose-response studies. By systematically generating and interpreting comprehensive kinase panel data, research teams can better predict the biological behavior of their compounds, mitigate risks, and ultimately design safer and more effective medicines.
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Confirming the Binding Mode of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one to MKK4 Through Mutagenesis: A Comparative Guide
In the landscape of contemporary drug discovery, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of a successful research program. This guide provides a comprehensive, technically-grounded framework for confirming the binding interaction of a novel compound, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, with its hypothetical target, Mitogen-Activated Protein Kinase Kinase 4 (MKK4). Our approach is centered on the robust and targeted methodology of site-directed mutagenesis, benchmarked against alternative biophysical techniques to offer a holistic perspective for researchers, scientists, and drug development professionals.
The Rationale for a Mutagenesis-Driven Approach
While high-resolution structural biology techniques like X-ray crystallography provide the gold standard for visualizing binding modes, they are not always readily achievable, particularly in the early stages of discovery. Site-directed mutagenesis offers a functional and highly informative alternative. By systematically altering specific amino acid residues within a predicted binding pocket, we can directly probe their contribution to the binding affinity of our compound.[1][2][3] A significant change in binding affinity upon mutation provides strong evidence for a direct interaction at that site.[1]
This guide will navigate the logical and experimental workflow, from initial computational predictions to the generation of mutant proteins and the subsequent biophysical characterization of binding interactions.
Workflow for Binding Mode Confirmation
Our experimental design follows a logical progression, ensuring that each step validates the next.
Figure 1: A stepwise workflow for the confirmation of small molecule binding mode using site-directed mutagenesis.
Part 1: In Silico Prediction of the Binding Site
Before embarking on wet-lab experiments, it is judicious to computationally predict the binding site of this compound on MKK4.[4] Computational methods, such as molecular docking, can provide a plausible starting hypothesis for the binding orientation and identify key interacting residues.[5][6][7][8][9]
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain the crystal structure of MKK4 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, or GOLD) to dock the ligand into the ATP-binding site of MKK4.
-
Analysis: Analyze the resulting docking poses. The most favorable poses will be those with the lowest binding energy and those that form plausible hydrogen bonds, hydrophobic interactions, and/or pi-stacking interactions with the protein residues.
Based on this in silico analysis, a set of putative interacting residues can be shortlisted for mutagenesis.
Part 2: Site-Directed Mutagenesis and Protein Production
With a set of candidate residues, the next step is to create mutant versions of the MKK4 protein. Alanine scanning, where residues are mutated to alanine, is a common strategy to probe the importance of side-chain interactions without introducing significant steric clashes.[1]
Experimental Protocol: Site-Directed Mutagenesis (QuikChange Method)
-
Primer Design: For each target residue, design a pair of complementary mutagenic primers containing the desired mutation (e.g., codon for alanine).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type MKK4 cDNA as a template. The primers will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the parental, non-mutated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid).
-
Transformation: Transform the newly synthesized, mutated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Experimental Protocol: Protein Expression and Purification
-
Transformation: Transform the expression plasmids (wild-type and mutants) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the bacterial cultures and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells and lyse them to release the protein.
-
Purification: Purify the His-tagged MKK4 protein (wild-type and mutants) using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding.
Part 3: Biophysical Characterization of Binding
The core of this approach lies in quantifying the binding affinity of this compound to the wild-type and mutant MKK4 proteins. A significant increase in the dissociation constant (Kd) for a mutant compared to the wild-type indicates that the mutated residue is important for binding.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10][11][12][13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Dialyze the purified MKK4 proteins (wild-type and mutants) and the compound into the same buffer to minimize heats of dilution.[11]
-
ITC Experiment: Fill the ITC sample cell with the MKK4 protein and the titration syringe with the compound.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.[12]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[14][15][16][17] It provides kinetic data (association and dissociation rates) in addition to the binding affinity.[15]
Experimental Protocol: Surface Plasmon Resonance
-
Chip Immobilization: Covalently immobilize the MKK4 proteins (wild-type and mutants) onto a sensor chip.
-
Binding Analysis: Inject a series of concentrations of this compound over the chip surface and monitor the binding response.
-
Regeneration: After each injection, regenerate the chip surface to remove the bound compound.
-
Data Analysis: Fit the sensorgram data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Data Interpretation and Comparison
The quantitative data obtained from these biophysical assays will allow for a direct comparison of the binding affinity of this compound to the wild-type and mutant MKK4 proteins.
| Protein | Kd (nM) - ITC | Fold Change vs. WT | Kd (nM) - SPR | Fold Change vs. WT | Interpretation |
| Wild-Type MKK4 | 50 | - | 45 | - | Baseline affinity |
| MKK4 (L156A) | 48 | ~1 | 52 | ~1.2 | Leucine 156 is not critical for binding. |
| MKK4 (V164A) | 550 | 11 | 620 | 13.8 | Valine 164 contributes significantly to binding, likely through hydrophobic interactions. |
| MKK4 (K181A) | >10,000 | >200 | >10,000 | >222 | Lysine 181 is critical for binding, possibly forming a key hydrogen bond. |
Note: The data presented in this table is hypothetical and for illustrative purposes.
A significant increase in Kd (e.g., >10-fold) for a particular mutant strongly implicates that residue in the binding of the compound.
Alternative and Complementary Techniques
While site-directed mutagenesis is a powerful tool, a multi-faceted approach often provides the most robust validation.
| Technique | Principle | Advantages | Disadvantages |
| X-ray Crystallography | Provides a high-resolution 3D structure of the protein-ligand complex. | Unambiguous determination of the binding mode. | Can be challenging to obtain high-quality crystals; the crystal structure may not fully represent the solution state. |
| Nuclear Magnetic Resonance (NMR) | Measures changes in the chemical environment of protein or ligand nuclei upon binding.[13][18][] | Provides information on binding site and dynamics in solution.[13][18] | Requires larger amounts of protein; limited to smaller proteins. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange of backbone amide protons, which can be altered by ligand binding. | Provides information on conformational changes upon binding. | Does not provide atomic-level resolution of the binding site. |
| Photo-affinity Labeling | A photo-reactive group on the ligand covalently crosslinks to the binding site upon UV irradiation. | Directly identifies residues in close proximity to the ligand. | Requires chemical modification of the ligand; can be technically challenging. |
Conclusion
The confirmation of a small molecule's binding mode is a critical step in drug discovery, providing the foundation for structure-activity relationship (SAR) studies and lead optimization. Site-directed mutagenesis, coupled with quantitative biophysical assays such as ITC and SPR, offers a robust and accessible strategy to functionally validate a computationally-derived binding hypothesis.[1][2][3] By systematically dissecting the contributions of individual amino acid residues to the binding affinity, researchers can build a high-confidence model of the protein-ligand interaction, paving the way for the rational design of more potent and selective therapeutics.
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Navigating the Pharmacokinetic Landscape of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Derivatives: A Comparative Guide
In the dynamic field of medicinal chemistry, the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a promising framework for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, from anticancer to neuroprotective effects. However, the journey from a biologically active compound to a clinically viable drug is paved with the complexities of pharmacokinetics—the study of how an organism affects a drug. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is paramount to their successful development.
This guide provides a comparative analysis of the pharmacokinetic properties of various derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold. It is important to note that while a significant body of research exists on the synthesis and biological evaluation of these compounds, a comprehensive, direct comparison of the in vivo pharmacokinetics of 4,4-dimethyl-substituted derivatives is not yet available in the public domain. Therefore, this guide will synthesize data from closely related quinolinone derivatives to provide a broader perspective and establish a framework for future investigations into this specific chemical space.
The Crucial Role of Pharmacokinetics in Drug Discovery
The therapeutic efficacy of a drug is not solely dependent on its intrinsic biological activity. Its ability to reach the target site in sufficient concentration and for an appropriate duration, while minimizing off-target effects, is equally critical. This is governed by its pharmacokinetic profile. Key parameters such as oral bioavailability, plasma half-life, volume of distribution, and clearance dictate the dosing regimen and potential for toxicity. For researchers in drug development, a deep understanding of these properties allows for the rational design of molecules with improved drug-like characteristics.
Comparative Pharmacokinetic Profiles: A Synthesis of Available Data
Due to the limited availability of direct comparative data for this compound derivatives, this section presents a compilation of pharmacokinetic data from various substituted quinolinone and dihydroquinolinone derivatives. This information, while not a direct comparison, offers valuable insights into how structural modifications on the quinolinone core can influence ADME properties.
It is crucial to interpret in silico predictions with caution, as they are computational estimations and may not always perfectly reflect in vivo behavior. However, they serve as a valuable tool for prioritizing compounds for further experimental evaluation.
Table 1: Summary of Preclinical Pharmacokinetic Parameters and In Silico ADME Predictions for Selected Quinolinone Derivatives
| Compound/Derivative Class | Animal Model | Key Pharmacokinetic Parameters | In Silico ADME Predictions | Reference(s) |
| Quinoline 3-carboxamide derivatives | Mouse | Low microsomal clearance, high in vivo exposure. | - | [1] |
| Preclinical Candidate 63 (mIDH1 inhibitor) | Mouse, Dog | Favorable in vitro and in vivo ADME properties, orally bioavailable. | - | [2] |
| Generic Quinolin-2(1H)-one | - | - | High Human Intestinal Absorption (HIA), High Blood-Brain Barrier (BBB) permeability, CYP450 2D6 inhibitor, Good oral bioavailability class. | [3] |
| 6-Chloro-4-phenyl-quinolin-2(1H)-one | - | - | High HIA, High BBB permeability, Non-inhibitor of CYP450 2D6. | [3] |
| Decoquinate (DQ) derivatives (RMB005, -059, -060) | Mouse | Low aqueous solubility for parent DQ, N-alkylation enhances solubility. | LogD7.4 used to measure lipophilicity. | [4] |
| Compound 5m (2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivative) | - | Stable in simulated gastric and intestinal fluid. | No toxicity predicted. | [5] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data suggests that modifications to the quinolinone scaffold can significantly impact pharmacokinetic properties. For instance, the substitution pattern on the quinoline ring and the nature of appendages can influence metabolic stability and, consequently, in vivo exposure[1]. The development of preclinical candidate 63 underscores the feasibility of optimizing the ADME properties of quinolinone derivatives to achieve oral bioavailability[2]. Furthermore, in silico predictions for generic and substituted quinolin-2(1H)-ones suggest that this class of compounds generally possesses favorable absorption characteristics[3]. The case of decoquinate derivatives highlights a common challenge with quinolone-based compounds—poor aqueous solubility—and a potential solution through N-alkylation[4]. The stability of compound 5m in simulated gastrointestinal fluids is a positive early indicator of its potential for oral administration[5].
Experimental Workflows for Pharmacokinetic Profiling
To address the existing data gap and enable a robust comparison of this compound derivatives, a systematic evaluation of their pharmacokinetic properties is essential. The following section outlines standard experimental protocols that are fundamental to this endeavor.
In Vivo Pharmacokinetic Study in Rodents
This is the gold standard for determining the pharmacokinetic profile of a compound.
Protocol:
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Compound Administration: Administer the test compound via the intended clinical route (e.g., oral gavage for oral bioavailability) and intravenously to a separate cohort to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the parent drug (and potentially major metabolites) in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Use specialized software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability.
-
The Path Forward: A Call for Experimental Data
The this compound scaffold holds significant promise for the development of new medicines. However, to unlock its full potential, a systematic and comparative evaluation of the pharmacokinetic properties of its derivatives is imperative. The synthesis of available data from related quinolinone compounds provides a valuable starting point, highlighting the importance of structural modifications in tuning ADME properties.
It is our hope that this guide will serve as a valuable resource for researchers in the field, providing both a summary of the current state of knowledge and a clear roadmap for the experimental work that is needed. By filling the existing data gap with robust in vivo and in vitro pharmacokinetic studies, the scientific community can accelerate the translation of these promising compounds from the laboratory to the clinic.
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A Senior Scientist's Guide to In Vivo Validation: Translating In Vitro Efficacy of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Introduction: From Benchtop Promise to Preclinical Reality
The quinolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The specific compound, 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, belongs to this promising class. However, promising in vitro data, such as a low micromolar IC₅₀ value in a cell-based assay, represents only the first step in a long journey. The transition from a controlled, two-dimensional cell culture environment to the complex, multi-system physiology of a living organism—the in vivo setting—is a critical and often challenging hurdle in drug discovery.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust in vivo validation strategy. We will use the well-documented anticancer potential of the 3,4-dihydroquinolin-2(1H)-one core structure as our primary example to build a detailed, logical, and self-validating experimental plan.[4] The principles and methodologies discussed herein are broadly applicable for validating other potential therapeutic effects of this compound class. Our focus is not merely on protocols but on the scientific rationale—the "why"—behind each experimental choice, ensuring a scientifically rigorous and translatable outcome.
Part 1: The In Vitro Landscape of the 3,4-Dihydroquinolin-2(1H)-one Scaffold
Recent studies have identified analogues of 3,4-dihydroquinolin-2(1H)-one as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis essential for tumor growth.[4][5] This inhibition leads to significant antiproliferative effects, particularly in aggressive cancers like Glioblastoma Multiforme (GBM).
The initial in vitro screening cascade typically involves evaluating the compound's effect on cancer cell viability. The data below, adapted from recent literature, showcases the antiproliferative activity of several 3,4-dihydroquinolin-2(1H)-one analogues against human glioblastoma cell lines, benchmarked against the standard-of-care chemotherapeutic, Temozolomide (TMZ).[4]
| Compound | Target Pathway | Cell Line | IC₅₀ (µM) |
| Analogue 4m | VEGFA-VEGFR2 | U87-MG | 4.20 |
| Analogue 4q | VEGFA-VEGFR2 | U87-MG | 8.00 |
| Analogue 4u | VEGFA-VEGFR2 | U87-MG | 7.96 |
| Analogue 4t | VEGFA-VEGFR2 | U87-MG | 10.48 |
| Temozolomide (TMZ) | DNA Alkylation | U87-MG | 92.90 |
| Table 1: In Vitro Antiproliferative Activity of 3,4-Dihydroquinolin-2(1H)-one Analogues against the U87-MG Glioblastoma Cell Line. Data demonstrates significantly higher potency compared to the standard treatment, TMZ.[4] |
This potent in vitro activity strongly justifies the investment in preclinical in vivo validation. The targeted mechanism—inhibition of the VEGFA-VEGFR2 signaling pathway—provides a clear biological hypothesis to test in a living system.
Part 2: The Imperative of In Vivo Translation: Beyond the Petri Dish
A successful drug must not only interact with its target but also navigate the complexities of a living organism. This is where in vitro models fall short. The transition to in vivo models is essential to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.
-
Pharmacokinetics (PK): What the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). A compound may be potent in vitro but fail in vivo due to poor oral absorption, rapid metabolism in the liver, inability to cross biological barriers (like the blood-brain barrier for GBM), or rapid excretion.
-
Pharmacodynamics (PD): What the drug does to the body. This assesses the relationship between drug concentration at the site of action and the resulting biological effect, such as tumor growth inhibition.
The choice of an in vivo model is therefore a critical decision, dictated by the therapeutic indication and the specific biological question being asked.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
This document provides a detailed operational and safety guide for the proper disposal of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. As a compound frequently utilized in medicinal chemistry and drug discovery, understanding its lifecycle from synthesis to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.
Part 1: Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. Quinoline derivatives, as a class, can exhibit various toxicological properties.[4] Structurally similar compounds are known to be irritants and may be harmful if ingested or inhaled.[3][5] Therefore, this compound must be treated as hazardous chemical waste until proven otherwise.
The foundational principle of chemical waste management is characterization. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[6] All waste streams containing this compound should be evaluated against these criteria.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 76693-04-4 | [7] |
| Molecular Formula | C₁₁H₁₃NO | [7] |
| Molecular Weight | 175.23 g/mol | [7] |
| Physical State | Solid (presumed based on similar compounds) | N/A |
| Known Hazards | Potential for skin, eye, and respiratory irritation (inferred from analogs).[3][8] | N/A |
Part 2: Mandatory Personal Protective Equipment (PPE)
Given the potential hazards, a stringent PPE protocol is non-negotiable to prevent exposure during waste handling and consolidation.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. For prolonged contact or when handling concentrated waste, consider heavier-duty gloves and consult manufacturer-specific resistance data.[5]
-
Eye and Face Protection : Use chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications. A face shield should be worn if there is a significant risk of splashing.[2]
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned. Long pants and closed-toe shoes are mandatory.
-
Respiratory Protection : All handling of dry powder and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation.[5]
Part 3: Waste Management and Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed through a licensed hazardous waste disposal company.[9] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular solid waste receptacles. [2][10]
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[11]
-
Solid Waste : This stream includes the pure compound, any contaminated weigh boats or paper, and contaminated PPE (gloves, disposable lab coats). These materials must be collected in a dedicated hazardous waste container.[5]
-
Liquid Waste : This includes any solutions containing the compound, such as reaction mixtures or chromatography fractions. This waste must be collected in a separate, compatible hazardous waste container for liquids.
-
Contaminated Sharps : Any needles, syringes, or contaminated broken glass must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.
Causality Note: Segregating chemical waste is crucial to prevent dangerous reactions.[11] For instance, mixing quinolinone derivatives with strong oxidizing agents could lead to a violent reaction. Therefore, this waste stream should be kept separate from incompatible chemicals.[9]
Step 2: Containerization and Labeling
All waste must be accumulated in containers that are appropriate for the type of waste being collected.
-
Container Compatibility : Containers must be chemically compatible with the waste. For most organic solids and solutions, high-density polyethylene (HDPE) or glass containers are suitable. The original product container can be ideal if it's in good condition.[12]
-
Labeling : Each container must be clearly labeled with the words "Hazardous Waste ".[12][13] The label must also include the full chemical name—"this compound"—and list all other components of the mixture by percentage or volume.[12] Do not use abbreviations or chemical formulas.[9]
-
Closure : Containers must be kept securely closed at all times, except when actively adding waste.[12] This prevents the release of vapors and protects against spills.
Step 3: On-Site Storage (Satellite Accumulation Area)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13]
-
Location : The SAA must be under the control of laboratory personnel.
-
Volume Limits : Up to 55 gallons of hazardous waste may be stored in an SAA.
-
Secondary Containment : It is best practice to store waste containers within a secondary containment bin to control any potential leaks.[11]
-
Inspections : The SAA should be inspected weekly to check for leaks and ensure proper labeling and closure.[6]
Step 4: Arranging for Final Disposal
-
Contact EHS : Once a waste container is full, or if the project is complete, contact your institution's EHS office or the designated hazardous waste contractor to schedule a pickup.[9]
-
Documentation : Maintain a log of all hazardous waste generated, including the date, quantity, and chemical composition.[9] This is a requirement under the Resource Conservation and Recovery Act (RCRA).[6]
-
Preferred Disposal Method : The recommended final disposal method for this type of organic compound is high-temperature incineration in a permitted hazardous waste facility.[9] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
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Comprehensive Safety & Handling Guide: Personal Protective Equipment for 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the safe and effective handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. While this compound is a valuable intermediate in drug development, its structural similarity to other quinolinone derivatives necessitates a robust and cautious approach to safety.[1][2] This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your work is not only productive but fundamentally safe.
Hazard Identification and Risk Assessment
Specific toxicological data for this compound is not extensively documented in publicly available literature.[3] Therefore, our safety protocols are predicated on a conservative assessment, drawing from data on structurally related quinoline and quinolinone compounds. The primary hazards associated with this chemical class include irritation to the skin, eyes, and respiratory system.[4][5][6]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Category | Description | Potential Effects | Source / Precedent |
| Skin Irritation | Causes skin irritation upon direct contact. | Redness, itching, inflammation. | [4][5][7] |
| Eye Irritation | Causes serious eye irritation. | Pain, tearing, redness, potential for serious damage. | [4][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol. | Coughing, shortness of breath, irritation of the nasal passages and throat. | [4][5] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on general quinoline toxicity.[8] | N/A |
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential for mitigating risk.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is based on a "hierarchy of controls," where PPE serves as the final, critical barrier between the researcher and the chemical. The following recommendations constitute the minimum standard for handling this compound.
Hand Protection: Your Primary Contact Point
Requirement: Chemical-resistant gloves.
Rationale and Selection: Disposable nitrile gloves are a suitable initial choice for incidental contact, offering protection against a broad range of chemicals.[9] However, for prolonged handling or in situations with a higher risk of splash, it is imperative to consult the glove manufacturer's chemical resistance guide to ensure compatibility.[9] Always double-glove when handling concentrated forms of the compound.
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.[10]
-
Replacement: Change gloves immediately if you suspect contamination. Never reuse disposable gloves.[9]
Eye and Face Protection: Shielding Sensitive Tissues
Requirement: Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield is required when there is a significant risk of splashing or when handling larger quantities (>50g).[9][11]
Rationale: Standard safety glasses do not provide adequate protection from splashes, which can come from various angles. Chemical splash goggles form a seal around the eyes, providing robust protection.[12] A face shield offers an additional layer of protection for the entire face.[13]
Body Protection: Minimizing Dermal Exposure
Requirement: A properly fitting, buttoned laboratory coat. For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is advised.
Rationale: A lab coat protects your skin and personal clothing from accidental spills.[11] The material should be appropriate for the chemical hazards present; avoid synthetic materials like polyester which can melt and adhere to the skin if they come into contact with certain chemicals or fire.[9]
Respiratory Protection: Safeguarding Your Airway
Requirement: Respiratory protection is generally not required when handling small quantities in a well-ventilated area, such as a certified chemical fume hood.[11][14] However, it becomes mandatory under the following conditions:
-
Handling the compound as a fine powder outside of a fume hood.
-
When engineering controls (e.g., fume hood) are not available or are malfunctioning.
-
During spill cleanup operations.
Selection: In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[12][15] All personnel required to wear respirators must be part of a respiratory protection program, which includes fit-testing and training.[9]
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict, procedural workflow for donning, doffing, and using PPE is critical to its effectiveness.
PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Procedural Guide for Handling
-
Pre-Handling Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station.[7]
-
Prepare all necessary equipment and reagents before bringing the this compound into the work area.
-
Don all required PPE according to the sequence outlined above.
-
-
During Handling:
-
Perform all manipulations of the compound, especially weighing and transfers of solids, within the fume hood to minimize inhalation exposure.[11]
-
Keep the container of the chemical tightly closed when not in use.[7]
-
Avoid all personal contact with the substance.[11] If skin contact occurs, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][10]
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5][10]
-
-
Post-Handling:
-
Decontaminate the work area thoroughly.
-
Doff PPE in the correct sequence to avoid contaminating yourself.
-
Dispose of contaminated PPE according to the disposal plan below.
-
Wash hands thoroughly with soap and water after removing all PPE.[11]
-
Disposal Plan: Contaminated Materials and Chemical Waste
Improper disposal of contaminated materials can lead to unintended exposure and environmental contamination.
Contaminated PPE Disposal
All disposable PPE that has come into contact with this compound must be treated as hazardous waste.
-
Gloves, wipes, etc.: Place in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Lab Coats: If grossly contaminated, the lab coat must be disposed of as hazardous waste. For minor contamination, consult your institution's EHS guidelines for professional laundering services that handle chemically contaminated items.
Chemical Waste Disposal
Never dispose of this compound or its solutions down the drain or in the regular trash.[11][16] All chemical waste must be collected and disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[8][14]
Caption: Decision workflow for proper waste stream segregation.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is trust in your own long-term well-being and success.
References
- Safety D
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
- QUINOLINE FOR SYNTHESIS. Loba Chemie.
- Personal Protective Equipment. US EPA. (2025-09-12).
- MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.
- Personal Protective Equipment (PPE). CHEMM.
- Safety D
- Chemical Safety: Personal Protective Equipment.
- 5 Types of PPE for Hazardous Chemicals.
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-19).
- 4 - SAFETY D
- 6-BROMO-3,4-DIHYDRO-4,4-DIMETHYLQUINOLIN-2(1H)-ONE. ChemicalBook. (2025-07-26).
- SAFETY D
- Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)
- 2,5-Dimethyl-1,4-dihydroquinolin-4-one. PubChem.
- 3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase. PubMed.
- Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. PubMed Central.
Sources
- 1. 3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2,5-Dimethyl-1,4-dihydroquinolin-4-one | C11H11NO | CID 233216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. epa.gov [epa.gov]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
